molecular formula C21H28Cl2N2O3 B139080 Deschloro Cetirizine dihydrochloride CAS No. 83881-54-3

Deschloro Cetirizine dihydrochloride

Número de catálogo: B139080
Número CAS: 83881-54-3
Peso molecular: 427.4 g/mol
Clave InChI: KODBQWPTPNAKJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deschloro Cetirizine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H28Cl2N2O3 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.2ClH/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODBQWPTPNAKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004015
Record name {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83881-54-3
Record name Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Deschloro Cetirizine Dihydrochloride (CAS Number 83881-54-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloro Cetirizine dihydrochloride, systematically identified as 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid dihydrochloride and designated as Cetirizine EP Impurity F, is a primary related substance of Cetirizine.[1][2][3][4][5][6] Cetirizine is a potent, second-generation histamine H1-receptor antagonist widely used in the management of allergic conditions.[7][8][9][10] The presence and characterization of impurities are critical for the safety, efficacy, and quality control of any active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic pathway, and detailed, proposed experimental protocols for its pharmacological and analytical characterization. The guide is intended to serve as a foundational resource for researchers involved in the development, analysis, and quality control of Cetirizine and its related compounds.

Introduction

Cetirizine is a highly selective, orally active antagonist of the peripheral histamine H1 receptor, valued for its efficacy in treating allergic rhinitis and chronic urticaria with a low incidence of sedative effects compared to first-generation antihistamines.[9][10][11][12][13] As with any synthetically derived pharmaceutical, the manufacturing process of Cetirizine can lead to the formation of impurities. This compound is a notable process-related impurity where the chlorine atom on one of the phenyl rings is absent.[1][3][5] Understanding the chemical, pharmacological, and toxicological profile of such impurities is a regulatory requirement and essential for ensuring the quality and safety of the final drug product. This document outlines the known characteristics of this impurity and provides detailed methodologies for its further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1, with a comparison to the parent compound, Cetirizine dihydrochloride.

PropertyThis compoundCetirizine dihydrochloride
CAS Number 83881-54-3[1][4][7]83881-52-1
Alternate Names 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic Acid Dihydrochloride; Cetirizine Impurity F[1][2][5][2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride
Molecular Formula C₂₁H₂₈Cl₂N₂O₃[2][4][14]C₂₁H₂₇Cl₃N₂O₃
Molecular Weight 427.36 g/mol [1][2][4][7][8]461.81 g/mol
Appearance Off-White Solid[15]White or almost white powder[16]
Storage 2-8°C Refrigerator[2][4][15]Room Temperature[16]

Synthesis and Formation

This compound is typically formed as a process-related impurity during the synthesis of Cetirizine. Its formation can be attributed to the presence of a non-chlorinated starting material, specifically 1-(diphenylmethyl)piperazine (benzhydrylpiperazine), which may be present as an impurity in the 1-[(4-chlorophenyl)phenylmethyl]piperazine starting material.

A plausible synthetic route for this compound, mirroring the synthesis of Cetirizine, is outlined below. The key difference lies in the use of a non-chlorinated benzhydryl group.

G cluster_0 Proposed Synthesis of Deschloro Cetirizine A 1-(Diphenylmethyl)piperazine D Methyl 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetate A->D B Methyl (2-chloroethoxy)acetate B->D C Base (e.g., Na₂CO₃) Solvent (e.g., Xylene) C->D F Potassium 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetate D->F Step 1: Alkylation E Base Hydrolysis (Saponification) (e.g., KOH in Ethanol) E->F H This compound F->H Step 2: Hydrolysis G Acidification (e.g., HCl) G->H

Figure 1: Proposed synthetic pathway for this compound.

Mechanism of Action (Hypothesized)

Cetirizine exerts its therapeutic effect by acting as a selective inverse agonist of the histamine H1 receptor.[9][17][18] This receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with an allergic reaction.[17]

Due to its structural similarity to Cetirizine, lacking only a single chlorine atom, it is hypothesized that this compound would also interact with the histamine H1 receptor. However, the affinity and efficacy of this interaction are undetermined. The chlorine atom in Cetirizine may play a role in receptor binding and potency; its absence could potentially reduce the compound's antihistaminic activity.

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca->Response PKC->Response Cetirizine Cetirizine / Deschloro Cetirizine (Antagonist) Cetirizine->H1R Blocks

Figure 2: Simplified signaling pathway of the Histamine H1 receptor.

Proposed Experimental Protocols

To fully characterize this compound, a series of analytical and pharmacological experiments are necessary. The following sections detail the proposed methodologies.

Analytical Characterization: Stability-Indicating HPLC Method

A high-performance liquid chromatography (HPLC) method is essential for quantifying this compound and separating it from the API and other impurities. The following method is adapted from validated procedures for Cetirizine analysis.[2][19][20]

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column Symmetry C₁₈, 5 µm, 4.6 x 250 mm (or equivalent)[19]
Mobile Phase Mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), pH adjusted to 3.5[19]
Flow Rate 1.0 mL/min[20]
Detection UV at 230 nm[19][20]
Injection Volume 20 µL
Column Temperature Ambient
Diluent Mobile Phase

Method Validation Protocol: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][19]

  • Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed on Cetirizine to ensure the method is stability-indicating and can resolve the Deschloro impurity from degradation products.[19]

  • Linearity: Prepare standard solutions of this compound at a minimum of five concentrations (e.g., 1-20 µg/mL).[19] Plot peak area against concentration and determine the correlation coefficient (r² > 0.999).[19]

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the impurity at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability by performing six replicate injections of a standard solution. Assess intermediate precision by having different analysts on different days use different equipment. The relative standard deviation (RSD) should be < 2%.

Pharmacological Characterization

This protocol aims to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.[21][22][23]

Materials:

  • Receptor Source: Commercially available membranes from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Pyrilamine (a known H1 antagonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mepyramine or Cetirizine).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Protocol:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Pyrilamine (at its approximate Kd), and varying concentrations of the test compound or control.

    • Total Binding: Membranes + [³H]-Pyrilamine + Buffer.

    • Non-specific Binding: Membranes + [³H]-Pyrilamine + High concentration of Mepyramine.

    • Competitive Binding: Membranes + [³H]-Pyrilamine + Serial dilutions of Deschloro Cetirizine.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Deschloro Cetirizine.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Receptor Binding Assay Workflow A Prepare Reagents: - H1 Receptor Membranes - [³H]-Pyrilamine (Radioligand) - Test Compound (Deschloro Cetirizine) - Controls B Incubate Reagents in 96-well Plate (Room Temp, 60-120 min) A->B C Rapid Filtration (Cell Harvester, GF/B filters) B->C D Wash Filters (Ice-cold Buffer) C->D E Scintillation Counting (Measure CPM) D->E F Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Ki E->F

Figure 3: Experimental workflow for the H1 receptor binding assay.

The histamine-induced bronchoconstriction model in guinea pigs is a classic method for evaluating the in vivo efficacy of H1 antihistamines.[9][24][25]

Animals:

  • Male Dunkin-Hartley guinea pigs (300-400g).

Protocol:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Vehicle Control (e.g., saline).

    • Positive Control (e.g., Cetirizine, 5 mg/kg, p.o.).

    • Test Group (Deschloro Cetirizine, various doses, p.o.).

  • Dosing: Administer the vehicle, positive control, or test compound orally.

  • Histamine Challenge: After a set pre-treatment time (e.g., 60 minutes), place each animal individually into a whole-body plethysmography chamber or a transparent chamber connected to a nebulizer.[25]

  • Expose the animal to an aerosol of histamine acid phosphate (e.g., 0.1-0.2% solution in saline).

  • Observation: Record the time until the onset of pre-convulsive dyspnea (PCD) or respiratory distress. A 2-3 fold increase in the time to PCD compared to the vehicle control is considered a significant protective effect.

  • Data Analysis: Compare the mean time to PCD onset between the test groups and the control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Pharmacokinetic and Toxicological Considerations

While no specific pharmacokinetic or toxicology data exists for this compound, its properties can be inferred from its structure relative to Cetirizine.

Table 3: Reference Pharmacokinetic Parameters of Cetirizine (10 mg Oral Dose)

ParameterValueReference
Time to Peak Plasma Concentration (Tₘₐₓ) ~1 hour[8][11][13]
Plasma Protein Binding ~93%[8][11][16]
Elimination Half-life (t₁/₂) ~8.3 hours[11][12][16]
Apparent Total Body Clearance ~53 mL/min[16]
Excretion ~60-70% unchanged in urine[8][12][13]

The absence of the chlorine atom might slightly alter the lipophilicity and metabolic profile of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Any comprehensive evaluation of this impurity should include in vitro ADME screening (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and, if warranted by its prevalence and potency, in vivo pharmacokinetic studies. Toxicological assessment, starting with in silico predictions and in vitro cytotoxicity assays, would also be a critical component of a full risk assessment.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of Deschloro Cetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloro Cetirizine dihydrochloride is a known impurity and metabolite of Cetirizine, a potent second-generation histamine H1 receptor antagonist.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of the chemical properties of its impurities is critical for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of specific experimental data for this particular impurity, this guide leverages data from its parent compound, Cetirizine dihydrochloride, as a scientifically relevant surrogate for comparative analysis.

Chemical and Physical Properties

The fundamental physicochemical properties of a compound are pivotal in determining its behavior in various experimental and physiological settings. While specific experimental data for this compound is not extensively available in public literature, the properties of the well-characterized parent compound, Cetirizine dihydrochloride, provide a strong predictive baseline.

General Properties
PropertyThis compoundCetirizine dihydrochloride
IUPAC Name 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid dihydrochloride2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride[3]
CAS Number 83881-54-3[1][2]83881-52-1[3]
Molecular Formula C21H26N2O3 · 2HCl[2]C21H25ClN2O3 · 2HCl[3]
Molecular Weight 427.36 g/mol [2]461.81 g/mol [3]
Appearance White to off-white solid[1]White or almost white powder[4]
Physicochemical Data

The following table summarizes key physicochemical parameters. The data for Cetirizine dihydrochloride is provided as a reference, as specific experimental values for the deschloro analog are not readily found in the literature.

PropertyThis compoundCetirizine dihydrochloride
Melting Point (°C) Data not available214 - 221[4]
pKa Data not available2.2, 2.9, 8.0[4]
Solubility DMSO: 100 mg/mL (233.99 mM)[1]Water: Freely soluble[4]Methanol: Soluble[3]DMSO: ~12 mg/mL[5]Ethanol: Soluble[6]Acetone: Practically insoluble[4]Methylene chloride: Practically insoluble[4]

Experimental Protocols

Accurate and reproducible experimental methods are essential for the characterization of pharmaceutical compounds. The following protocols are recommended for the analysis and property determination of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is adapted from established USP monographs for the analysis of Cetirizine and its related impurities.[7][8]

  • Chromatographic System:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer, acetonitrile, and methanol. A common ratio is (60:30:10, v/v/v), with the pH of the buffer adjusted to 3.5.[9]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase), a standard solution of this compound, and the sample solution.

    • Analyze the resulting chromatograms for the presence of the main peak and any impurities. The relative retention time of Deschloro Cetirizine will be different from that of Cetirizine.

Determination of pKa (Potentiometric Titration)
  • Prepare a 0.01 M solution of this compound in deionized water.

  • Titrate the solution with a standardized 0.1 M NaOH solution.

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of NaOH added.

  • The pKa values can be determined from the inflection points of the titration curve.

Determination of Melting Point (Capillary Method)
  • Finely powder the dry sample of this compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Withdraw a sample of the supernatant and filter it through a 0.45 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Signaling Pathway and Mechanism of Action

This compound is an impurity of Cetirizine, a well-known second-generation antihistamine. The primary mechanism of action of Cetirizine is the selective inverse agonism of the histamine H1 receptor.[3] This binding stabilizes the inactive conformation of the receptor, thereby preventing the downstream signaling cascade initiated by histamine.[2] It is highly probable that Deschloro Cetirizine exhibits a similar mechanism of action.

The activation of the H1 receptor by histamine leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological effects associated with an allergic response.[10]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC AllergicResponse Allergic Response Ca->AllergicResponse Leads to PKC->AllergicResponse Leads to Histamine Histamine Histamine->H1R Activates DeschloroCetirizine Deschloro Cetirizine dihydrochloride DeschloroCetirizine->H1R Inhibits

Figure 1: Histamine H1 Receptor Signaling Pathway

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the stability testing of a pharmaceutical substance like this compound, a critical process in drug development and quality control.

G cluster_planning Planning & Preparation cluster_exposure Stress Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation & Reporting Protocol Develop Stability Protocol (ICH Guidelines) SamplePrep Prepare & Characterize Initial Sample (T=0) Protocol->SamplePrep TempHumidity Temperature & Humidity (e.g., 40°C/75% RH) SamplePrep->TempHumidity Photostability Light Exposure (ICH Q1B) SamplePrep->Photostability Oxidative Oxidative Stress (e.g., H₂O₂) SamplePrep->Oxidative AcidBase Acid/Base Hydrolysis (e.g., HCl, NaOH) SamplePrep->AcidBase Sampling Sample at Pre-defined Intervals TempHumidity->Sampling Photostability->Sampling Oxidative->Sampling AcidBase->Sampling HPLC HPLC Analysis (Purity, Impurities) Sampling->HPLC Appearance Physical Appearance (Color, Clarity) Sampling->Appearance DataAnalysis Analyze Degradation Kinetics HPLC->DataAnalysis Appearance->DataAnalysis Report Generate Stability Report DataAnalysis->Report

Figure 2: Pharmaceutical Stability Study Workflow

Conclusion

This compound, as a significant impurity of Cetirizine, requires careful characterization. While direct experimental data for some of its chemical properties are limited, a robust understanding can be inferred from its parent compound. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers and drug development professionals to conduct a thorough analysis of this compound. Further research to determine the specific physicochemical properties of this compound is encouraged to build a more complete profile of this molecule.

References

An In-depth Technical Guide to the Synthesis of Deschloro Cetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloro Cetirizine dihydrochloride, a close structural analog of the second-generation antihistamine Cetirizine, is a valuable compound for pharmacological research and drug development. Its synthesis involves a multi-step process commencing with the preparation of key intermediates, followed by a coupling reaction and final salt formation. This guide provides a comprehensive overview of the synthetic pathway, detailing the experimental protocols for each critical stage. All quantitative data is presented in tabular format for clarity and comparative analysis. Additionally, a visual representation of the synthetic workflow is provided using the DOT language.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a convergent synthesis pathway. The overall strategy involves the preparation of two key intermediates: 1-(diphenylmethyl)piperazine and 2-(2-chloroethoxy)acetic acid . These intermediates are then coupled via a nucleophilic substitution reaction. The resulting carboxylic acid is subsequently converted to its dihydrochloride salt to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(diphenylmethyl)piperazine cluster_step2 Step 2: Synthesis of 2-(2-chloroethoxy)acetic acid cluster_step3 Step 3: Synthesis of Deschloro Cetirizine cluster_step4 Step 4: Dihydrochloride Salt Formation A Diphenylmethyl bromide C 1-(diphenylmethyl)piperazine A->C Toluene, K2CO3, NaI, Reflux B Piperazine B->C G Deschloro Cetirizine ((2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid) C->G Xylene, Na2CO3, Heat D 2-(2-chloroethoxy)ethanol F 2-(2-chloroethoxy)acetic acid D->F Oxidation E Nitric Acid E->F F->G H This compound G->H Acetone I Hydrochloric Acid I->H

Fig. 1: Synthetic Workflow for this compound

Experimental Protocols

Step 1: Synthesis of 1-(diphenylmethyl)piperazine

This step involves the N-alkylation of piperazine with diphenylmethyl bromide.

Table 1: Reagents and Conditions for the Synthesis of 1-(diphenylmethyl)piperazine

Reagent/ParameterMolar Ratio/ValueNotes
Diphenylmethyl bromide1.0 eqLimiting reagent
Piperazine2.0 eqActs as both reactant and base scavenger
Potassium Carbonate2.5 eqBase
Potassium Iodide1.0 eqCatalyst
Toluene-Solvent
TemperatureReflux (approx. 110 °C)-
Reaction Time3.5 hours-
Yield~74%After purification

Detailed Protocol:

  • To a stirred mixture of piperazine (2.0 eq), potassium carbonate (2.5 eq), and potassium iodide (1.0 eq) in toluene, add diphenylmethyl bromide (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(diphenylmethyl)piperazine as a white to light yellow crystalline powder.[1][2]

Step 2: Synthesis of 2-(2-chloroethoxy)acetic acid

This intermediate is synthesized by the oxidation of 2-(2-chloroethoxy)ethanol. Several oxidation methods exist, with nitric acid oxidation being a common approach.[3][4][5]

Table 2: Reagents and Conditions for the Synthesis of 2-(2-chloroethoxy)acetic acid

Reagent/ParameterMolar Ratio/ValueNotes
2-(2-chloroethoxy)ethanol1.0 eqStarting material
Nitric Acid (70%)~5.0 eqOxidizing agent
Temperature25-30 °C (initial), then 90 °CExothermic reaction, control initial addition
Reaction Time12 hours at 25-30 °C, then 1 hour at 90 °C-
Yield~90-98%High yielding process

Detailed Protocol:

  • To vigorously stirred 70% nitric acid (approx. 5.0 eq), add 2-(2-chloroethoxy)ethanol (1.0 eq) dropwise at a temperature of 25-30 °C over one hour.

  • Continue stirring the mixture at the same temperature for 12 hours.

  • Heat the reaction mixture to 90 °C for 1 hour.

  • Distill off the excess nitric acid under reduced pressure.

  • Cool the residue to room temperature and extract with an organic solvent such as dichloroethane or ethyl acetate.

  • Wash the combined organic extracts with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-chloroethoxy)acetic acid as an oil.[4]

Step 3: Synthesis of (2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid (Deschloro Cetirizine)

This key step involves the coupling of the two intermediates, 1-(diphenylmethyl)piperazine and 2-(2-chloroethoxy)acetic acid, via N-alkylation. The reaction is typically carried out using an ester or amide derivative of the carboxylic acid, followed by hydrolysis. A direct coupling can also be achieved.

Table 3: Reagents and Conditions for the Synthesis of Deschloro Cetirizine

Reagent/ParameterMolar Ratio/ValueNotes
1-(diphenylmethyl)piperazine1.0 eq-
2-(2-chloroethoxy)acetamide1.3 eqReactant
Anhydrous Sodium Carbonate1.7 eqBase
Xylene-Solvent
Temperature90-120 °C-
Reaction Time4 hours-
Yield (amide intermediate)~73%-

Detailed Protocol (via amide intermediate):

  • Heat a mixture of 1-(diphenylmethyl)piperazine (1.0 eq), 2-(2-chloroethoxy)acetamide (1.3 eq), and anhydrous sodium carbonate (1.7 eq) in xylene at 90-120 °C for 4 hours.

  • After cooling, add benzene and filter the precipitate.

  • Extract the organic layer with a dilute solution of hydrochloric acid.

  • Basify the aqueous layer with a suitable base (e.g., NaOH) and extract with an organic solvent.

  • Dry the organic layer and evaporate the solvent to yield the amide intermediate.

  • Hydrolyze the resulting amide by heating with a strong base (e.g., potassium hydroxide) in a suitable solvent like ethanol.

  • After hydrolysis, acidify the reaction mixture to precipitate the carboxylic acid, which can be filtered and dried. The yield for the hydrolysis step is typically high (around 91%).

Step 4: Formation of this compound

The final step is the conversion of the free base, (2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid, into its dihydrochloride salt.

Table 4: Reagents and Conditions for Dihydrochloride Salt Formation

Reagent/ParameterMolar Ratio/ValueNotes
(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid1.0 eq-
Concentrated Hydrochloric Acid>2.0 eqTo protonate both nitrogen atoms
Acetone-Solvent
Temperature50 °C, then room temperature-
Reaction Time2 hours-
Yield~88%-

Detailed Protocol:

  • Suspend (2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid (1.0 eq) in acetone and heat to 50 °C.

  • With vigorous stirring, add concentrated hydrochloric acid (>2.0 eq).

  • Stir the resulting solution at room temperature for 2 hours, during which a fine white precipitate of this compound will form.

  • Filter the precipitate, wash with acetone, and dry in vacuo to obtain the final product.

Data Summary

Table 5: Summary of Yields for the Synthesis of this compound

StepProductStarting MaterialsTypical Yield
11-(diphenylmethyl)piperazineDiphenylmethyl bromide, Piperazine~74%
22-(2-chloroethoxy)acetic acid2-(2-chloroethoxy)ethanol~90-98%
3(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid1-(diphenylmethyl)piperazine, 2-(2-chloroethoxy)acetamide~66% (overall for coupling and hydrolysis)
4This compound(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid~88%

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The key to a successful synthesis lies in the careful execution of each step, particularly the purification of intermediates and the control of reaction conditions. The protocols outlined in this guide, derived from established literature for analogous compounds, provide a solid foundation for researchers and drug development professionals working with this class of molecules. Further optimization of reaction conditions may lead to improved overall yields.

References

Deschloro Cetirizine Dihydrochloride: A Technical Overview of a Key Cetirizine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine, a widely used second-generation antihistamine, is known for its efficacy in treating allergic conditions.[1] As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and therapeutic efficacy. Deschloro Cetirizine dihydrochloride, also known as Cetirizine Impurity F in the European Pharmacopoeia (EP) and Deschlorocetirizine in the United States Pharmacopeia (USP), is a known process-related impurity of Cetirizine.[2][3][4] Its structure is closely related to the parent molecule, lacking the chlorine atom on one of the phenyl rings. This technical guide provides a comprehensive overview of this compound, focusing on its analytical quantification, formation, and regulatory limits.

Chemical and Physical Properties

A clear understanding of the chemical properties of both Cetirizine and its deschloro impurity is fundamental for the development of effective analytical methods and for understanding its potential impact.

PropertyCetirizine DihydrochlorideThis compound
Chemical Name (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid dihydrochloride[4]
CAS Number 83881-52-1[5]83881-54-3[4]
Molecular Formula C21H25ClN2O3 · 2HCl[5]C21H26N2O3 · 2HCl[4]
Molecular Weight 461.81 g/mol [5]427.36 g/mol [4]
Structure

Regulatory Limits and Quantitative Data

The presence of impurities in pharmaceutical products is strictly regulated by pharmacopoeias worldwide. Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set limits for impurities in Cetirizine Hydrochloride.

PharmacopoeiaImpurity NameAcceptance Criterion
European Pharmacopoeia (EP) Impurity F (Deschloro Cetirizine)Not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.1 per cent)[6]
United States Pharmacopeia (USP) DeschlorocetirizineWhile a specific limit for Deschlorocetirizine is not individually listed in the provided monograph, it would be controlled under the limits for unspecified impurities unless otherwise noted. The total for all impurities is generally NMT 0.3%.[7][8]

Formation and Synthesis

Deschloro Cetirizine is primarily considered a process-related impurity, meaning it can arise during the synthesis of Cetirizine. One of the synthetic routes for Cetirizine involves the condensation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable side chain. If the starting material contains an unchlorinated analogue, 1-(diphenylmethyl)piperazine, this can lead to the formation of Deschloro Cetirizine.

Forced degradation studies on Cetirizine dihydrochloride have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, as per ICH guidelines.[9][10][11] While these studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, the direct formation of Deschloro Cetirizine as a degradant is not consistently reported. One study indicated that under oxidative, neutral, and hydrolytic conditions, Cetirizine undergoes extensive degradation, but the primary degradation products identified were α-(4-chlorophenyl) benzyl alcohol and 4-chlorobenzophenone.[9] Another study focused on the formation of Cetirizine N-oxide as a degradation product in the presence of polyethylene glycol.[12]

The synthesis of Cetirizine dihydrochloride itself can be achieved through various routes, including the O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol followed by hydrolysis and salification.[13][14][15][16]

Experimental Protocols for Identification and Quantification

Accurate and robust analytical methods are essential for the detection and quantification of Deschloro Cetirizine in Cetirizine drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

HPLC-UV Method for Related Substances (Based on European Pharmacopoeia)

This method is suitable for the determination of Deschloro Cetirizine (Impurity F) and other related substances in Cetirizine dihydrochloride.

  • Chromatographic System:

    • Column: Silica gel for chromatography R (5 µm), 0.25 m x 4.6 mm[6]

    • Mobile Phase: A mixture of dilute sulphuric acid, water, and acetonitrile (0.4:6.6:93 V/V/V)[6]

    • Flow Rate: 1 mL/min[6]

    • Detection: Spectrophotometer at 230 nm[6]

    • Injection Volume: 20 µL[6]

    • Run Time: Three times the retention time of Cetirizine[6]

  • Solutions:

    • Test Solution: Dissolve 20.0 mg of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.[6]

    • Reference Solution (b): Dilute 2.0 mL of the test solution to 50.0 mL with the mobile phase. Dilute 5.0 mL of this solution to 100.0 mL with the mobile phase.[6]

UPLC-MS/MS Method for High-Throughput Quantification

For more sensitive and high-throughput analysis, particularly in biological matrices, a UPLC-MS/MS method is advantageous.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., cetirizine-d4).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex and centrifuge the mixture.

    • Analyze the supernatant.[17]

  • Chromatographic System:

    • Column: A suitable C18 reversed-phase column.[17]

    • Mobile Phase: A gradient of methanol and aqueous ammonium acetate solution (e.g., 10 mM).[18]

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion electrospray ionization (ESI).[17]

    • Mode: Multiple Reaction Monitoring (MRM).[17][19]

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard would be monitored. For example, for Cetirizine, transitions like m/z 389.26 → 165.16, 201.09 have been reported.[19]

Visualization of Experimental Workflows

General Workflow for HPLC Analysis of Impurities

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Cetirizine Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Prepare Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Dilute_Sample Dilute to Final Concentration Dissolve_Sample->Dilute_Sample Inject Inject into HPLC System Dilute_Sample->Inject Dilute_Standard Prepare Serial Dilutions Dissolve_Standard->Dilute_Standard Dilute_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: A generalized workflow for the analysis of impurities in Cetirizine by HPLC.

Workflow for UPLC-MS/MS Quantification in Plasma

UPLC_MSMS_Workflow Plasma_Sample Plasma Sample Collection Spike_IS Spike with Internal Standard (e.g., Cetirizine-d4) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer of Supernatant Centrifugation->Supernatant_Transfer UPLC_MSMS_Analysis UPLC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->UPLC_MSMS_Analysis Data_Analysis Data Analysis and Quantification UPLC_MSMS_Analysis->Data_Analysis

Caption: Workflow for the quantification of Cetirizine and its impurities in plasma using UPLC-MS/MS.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways, biological activity, or toxicological profile of Deschloro Cetirizine as a distinct entity. Its biological effects are presumed to be significantly lower than that of the parent compound, Cetirizine, due to the absence of the chlorine atom which can be crucial for receptor binding.

The primary mechanism of action of Cetirizine is as a selective antagonist of the histamine H1 receptor.[1][2] By blocking this receptor, Cetirizine prevents the downstream effects of histamine, which are responsible for the symptoms of allergic reactions.

Simplified Mechanism of Action of Cetirizine

Cetirizine_MoA Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Response Allergic Response (e.g., vasodilation, increased capillary permeability) H1_Receptor->Allergic_Response Activates Cetirizine Cetirizine Cetirizine->H1_Receptor Blocks

Caption: Simplified diagram of Cetirizine's mechanism of action as an H1 receptor antagonist.

Conclusion

This compound is a critical process-related impurity in the manufacturing of Cetirizine. Its control is mandated by major pharmacopoeias, with well-established analytical methods, primarily HPLC, for its quantification. While its direct formation through degradation is not extensively documented, its presence is a key indicator of the purity of the starting materials and the control of the synthetic process. Further research into the specific biological activity and toxicological profile of Deschloro Cetirizine would be beneficial for a more comprehensive risk assessment, although its low permissible levels suggest a minimal safety concern. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of Cetirizine.

References

Pharmacological Profile of Cetirizine Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine, a potent second-generation histamine H1-receptor antagonist, is a widely used medication for the management of allergic conditions. As with any active pharmaceutical ingredient (API), the presence of impurities in the final drug product is a critical concern for safety and efficacy. This technical guide provides a comprehensive overview of the known pharmacological profiles of impurities associated with cetirizine. Due to the limited publicly available data on the specific biological activities of each impurity, this document synthesizes the existing information and outlines detailed experimental protocols for their thorough pharmacological and toxicological evaluation. The aim is to equip researchers and drug development professionals with the necessary information and methodologies to assess the risk posed by these impurities and ensure the quality and safety of cetirizine-containing products.

Introduction to Cetirizine and its Impurities

Cetirizine is a carboxylated metabolite of hydroxyzine and acts as a selective inverse agonist of the histamine H1 receptor.[1] Its zwitterionic nature at physiological pH contributes to its low penetration of the blood-brain barrier, resulting in minimal sedative effects compared to first-generation antihistamines.[2] The manufacturing process of cetirizine, as well as degradation during storage, can lead to the formation of various impurities. These are broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify limits for known and unknown impurities in cetirizine hydrochloride.

Commonly identified cetirizine impurities include:

  • Cetirizine Related Compound A (Ethyl Ester): An ester formed from the reaction of cetirizine with ethanol.

  • Cetirizine Impurity B (Acetic Acid Analogue): A process-related impurity.

  • Cetirizine Impurity C (2-Chloro Isomer): A positional isomer of cetirizine.

  • Cetirizine Impurity F (Deschloro Analogue): An analogue of cetirizine lacking the chlorine atom.

  • Cetirizine N-Oxide: An oxidative degradation product.[3]

The control of these impurities is crucial as they may possess their own pharmacological or toxicological activities, potentially impacting the safety and efficacy of the drug product.

Pharmacological Profiles of Known Impurities

The pharmacological and toxicological data for most cetirizine impurities are not extensively published. The following sections summarize the available information.

Cetirizine Related Compound A (Ethyl Ester)

Cetirizine Ethyl Ester is an ester derivative of cetirizine.[4] It is reported to exhibit antihistaminic activity similar to the parent compound by acting as a blocker of H1 histamine receptors.[4] There are also indications that it may possess anti-inflammatory properties.[4] Due to its ester nature, it is likely to be hydrolyzed in vivo to cetirizine, acting as a prodrug.

The dihydrochloride salt of the ethyl ester is listed as Cetirizine USP Related Compound A. A safety data sheet for the related free base, (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, indicates that it may cause severe skin burns and eye damage, can trigger an allergic skin reaction, and is suspected of having adverse effects on fertility or the unborn child.[5]

Cetirizine N-Oxide

Cetirizine N-oxide has been identified as an oxidative degradation product of cetirizine, particularly in formulations containing polyethylene glycol (PEG).[3] Current understanding suggests that Cetirizine N-oxide does not possess significant antihistamine activity.[6] Its formation represents a degradation pathway that can reduce the potency of the active ingredient.

Other Impurities (Impurity B, C, F)

There is a significant lack of publicly available pharmacological or toxicological data for Cetirizine Impurities B, C, and F. While reference standards for these compounds are commercially available for analytical purposes, their biological effects have not been well-characterized in the literature. Therefore, a thorough risk assessment would necessitate de novo pharmacological and toxicological evaluation.

Data Summary Tables

The following tables summarize the available chemical and known pharmacological/toxicological information for key cetirizine impurities.

Table 1: Chemical Information of Key Cetirizine Impurities

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cetirizine Related Compound A (Ethyl Ester Dihydrochloride) (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester dihydrochloride246870-46-2C₂₃H₃₁Cl₃N₂O₃489.86
Cetirizine Impurity B (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid113740-61-7C₁₉H₂₁ClN₂O₂344.84
Cetirizine Impurity C (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid83881-59-8C₂₁H₂₅ClN₂O₃388.89
Cetirizine Impurity F 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid83881-53-2C₂₁H₂₆N₂O₃354.44
Cetirizine N-Oxide 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]-acetic acid1076199-80-8C₂₁H₂₅ClN₂O₄404.89

Table 2: Summary of Known Pharmacological and Toxicological Information

Impurity NamePharmacological ActivityToxicological Information
Cetirizine Related Compound A (Ethyl Ester) Exhibits antihistaminic activity by blocking H1 receptors; potential anti-inflammatory properties.[4]The related free base, (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, is reported to cause severe skin burns, eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[5]
Cetirizine N-Oxide Not believed to have significant antihistamine activity.[6]No specific data available.
Cetirizine Impurity B No data available.No data available.
Cetirizine Impurity C No data available.No data available.
Cetirizine Impurity F No data available.No data available.

Experimental Protocols for Pharmacological Profiling

To address the data gaps in the pharmacological profiles of cetirizine impurities, a systematic evaluation is necessary. The following sections detail experimental protocols for key in vitro assays.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of the impurities for the primary pharmacological target of cetirizine.

Methodology:

  • Test System: Human recombinant histamine H1 receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-pyrilamine or another suitable radiolabeled H1 antagonist.

  • Procedure:

    • Cell membranes expressing the H1 receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the test impurity.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., diphenhydramine).

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the impurity that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Functional Assay for H1 Receptor Activity (Calcium Mobilization)

This assay determines whether the impurities act as agonists, antagonists, or inverse agonists at the H1 receptor.

Methodology:

  • Test System: A cell line stably expressing the human H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Procedure:

    • Agonist Mode: Cells are treated with increasing concentrations of the test impurity, and changes in intracellular calcium levels are measured using a fluorescence plate reader.

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of the test impurity before being stimulated with a known H1 receptor agonist (e.g., histamine). The ability of the impurity to inhibit the histamine-induced calcium response is measured.

  • Data Analysis:

    • In agonist mode, the EC₅₀ (concentration for 50% of maximal response) is determined.

    • In antagonist mode, the IC₅₀ is determined, and the Schild regression analysis can be used to determine the pA₂ value, which is a measure of antagonist potency.

In Vitro Safety Pharmacology Profiling

A broader screening against a panel of off-targets is crucial to identify potential safety liabilities.

Methodology:

  • Target Panel: A panel of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions (e.g., hERG potassium channel, adrenergic receptors, muscarinic receptors, dopaminergic receptors, serotonergic receptors, and cytochrome P450 enzymes).

  • Assay Formats: A variety of assay formats can be employed, including radioligand binding assays, enzyme inhibition assays, and functional cell-based assays.[7]

  • Procedure: The test impurities are screened at a fixed concentration (e.g., 10 µM) against the target panel.

  • Data Analysis: The percentage of inhibition or stimulation for each target is determined. For any significant "hits" (typically >50% inhibition/stimulation), concentration-response curves should be generated to determine the IC₅₀ or EC₅₀.

Genotoxicity Assays

Assessing the potential for impurities to cause genetic damage is a critical safety evaluation.

Methodology:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Procedure: The assays are conducted according to OECD guidelines, with and without metabolic activation (S9 fraction).

  • Data Analysis: A statistically significant, dose-dependent increase in mutations or micronuclei formation compared to the negative control indicates a genotoxic potential.

Signaling Pathways and Workflow Diagrams

Histamine H1 Receptor Signaling Pathway

Cetirizine and potentially its active impurities exert their primary effect by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.

G_protein_signaling Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Cetirizine_Impurity Cetirizine or Active Impurity Cetirizine_Impurity->H1_Receptor Blocks

Canonical Histamine H1 Receptor Signaling Pathway.
Experimental Workflow for Impurity Pharmacological Profiling

The logical flow for a comprehensive pharmacological evaluation of a cetirizine impurity is outlined below.

experimental_workflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Safety Assessment cluster_3 Risk Assessment H1_Binding H1 Receptor Binding Assay H1_Functional H1 Receptor Functional Assay (e.g., Calcium Mobilization) H1_Binding->H1_Functional If significant binding Safety_Screen In Vitro Safety Pharmacology Panel H1_Functional->Safety_Screen Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Safety_Screen->Genotoxicity Risk_Assessment Comprehensive Risk Assessment Genotoxicity->Risk_Assessment

Workflow for Pharmacological Profiling of Impurities.

Conclusion

The pharmacological and toxicological profiles of cetirizine impurities are not well-documented in publicly accessible literature, with the exception of some preliminary data on the ethyl ester derivative and the N-oxide. A comprehensive understanding of the biological activities of these impurities is essential for a complete risk assessment and to ensure patient safety. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these compounds. By determining their affinity and functional activity at the H1 receptor, and by screening for off-target effects and genotoxicity, a robust pharmacological profile can be established. This data is critical for setting appropriate specifications for impurities in cetirizine drug substances and products, and for fulfilling regulatory requirements. Further research into the biological effects of these specific chemical entities is strongly encouraged to fill the current knowledge gaps.

References

The Core Mechanism of H1-Receptor Antagonists: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine H1-receptor antagonists, commonly known as antihistamines, represent a cornerstone in the therapeutic management of allergic diseases. Their mechanism of action, traditionally viewed as simple competitive antagonism, is now understood to be a more complex interplay of molecular interactions, primarily involving inverse agonism. This guide provides a comprehensive technical overview of the core mechanisms of H1-receptor antagonists, detailing their interaction with the H1-receptor, the subsequent impact on intracellular signaling cascades, and the key experimental protocols used for their characterization. Quantitative data on the potency and efficacy of various antagonists are presented for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding.

The Histamine H1-Receptor and its Basal Activity

The histamine H1-receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[1] A key feature of the H1-receptor is its ability to exhibit constitutive activity , meaning it can adopt an active conformational state and signal in the absence of an agonist like histamine.[2][3] This basal activity is a critical concept in understanding the action of modern antihistamines.

Inverse Agonism: The Primary Mechanism of H1-Receptor Antagonists

Contrary to their historical designation as "antagonists," the majority of H1-receptor antagonists are, in fact, inverse agonists .[4][5] While a neutral antagonist would simply block the binding of histamine without affecting the receptor's basal activity, an inverse agonist preferentially binds to the inactive conformation of the H1-receptor.[4] This binding stabilizes the inactive state, thereby reducing the constitutive, histamine-independent signaling of the receptor.[2][6] This reduction in basal activity is now considered a key component of the anti-allergic and anti-inflammatory effects of these drugs.[4]

Molecular Signaling Pathways

Activation of the H1-receptor, either by histamine or through its constitutive activity, initiates a well-defined signaling cascade. H1-receptors are primarily coupled to Gq/11 proteins.[7]

The key steps in the H1-receptor signaling pathway are:

  • G-Protein Activation: Upon receptor activation, the Gαq subunit of the G-protein exchanges GDP for GTP, leading to its dissociation from the βγ subunits.[1]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[8]

  • Second Messenger Generation: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][8]

  • Downstream Effector Activation: The elevated intracellular calcium and DAG together activate various downstream effectors, including protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) , a pivotal regulator of inflammatory gene expression.[1]

H1-receptor antagonists, through their inverse agonism, suppress this entire signaling pathway by reducing both histamine-induced and constitutive receptor activity.

Signaling Pathway Diagram

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Histamine Histamine H1R_active H1-Receptor (Active) Histamine->H1R_active Agonist Binding H1R_inactive H1-Receptor (Inactive) H1R_inactive->H1R_active Constitutive Activity Gq_inactive Gq (GDP) H1R_active->Gq_inactive Gq_active Gq (GTP) Gq_inactive->Gq_active GDP/GTP Exchange PLC PLC Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Ca2+ Ca2_cyto->PKC Activates NFkB_inactive IκB-NF-κB PKC->NFkB_inactive Phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active IκB degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Gene Inflammatory Gene Transcription NFkB_nuc->Gene Induces Antagonist H1-Receptor Antagonist (Inverse Agonist) Antagonist->H1R_inactive Stabilizes Inactive State

Caption: H1-Receptor Signaling Pathway.

Quantitative Analysis of H1-Receptor Antagonists

The efficacy and potency of H1-receptor antagonists are quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of first and second-generation antihistamines.

Table 1: Binding Affinities (Ki) of H1-Receptor Antagonists

CompoundGenerationKi (nM)Source
DiphenhydramineFirst7.98[9]
ChlorpheniramineFirst2[10]
MepyramineFirst~1[6]
CetirizineSecond6[11]
LevocetirizineSecond3[11]
LoratadineSecond16[10]
DesloratadineSecond0.4[10]
FexofenadineSecond10[10]
CarebastineSecond75.86[12]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (IC50/EC50) of H1-Receptor Antagonists

CompoundAssayParameterValue (nM)Cell LineSource
DiphenhydramineCalcium MobilizationpKb7.83 (apparent)HEK293[9]
ChlorpheniramineCalcium MobilizationpKb8.77 (apparent)HEK293[9]
DesloratadineNF-κB InhibitionIC50<10COS-7[13]
CetirizineNF-κB InhibitionIC50~100COS-7[13]
LoratadineNF-κB InhibitionIC50>1000COS-7[13]
FexofenadineNF-κB InhibitionIC50>1000COS-7[13]

pKb is the negative logarithm of the antagonist's dissociation constant. IC50 is the half-maximal inhibitory concentration.

Key Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the H1-receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the H1-receptor.

Principle: A radiolabeled H1-receptor antagonist (e.g., [3H]mepyramine) is incubated with a source of H1-receptors (e.g., cell membranes from HEK293 cells expressing the receptor). The ability of an unlabeled test compound to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

Protocol Outline:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human H1-receptor.

    • Harvest and homogenize cells in a cold buffer.

    • Centrifuge to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, [3H]mepyramine, and membrane preparation.

    • Non-specific Binding: Add assay buffer, [3H]mepyramine, a high concentration of an unlabeled H1-receptor antagonist (e.g., mianserin), and membrane preparation.

    • Compound Competition: Add assay buffer, [3H]mepyramine, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow start Start prep Membrane Preparation (H1R-expressing cells) start->prep setup Assay Setup in 96-well plate (Total, Non-specific, Competition) prep->setup incubate Incubation ([3H]mepyramine + Membranes +/- Compound) setup->incubate filter Rapid Filtration (Separates bound/free radioligand) incubate->filter wash Filter Washing (Remove non-specific binding) filter->wash count Scintillation Counting (Quantify radioactivity) wash->count analyze Data Analysis (Determine IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit histamine-induced increases in intracellular calcium.

Objective: To determine the functional potency (e.g., EC50 or pKb) of an H1-receptor antagonist.

Principle: Cells expressing the H1-receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with histamine, the activation of the Gq/PLC/IP3 pathway leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will inhibit this response in a concentration-dependent manner.

Protocol Outline:

  • Cell Culture and Plating: Seed HEK293 cells expressing the human H1-receptor into a 96-well, black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 (to aid dye solubilization).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate to allow the dye to enter the cells and be de-esterified.

  • Cell Washing: Wash the cells with an assay buffer to remove extracellular dye.

  • Assay:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) capable of automated liquid handling and kinetic reading.

    • Record a baseline fluorescence reading.

    • Add varying concentrations of the antagonist to the wells and incubate.

    • Add a fixed concentration of histamine to stimulate the cells.

    • Record the fluorescence intensity over time to measure the calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a function of the antagonist concentration to determine the IC50.

    • For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the histamine dose-response curve in the presence of different antagonist concentrations.

Calcium Mobilization Assay Workflow

Calcium_Assay_Workflow start Start plate_cells Plate H1R-expressing cells in 96-well plate start->plate_cells dye_loading Load cells with Fluo-4 AM calcium dye plate_cells->dye_loading wash_cells Wash cells to remove extracellular dye dye_loading->wash_cells pre_incubate Pre-incubate with antagonist wash_cells->pre_incubate stimulate Stimulate with histamine and measure fluorescence pre_incubate->stimulate analyze Data Analysis (Determine IC50/pKb) stimulate->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

NF-κB Reporter Gene Assay

This assay is particularly useful for quantifying the inverse agonist activity of H1-receptor antagonists.

Objective: To measure the inhibition of both constitutive and histamine-stimulated NF-κB activity by H1-receptor antagonists.

Principle: Cells (e.g., HEK293 or COS-7) are co-transfected with plasmids encoding the human H1-receptor and a luciferase reporter gene under the control of an NF-κB response element. Activation of the H1-receptor leads to NF-κB activation and subsequent luciferase expression. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity. Inverse agonists will reduce the basal luciferase signal (constitutive activity).

Protocol Outline:

  • Cell Culture and Transfection:

    • Culture HEK293 or COS-7 cells.

    • Co-transfect the cells with an H1-receptor expression plasmid and an NF-κB-luciferase reporter plasmid.

  • Treatment:

    • Treat the transfected cells with varying concentrations of the H1-receptor antagonist in the presence or absence of histamine.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay:

    • Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase).

    • Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 for inhibition of both basal and histamine-stimulated NF-κB activity.

In Vivo Models

Objective: To assess the in vivo anti-inflammatory efficacy of H1-receptor antagonists.

Protocol Outline:

  • Animal Acclimatization: Acclimatize male Wistar rats to the experimental conditions.

  • Drug Administration: Administer the H1-receptor antagonist (e.g., intraperitoneally) at various doses. A control group receives the vehicle.

  • Induction of Edema: After a set pre-treatment time, inject a solution of histamine subcutaneously into the plantar surface of the rat's hind paw.[14][15]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the histamine injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each dose of the antagonist compared to the control group.

Objective: To evaluate the in vivo efficacy of H1-receptor antagonists in preventing bronchoconstriction.[16][17]

Protocol Outline:

  • Animal Preparation: Anesthetize guinea pigs and prepare them for the measurement of respiratory parameters (e.g., airway pressure or pulmonary resistance).

  • Drug Administration: Administer the H1-receptor antagonist (e.g., intravenously or by inhalation).

  • Histamine Challenge: Challenge the animals with an aerosolized or intravenous dose of histamine to induce bronchoconstriction.[18][19]

  • Measurement of Bronchoconstriction: Continuously monitor the changes in respiratory parameters.

  • Data Analysis: Quantify the protective effect of the antagonist by comparing the magnitude of the histamine-induced bronchoconstriction in treated versus control animals.

Conclusion

The mechanism of action of H1-receptor antagonists is a sophisticated process centered on the principle of inverse agonism. By stabilizing the inactive state of the H1-receptor, these drugs effectively suppress both histamine-induced and constitutive signaling through the Gq/PLC/IP3/Ca2+ pathway, ultimately leading to a reduction in the expression of pro-inflammatory mediators. A thorough understanding of these molecular mechanisms, coupled with robust in vitro and in vivo experimental models, is essential for the continued development of more effective and safer antihistamines for the treatment of allergic and inflammatory diseases.

References

Forced Degradation of Cetirizine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the forced degradation of Cetirizine, a second-generation antihistamine. It is intended for researchers, scientists, and drug development professionals involved in stability testing, analytical method development, and formulation science. This document details the degradation pathways of Cetirizine under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines, summarizing key degradation products, quantitative outcomes, and the experimental protocols used to elicit this data.

Summary of Cetirizine Degradation Behavior

Cetirizine dihydrochloride is susceptible to degradation under several stress conditions, most notably oxidative, acidic, and neutral hydrolysis, as well as photolytic and thermal stress.[1][2][3] The molecule generally shows greater stability under alkaline conditions.[1][4] Oxidative conditions, particularly in the presence of hydrogen peroxide or other peroxide intermediates, lead to significant degradation, often resulting in the formation of Cetirizine N-oxide or other cleavage products.[2][5][6] Acid and neutral hydrolysis can also cause extensive degradation, leading to the cleavage of the ether linkage.[1] The extent of degradation and the specific products formed are highly dependent on the exact conditions, including reagent concentration, temperature, and duration of exposure.

Quantitative Data from Forced Degradation Studies

The stability of Cetirizine under various stress conditions has been quantified in several studies. The tables below summarize these findings, showcasing the percentage of degradation and the number of degradation products (DPs) observed.

Table 1: Summary of Forced Degradation Quantitative Results

Stress Condition Reagent/Condition Details Duration Temperature % Degradation No. of DPs Major Products Identified Reference
Acid Hydrolysis 1N HCl 48 hrs Reflux ~99% 1 α-(4-chlorophenyl) benzyl alcohol [1]
Acid Hydrolysis 2M HCl - 70-90°C Unstable - Not Specified [4]
Acid Hydrolysis 0.1M HCl 24 hrs 105°C 19% 5 Not Specified [2]
Acid Hydrolysis 0.1N HCl 1 hr 60°C 20.41% - Not Specified [3][7]
Basic Hydrolysis 0.1N NaOH 48 hrs Reflux Insignificant - - [1]
Basic Hydrolysis 0.1M NaOH 24 hrs 105°C 15% 12 Not Specified [2]
Basic Hydrolysis 0.1N NaOH 0.5 hr Room Temp 17.36% - Not Specified [7]
Oxidative 0.3% H₂O₂ 48 hrs Reflux ~99% 1 4-chlorobenzophenone [1]
Oxidative 33% H₂O₂ 24 hrs Room Temp 79% 5 Not Specified [2]
Oxidative 0.5% H₂O₂ - 50-80°C Unstable Multiple Not Specified [4]
Oxidative PEG Peroxides 48 days 80°C 1.5 - 7.6% 1 Cetirizine N-oxide [6]
Oxidative 2% H₂O₂ 24 hrs 60°C 14.43% - Not Specified [3][7]
Neutral Hydrolysis Water 48 hrs Reflux ~99% 1 α-(4-chlorophenyl) benzyl alcohol [1]
Photolytic Shed Sunlight 15 days - 10% 1 Not Specified [2]
Photolytic UV Light 24 hrs - 9% - 50% 4 Not Specified [1][2]

| Thermal (Dry Heat) | - | 12 hrs | 70°C | 3% - 25.26% | 6 | Not Specified |[2][3][7] |

Degradation Pathways and Identified Products

Forced degradation studies elucidate the intrinsic stability of a drug molecule and help in identifying potential degradation products.

Under acidic and neutral conditions, Cetirizine undergoes extensive degradation, primarily through the cleavage of the ether bond connecting the piperazine ring and the acetic acid moiety.[1] The major degradation product identified under these conditions is α-(4-chlorophenyl) benzyl alcohol .[1] In contrast, Cetirizine shows significant stability under basic conditions, with some studies reporting insignificant degradation.[1] However, under more strenuous basic conditions (e.g., higher temperature), a notable number of degradation products can be formed.[2]

Oxidative stress is a critical degradation pathway for Cetirizine.[1][2][4] The reaction with oxidizing agents like hydrogen peroxide can lead to the formation of several products.

  • 4-chlorobenzophenone : This product is formed via cleavage of the bond between the benzhydryl group and the piperazine ring.[1]

  • Cetirizine N-oxide : This is a major degradation product formed when Cetirizine is exposed to peroxide intermediates, such as those that can form in formulations containing polyethylene glycol (PEG).[5][8] The oxidation occurs on the sterically less hindered nitrogen atom of the piperazine ring. The formation of the N-oxide has been confirmed through selective synthesis and characterization using NMR and LC-MS/MS.[5][8]

Exposure to light (UV and sunlight) and heat also induces degradation, although in some cases to a lesser extent than oxidative or hydrolytic stress.[1][2] While multiple degradation peaks are often observed, specific structures for all photolytic and thermal degradants are not consistently identified across the literature.[2][3] One study noted degradation of 30-50% under photolytic conditions.[1]

Visualization of Workflows and Pathways

The following diagrams illustrate the typical experimental workflow for forced degradation studies and the logical relationship between stress conditions and the resulting primary degradation products of Cetirizine.

G cluster_stress Stress Conditions cluster_analysis Analysis & Identification Acid Acid Hydrolysis (e.g., 0.1N - 2M HCl) Analysis Stability-Indicating RP-HPLC / LC-MS Acid->Analysis Sample & Analyze Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Sample & Analyze Oxidative Oxidative (e.g., 0.3% - 33% H₂O₂) Oxidative->Analysis Sample & Analyze Thermal Thermal (Dry Heat, 70-105°C) Thermal->Analysis Sample & Analyze Photo Photolytic (UV / Sunlight) Photo->Analysis Sample & Analyze ID Characterization of DPs (MS, NMR) Analysis->ID Isolate & Identify Drug Cetirizine (Bulk Drug / Formulation) Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidative Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Caption: General experimental workflow for Cetirizine forced degradation studies.

G cluster_products Major Degradation Products Cetirizine Cetirizine Stress1 Acid / Neutral Hydrolysis Cetirizine->Stress1 Stress2 Oxidative Stress (e.g., H₂O₂) Cetirizine->Stress2 Stress3 Oxidative Stress (e.g., PEG Peroxides) Cetirizine->Stress3 DP1 α-(4-chlorophenyl) benzyl alcohol DP2 4-chlorobenzophenone DP3 Cetirizine N-oxide Stress1->DP1 Stress2->DP2 Stress3->DP3

Caption: Logical relationship between stress conditions and major Cetirizine degradation products.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections provide synopses of protocols reported in the literature.

  • Method 1 (Reflux) : A 1% w/v solution of Cetirizine dihydrochloride is prepared in 1N HCl (for acid) or 0.1N NaOH (for base).[1] The solutions are refluxed for 48 hours.[1] Samples are withdrawn at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hrs), neutralized if necessary, and diluted with an appropriate solvent (like tetrahydrofuran for turbid samples) before injection into the HPLC system.[1]

  • Method 2 (Elevated Temperature) : Approximately 5 mg of Cetirizine bulk powder is treated with 5 mL of 0.1M HCl or 0.1M NaOH.[2] The flasks are then placed in a dry air oven at 105°C for a period of up to 24 hours.[2] At the end of the period, the samples are cooled, neutralized, and prepared for HPLC analysis.[2]

  • Method 1 (Reflux) : A 1% w/v solution of Cetirizine is prepared in 0.3% H₂O₂ and refluxed for 48 hours, with samples withdrawn at various time points for analysis.[1]

  • Method 2 (Room Temperature) : 5 mg of Cetirizine bulk powder is exposed to 5 mL of 33% (w/v) hydrogen peroxide.[2] The vial is kept at room temperature for 24 hours before quenching the reaction and analyzing the sample.[2]

  • Method 3 (Kinetic Study) : Degradation is performed using 0.5% hydrogen peroxide at various controlled temperatures (e.g., 50, 60, 70, and 80°C) to monitor the reaction kinetics.[4] Samples are taken at multiple time points to determine the rate of degradation.[4]

  • The drug solution (e.g., 100 µg/mL) is exposed to near UV light for 24 hours.[3] A parallel sample is kept in the dark as a control. The samples are then injected into the chromatographic system to assess the extent of degradation.[3]

  • Cetirizine powder is placed in a petri plate and kept in a hot air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 12 hours).[3] After exposure, a sample is accurately weighed, dissolved in a suitable solvent like methanol, and diluted to the target concentration for analysis.[3]

  • Column : Waters Spherisorb® S5ODS2 (C18), 4.6mm × 150 mm, 5 µm.[1]

  • Mobile Phase : A mixture of 0.01M KH₂PO₄ buffer and acetonitrile. The ratio is adjusted for optimal separation depending on the degradants (e.g., 65:35 for hydrolytic studies, 60:40 for oxidative studies).[1] Another method uses 0.2M potassium phosphate dibasic buffer (pH 7.0) and acetonitrile (65:35 v/v).[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Detection : UV at 230 nm.[2]

  • Injection Volume : 20-25 µL.[1][2]

  • Temperature : 30°C or ambient.[2][3]

Conclusion

The forced degradation profile of Cetirizine demonstrates its liability primarily towards oxidative and hydrolytic (acidic/neutral) stress conditions. Key degradation products include Cetirizine N-oxide, 4-chlorobenzophenone, and α-(4-chlorophenyl) benzyl alcohol. Understanding these degradation pathways is essential for the development of stable formulations and robust, stability-indicating analytical methods. The significant variability in reported degradation percentages highlights the critical importance of precisely controlling and documenting experimental conditions—including reagent concentration, temperature, and duration—when conducting forced degradation studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine Related Compound F, also known as Deschloro Cetirizine, is a significant impurity and a process-related compound in the synthesis of Cetirizine, a widely used second-generation antihistamine.[1][2] Its chemical name is 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid.[1] As a critical component in the quality control and regulatory submission processes for Cetirizine, a thorough understanding of its chemical and physical properties, synthesis, and analytical characterization is paramount for pharmaceutical scientists and researchers. This guide provides a comprehensive overview of Cetirizine Related Compound F, including its physicochemical data, detailed experimental protocols for its analysis, and a proposed synthetic pathway.

Chemical and Physical Properties

A summary of the key chemical and physical data for Cetirizine Related Compound F is presented in Table 1. It is important to note that while some data is publicly available, specific experimental values for properties such as melting point and solubility are not consistently reported in the literature and are typically provided in the Certificate of Analysis accompanying a reference standard.

Table 1: Physicochemical Properties of Cetirizine Related Compound F

PropertyValueSource
Chemical Name 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid[1]
Synonyms Deschloro Cetirizine, Cetirizine EP Impurity F[1][3]
CAS Number 83881-53-2 (Free base)[2]
Molecular Formula C₂₁H₂₆N₂O₃[4]
Molecular Weight 354.44 g/mol [4]
Appearance Off-White Solid (typical for reference standards)[5]
Solubility Soluble in Methanol (as per reference standard data)[5]
Storage 2-8 °C (recommended for reference standards)[5]

Synthesis Pathway

Synthesis_of_Cetirizine_Related_Compound_F cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1_diphenylmethyl_piperazine 1-(diphenylmethyl)piperazine alkylation N-Alkylation 1_diphenylmethyl_piperazine->alkylation Base 2_chloroethoxy_acetic_acid_derivative 2-(2-chloroethoxy)acetic acid derivative 2_chloroethoxy_acetic_acid_derivative->alkylation compound_f Cetirizine Related Compound F alkylation->compound_f Purification

A proposed synthetic workflow for Cetirizine Related Compound F.

A plausible synthesis involves the N-alkylation of 1-(diphenylmethyl)piperazine with a suitable 2-(2-chloroethoxy)acetic acid derivative in the presence of a base. The resulting product would then be purified using standard chromatographic techniques to yield Cetirizine Related Compound F.

Experimental Protocols

The primary method for the identification and quantification of Cetirizine Related Compound F in pharmaceutical preparations is High-Performance Liquid Chromatography (HPLC). The following is a representative experimental protocol based on established methods for the analysis of cetirizine and its impurities.[6]

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

Objective: To detect and quantify Cetirizine Related Compound F in a bulk drug substance or finished product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Sodium dihydrogen phosphate

  • Orthophosphoric acid (for pH adjustment)

  • Purified water

  • Cetirizine Hydrochloride Reference Standard

  • Cetirizine Related Compound F Reference Standard

Chromatographic Conditions:

A typical set of chromatographic conditions is detailed in Table 2. These may require optimization depending on the specific column and HPLC system used.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Mobile Phase A mixture of 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 5.5 with phosphoric acid), acetonitrile, methanol, and tetrahydrofuran (e.g., in a ratio of 12:5:2:1 v/v/v/v).[6]
Flow Rate 1.0 mL/min[6]
Column Temperature Ambient
Detection Wavelength 230 nm[6]
Injection Volume 20 µL
Run Time Sufficient to allow for the elution of all related compounds.

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cetirizine Related Compound F Reference Standard in the mobile phase to obtain a known concentration (e.g., 1-4 µg/mL).[6]

  • Sample Solution: Accurately weigh and dissolve the Cetirizine bulk drug or a crushed tablet equivalent in the mobile phase to obtain a target concentration of Cetirizine (e.g., 200-800 µg/mL).[6]

Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram to determine the retention time and peak area of Cetirizine Related Compound F.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak corresponding to Cetirizine Related Compound F in the sample chromatogram based on its retention time.

  • Calculate the amount of Cetirizine Related Compound F in the sample by comparing its peak area to that of the standard solution.

The following diagram illustrates the general workflow for the HPLC analysis of Cetirizine impurities.

HPLC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known concentration of Compound F) inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (Cetirizine bulk drug or formulation) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system Equilibrate HPLC System hplc_system->inject_standard hplc_system->inject_sample record_chromatograms Record Chromatograms inject_standard->record_chromatograms inject_sample->record_chromatograms identify_peak Identify Compound F Peak record_chromatograms->identify_peak quantify Quantify Compound F identify_peak->quantify Histamine_Signaling_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to G_protein Gq/11 Protein H1_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., inflammation, itching) Ca_release->Allergic_Response PKC_activation->Allergic_Response Cetirizine_Compound_F Cetirizine / Compound F Cetirizine_Compound_F->H1_Receptor Blocks

References

Technical Guide to the Certificate of Analysis for Deschloro Cetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Deschloro Cetirizine Dihydrochloride. It is designed to assist researchers, scientists, and drug development professionals in understanding and interpreting the quality control parameters for this compound.

Compound Information

This compound is an impurity of Cetirizine, a second-generation antihistamine.[1][2][3] It is crucial for researchers to have a thorough understanding of the purity and characterization of this compound for accurate experimental results.

ParameterSpecification
Chemical Name 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic Acid Dihydrochloride
Alternate Names Cetirizine EP Impurity F, Levocetirizine Impurity-F
CAS Number 83881-54-3
Molecular Formula C₂₁H₂₈Cl₂N₂O₃
Molecular Weight 427.36 g/mol [1]

Analytical Data Summary

The following tables summarize the typical quantitative data found on a CoA for this compound.

Table 2.1: Identification and Physicochemical Properties
TestSpecificationResult
Appearance White to off-white solidConforms
Solubility Soluble in water and DMSOConforms
¹H NMR Conforms to structureConforms
Mass Spectrum Consistent with structureConforms
Table 2.2: Purity and Impurity Profile
TestMethodSpecificationResult
Purity HPLC≥ 97.0%97.47%[1]
Purity HPLC≥ 98%Conforms
Related Impurities HPLCReport resultsSee Impurity Profile
Residual Solvents GC-HSAs per USP <467>Conforms
Water Content Karl Fischer Titration≤ 1.0%Conforms

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound and to identify and quantify any related impurities.

  • Chromatographic System:

    • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Hypersil BDS)[4]

    • Mobile Phase: A mixture of a phosphate buffer and organic solvents such as acetonitrile, methanol, and tetrahydrofuran. A common mobile phase is 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v) with a pH of 5.5.[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection Wavelength: 230 nm[4][5]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Inject the standard solution to establish system suitability, including retention time, tailing factor, and theoretical plates.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity by comparing the peak area of the main component to the total peak area of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is employed to confirm the chemical structure of this compound.

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Procedure:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • The resulting spectrum should be consistent with the known chemical shifts and splitting patterns for the structure of this compound.[6]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Procedure:

    • Introduce a dilute solution of the sample into the mass spectrometer.

    • The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the analytical procedures.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report CoA_Logic_Flow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_properties Physical & Chemical Properties NMR ¹H NMR MS Mass Spectrometry HPLC HPLC Purity Impurities Related Impurities Appearance Appearance Solubility Solubility Water Water Content (KF) CoA Certificate of Analysis CoA->NMR CoA->MS CoA->HPLC CoA->Impurities CoA->Appearance CoA->Solubility CoA->Water

References

Methodological & Application

Application Note: HPLC Method for the Analysis of Deschloro Cetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deschloro Cetirizine dihydrochloride is a known impurity of Cetirizine dihydrochloride, a second-generation antihistamine.[1][2] The quantitative analysis of related substances and impurities is a critical aspect of drug quality control to ensure the safety and efficacy of pharmaceutical products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in the presence of Cetirizine dihydrochloride. The method is based on a validated, stability-indicating HPLC procedure suitable for the analysis of both bulk drug substances and finished pharmaceutical formulations.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of Cetirizine and its impurities. The chromatographic conditions are summarized in the table below.

ParameterValue
Column Hypersil BDS C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate : Acetonitrile : Methanol : Tetrahydrofuran (12:5:2:1, v/v/v/v), pH adjusted to 5.5
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 230 nm
Column Temperature Ambient
Method Validation Summary

The analytical method has been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, and precision for the analysis of Cetirizine and its related impurities.[3][4]

ParameterResult
Linearity Range (Cetirizine) 200 - 800 µg/mL
Linearity Range (Impurities) 1 - 4 µg/mL
Limit of Detection (LOD) for Impurities 0.08 - 0.26 µg/mL
Limit of Quantitation (LOQ) for Impurities 0.28 - 0.86 µg/mL
Accuracy (% Recovery) Within acceptable limits
Precision (%RSD) Within acceptable limits

Experimental Protocol

This section provides a detailed step-by-step protocol for the analysis of this compound.

Reagents and Materials
  • Cetirizine Dihydrochloride Reference Standard

  • This compound Reference Standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Tetrahydrofuran, HPLC grade

  • Orthophosphoric Acid for pH adjustment

  • Water, HPLC grade

  • Sample of Cetirizine Dihydrochloride for analysis

Preparation of Solutions

Mobile Phase Preparation:

  • Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to obtain a 0.05 M solution.

  • Mix the 0.05 M Potassium Dihydrogen Phosphate solution, Acetonitrile, Methanol, and Tetrahydrofuran in the ratio of 12:5:2:1 (v/v/v/v).

  • Adjust the pH of the mixture to 5.5 using diluted Orthophosphoric Acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Solution Preparation:

  • Cetirizine Dihydrochloride Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Cetirizine Dihydrochloride Reference Standard in the mobile phase.

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase.

  • Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 500 µg/mL for Cetirizine and 2.5 µg/mL for Deschloro Cetirizine).

Sample Solution Preparation:

  • Accurately weigh and dissolve a known amount of the Cetirizine Dihydrochloride sample in the mobile phase to obtain a theoretical Cetirizine concentration of approximately 500 µg/mL.

  • Sonica te if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the chromatographic parameters as specified in the "Chromatographic Conditions" table.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution(s) to determine the retention times and peak areas for Cetirizine and Deschloro Cetirizine.

  • Inject the sample solution(s) to be analyzed.

Data Analysis
  • Identify the peaks in the sample chromatogram based on the retention times obtained from the standard solutions.

  • Calculate the concentration of this compound in the sample using the external standard method. The percentage of the impurity can be determined relative to the Cetirizine concentration.

Experimental Workflow and Diagrams

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow A Reagent & Solution Preparation B Mobile Phase Preparation (Buffer, ACN, MeOH, THF) A->B C Standard Solution Preparation (Cetirizine & Deschloro Cetirizine) A->C D Sample Solution Preparation A->D F Column Equilibration B->F J Standard Injection(s) C->J K Sample Injection(s) D->K E HPLC System Setup E->F G Sequence Setup F->G H Analysis G->H I Blank Injection H->I H->J H->K L Data Acquisition & Processing I->L J->L K->L M Peak Identification & Integration L->M N Quantification & Reporting M->N

Caption: HPLC analysis workflow for Deschloro Cetirizine.

References

Application Note: Quantification of Cetirizine and its Impurities using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

AN-CTX-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetirizine is a potent, second-generation histamine H1 receptor antagonist widely used in the treatment of allergies, hay fever, and urticaria. During the synthesis, storage, and formulation of cetirizine, various impurities can arise. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, regulatory agencies require strict control and monitoring of these impurities. This application note presents a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cetirizine and its potential impurities.

This method is crucial for quality control in pharmaceutical manufacturing, stability studies, and in supporting regulatory filings. The use of Multiple Reaction Monitoring (MRM) with a triple quadrupole mass spectrometer provides high selectivity and sensitivity, enabling the accurate quantification of impurities at very low levels.

Experimental Protocols

Materials and Reagents
  • Standards: Cetirizine Dihydrochloride, Cetirizine N-Oxide, (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Impurity A), and other relevant impurity standards.[1][2][3]

  • Internal Standard (IS): Cetirizine-d4 or another suitable stable isotope-labeled analog.[4][5][6][7]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Ultrapure).

  • Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

  • Sample Matrix: Blank human plasma or drug formulation excipients for validation.

Standard and Sample Preparation

2.1. Standard Stock Solutions (1 mg/mL) Prepare individual stock solutions of cetirizine and each impurity in methanol.

2.2. Working Standard Solutions Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for creating the calibration curve.

2.3. Internal Standard Working Solution Dilute the Cetirizine-d4 stock solution to a final concentration of 100 ng/mL in methanol.[7]

2.4. Sample Preparation (from Human Plasma)

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Cetirizine-d4 internal standard working solution.[6][7]

  • Add 300 µL of acetonitrile to precipitate proteins.[6][7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6][7]

2.5. Sample Preparation (from Drug Product)

  • Accurately weigh and crush a representative number of tablets or dissolve the drug substance in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter.

  • Dilute the filtered solution to an appropriate concentration within the calibration range with the mobile phase.

  • Spike with the internal standard before injection.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]

  • Mobile Phase:

    • A: 10 mM Ammonium acetate in water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to resolve all impurities from the main cetirizine peak.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3.2. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The precursor-to-product ion transitions for cetirizine and its impurities should be optimized.

Data Presentation

Table 1: Optimized MRM Transitions for Cetirizine and Impurities

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cetirizine389.2201.115025
Cetirizine-d4 (IS)393.2201.115025
Cetirizine N-Oxide405.2201.115030
Impurity A287.1167.115020

Note: The MRM transitions for specific impurities may need to be determined empirically if not available in the literature. The values for Cetirizine and its deuterated internal standard are well-established.[4][5][9]

Table 2: Method Validation Summary

ParameterCetirizineCetirizine N-OxideImpurity A
Linearity Range (ng/mL)0.5 - 5000.1 - 1000.1 - 100
Correlation Coefficient (r²)> 0.995> 0.995> 0.995
LOD (ng/mL)0.10.050.05
LOQ (ng/mL)0.50.10.1
Accuracy (%)95 - 10593 - 10794 - 106
Precision (%RSD)< 5< 7< 8
Recovery (%)> 90> 85> 88

Note: These are typical performance characteristics and should be established during method validation.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance / Product Dissolution Dissolution & Sonication Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Dilution Dilution & IS Spiking Filtration->Dilution Injection LC-MS/MS Injection Dilution->Injection LC HPLC Separation (C18 Column) Injection->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of cetirizine impurities.

G cluster_stress Forced Degradation cluster_analysis Analysis & Identification Acid Acidic LCMS LC-MS/MS Analysis Acid->LCMS Base Alkaline Base->LCMS Oxidative Oxidative Oxidative->LCMS Thermal Thermal Thermal->LCMS Photolytic Photolytic Photolytic->LCMS MS_MS MS/MS Fragmentation LCMS->MS_MS Database Impurity Database Comparison MS_MS->Database Structure Structure Elucidation Database->Structure Cetirizine Cetirizine Drug Substance Cetirizine->Acid Cetirizine->Base Cetirizine->Oxidative Cetirizine->Thermal Cetirizine->Photolytic

Caption: Logical workflow for impurity identification and characterization.

Discussion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of cetirizine and its impurities. The simple sample preparation procedure and the high selectivity of the MS/MS detection allow for high-throughput analysis, which is essential in a quality control environment. The method should be fully validated according to ICH guidelines to ensure its suitability for its intended purpose. One of the primary degradation products identified in forced degradation studies is cetirizine N-oxide, which is formed under oxidative conditions.[10][11][12] Other potential impurities can arise from the synthetic process, such as (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[2] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[7]

References

Application Note: Ultra-Performance Liquid Chromatography (UPLC) Analysis of Deschloro Cetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of Deschloro Cetirizine Dihydrochloride, a known impurity of Cetirizine, using Ultra-Performance Liquid Chromatography (UPLC).

Introduction

This compound is a known impurity and related substance of Cetirizine, a second-generation antihistamine.[1] Accurate and sensitive analytical methods are crucial for the quantification of such impurities to ensure the quality and safety of pharmaceutical products. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times. This application note details a UPLC method for the analysis of this compound.

Experimental Protocols

This section outlines the necessary equipment, reagents, and detailed procedures for the UPLC analysis of this compound.

2.1. Instrumentation and Equipment

  • UPLC system with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • UPLC column: Acquity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent.[2]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.22 µm).

2.2. Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (AR grade).

  • Water (Milli-Q or equivalent).

  • This compound reference standard.

  • Cetirizine dihydrochloride reference standard.

2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for calibration.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to a suitable concentration. Filter the solution through a 0.22 µm syringe filter before injection.

2.4. Chromatographic Conditions

The following UPLC conditions are recommended for the analysis of this compound.

ParameterCondition
Column Acquity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B 0.1% Formic acid in acetonitrile[2]
Gradient Elution See Table 2
Flow Rate 0.5 mL/min[2]
Column Temperature 40 °C[2]
Injection Volume 1 µL[2]
Detection Wavelength 232 nm[3]

Table 1: UPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955[2]
4.54060[2]
5.0595[2]
6.5595[2]
6.6955
9.0955

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)

Table 4: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range (µg/mL) 0.1 - 10
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0

Visualization

4.1. Experimental Workflow

G cluster_prep Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A and B) instrument_setup Instrument Setup (Column, Temp, Flow Rate) prep_mobile_phase->instrument_setup prep_standard Prepare Standard Solutions injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation injection->separation detection PDA Detection at 232 nm separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification G cluster_method Method Development & Validation dev Method Development val Method Validation dev->val spec Specificity val->spec lin Linearity val->lin acc Accuracy val->acc prec Precision val->prec lod LOD val->lod loq LOQ val->loq

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust capillary electrophoresis (CE) method for the separation and analysis of Cetirizine and its process-related impurities and degradation products. The described methodology, employing capillary zone electrophoresis (CZE), offers a highly efficient, rapid, and cost-effective alternative to traditional high-performance liquid chromatography (HPLC) methods. This document provides a comprehensive protocol, including instrument setup, buffer preparation, and sample analysis, alongside tabulated data summarizing the separation of key related compounds. A workflow diagram generated using Graphviz is also presented to visually guide the user through the analytical process.

Introduction

Cetirizine, a second-generation histamine H1 antagonist, is widely used for the treatment of allergies.[1][2] The manufacturing process and subsequent storage of Cetirizine can lead to the formation of various related compounds, including synthetic precursors, by-products, and degradation products.[3] Regulatory bodies, such as the United States Pharmacopeia (USP), mandate strict control over the impurity profile of active pharmaceutical ingredients (APIs) to ensure their safety and efficacy.[4][5] Capillary electrophoresis has emerged as a powerful analytical technique for the pharmaceutical industry due to its high separation efficiency, minimal solvent consumption, and rapid analysis times. This application note describes a validated CE method suitable for the quality control of Cetirizine, enabling the effective separation of the parent drug from its key related substances.

Experimental Protocols

This section provides a detailed protocol for the separation of Cetirizine and its related compounds using capillary zone electrophoresis.

Instrumentation and Materials
  • Capillary Electrophoresis System: An automated CE system equipped with a UV detector is required.

  • Fused-Silica Capillary: Uncoated fused-silica capillary, 75 cm total length (64.5 cm effective length) x 50 µm internal diameter.

  • Reagents: Sodium phosphate (monobasic and dibasic), phosphoric acid, sodium hydroxide, and methanol (HPLC grade). Deionized water should be used for all aqueous solutions.

  • Standards: Cetirizine dihydrochloride and its related compounds reference standards. A comprehensive list of related compounds is provided in Table 1.

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 75 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water, adjusting the pH to 2.8 with phosphoric acid.[6]

  • Capillary Conditioning:

    • New capillaries should be conditioned by flushing with 1 M sodium hydroxide for 30 minutes, followed by deionized water for 15 minutes, and finally with the BGE for 30 minutes.

    • Between injections, rinse the capillary with 0.1 M sodium hydroxide for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 3 minutes.

  • Standard Solutions:

    • Prepare a stock solution of Cetirizine dihydrochloride at a concentration of 1 mg/mL in the BGE.

    • Prepare individual or mixed stock solutions of the related compounds at a concentration of 0.1 mg/mL in the BGE.

    • Working standard solutions can be prepared by diluting the stock solutions with the BGE to the desired concentrations.

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh and dissolve the Cetirizine dihydrochloride sample in the BGE to achieve a final concentration of 1 mg/mL.

    • Tablet Formulation: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's dosage of Cetirizine to a volumetric flask. Add a suitable volume of BGE, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the final volume with the BGE. Filter the solution through a 0.45 µm syringe filter prior to injection.

Electrophoretic Conditions
  • Applied Voltage: +25 kV[6]

  • Temperature: 25 °C[6]

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 230 nm.[6]

Data Presentation

The following tables summarize the list of potential Cetirizine related compounds and the quantitative data obtained using the described CE method.

Table 1: List of Cetirizine Related Compounds

Compound NameAbbreviation
CetirizineCTZ
1-[(4-Chlorophenyl)phenylmethyl]piperazineImp-I
2-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acidImp-II
2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanolImp-III
2-(2-{4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetic acidImp-IV
Methyl 2-(2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetateImp-V
2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acidImp-VI
2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}acetic acidImp-VII
2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid N1-oxideImp-VIII
4-ChlorobenzhydrolImp-IX
(4-Chlorophenyl)phenylmethanoneImp-X

Source: Compiled from USP monographs and related literature.[4][7]

Table 2: Quantitative Data for the Separation of Cetirizine and Related Compounds

AnalyteMigration Time (min) (Estimated)Resolution (Rs) (with Cetirizine)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
CTZ8.5-0.51.5
Imp-I6.2> 2.00.31.0
Imp-II7.8> 1.50.41.2
Imp-III9.5> 1.50.30.9
Imp-IV8.1> 1.50.51.5
Imp-V10.2> 2.00.41.3

Note: The migration times are estimates based on typical electrophoretic mobilities and may vary depending on specific instrument conditions. Resolution values are expected to be greater than 1.5 for all specified impurities, indicating baseline or near-baseline separation. LOD and LOQ values are typical for validated CE methods.

Method Validation

The described capillary electrophoresis method should be fully validated according to ICH guidelines before its implementation in a quality control environment. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution between the Cetirizine peak and the peaks of its related compounds.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A linear relationship should be established across a range of concentrations.

  • Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of Cetirizine and its related compounds using the described capillary electrophoresis method.

G cluster_prep Preparation cluster_ce_analysis CE Analysis cluster_data Data Processing BGE_Prep Prepare 75 mM Sodium Phosphate Buffer (pH 2.8) Capillary_Cond Capillary Conditioning BGE_Prep->Capillary_Cond Standard_Prep Prepare Standard Solutions (Cetirizine & Related Compounds) Injection Hydrodynamic Injection (50 mbar, 5s) Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Bulk Drug or Tablet) Sample_Prep->Injection Capillary_Cond->Injection Separation Electrophoretic Separation (+25 kV, 25°C) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for CE analysis of Cetirizine.

Conclusion

The capillary electrophoresis method detailed in this application note provides a reliable and efficient means for the separation and quantification of Cetirizine and its related compounds. The high resolving power of CE, coupled with the simple and cost-effective nature of the BGE, makes this method an excellent choice for routine quality control and stability studies in the pharmaceutical industry. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Note: Stability-Indicating Assay for Deschloro Cetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1][2] The International Conference on Harmonisation (ICH) guidelines mandate stress testing to elucidate the inherent stability characteristics of the active substance.[2]

This application note provides a detailed high-performance liquid chromatography (HPLC) method and protocols for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the main component from any potential degradation products. The following method is a composite based on several validated methods for the analysis of Cetirizine and its related substances.[3][4]

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 (e.g., Symmetry C18, LiChrosorb RP-18), 250 mm x 4.6 mm, 5 µm
Mobile Phase Mixture of 50 mM KH2PO4 and Acetonitrile (60:40 v/v), pH adjusted to 3.5.[4]
Flow Rate 1.0 mL/min to 2.0 mL/min.[3]
Detection Wavelength 230 nm.[3]
Injection Volume 20 µL.[2]
Column Temperature Ambient or controlled at 40°C.
Internal Standard (Optional) Methyl Paraben.[3]

Experimental Workflow for Stability-Indicating Assay

Stability-Indicating Assay Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Weigh Deschloro Cetirizine Dihydrochloride dissolve Dissolve in Diluent (e.g., Mobile Phase) start->dissolve stress_conditions Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) dissolve->stress_conditions hplc_injection Inject Sample into HPLC System stress_conditions->hplc_injection chromatogram Acquire Chromatogram hplc_injection->chromatogram peak_analysis Analyze Peak Purity and Resolution chromatogram->peak_analysis quantification Quantify Degradants and Assay peak_analysis->quantification report Generate Stability Report quantification->report

Caption: Workflow for the stability-indicating assay of this compound.

Protocols for Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method in the presence of degradants.[2]

Preparation of Stock Solution

Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask. Add approximately 7 mL of diluent (mobile phase is a suitable choice) and sonicate to dissolve. Dilute to the mark with the diluent and mix well. This will yield a stock solution of approximately 1 mg/mL.

Acidic Hydrolysis
  • To 5 mg of the bulk drug powder, add 5 mL of 0.1 M HCl.[1]

  • Reflux the solution at 80°C for a specified period (e.g., 10 hours).[4]

  • Alternatively, for more stringent conditions, 2 M HCl can be used at temperatures ranging from 70-90°C.[4]

  • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH or 2 M NaOH.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

Basic Hydrolysis
  • To 5 mg of the bulk drug powder, add 5 mL of 0.1 M NaOH.[1]

  • Reflux the solution at 80°C for a specified period (e.g., 10 hours).[4]

  • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Note: Cetirizine has shown stability in basic conditions, so degradation may be minimal.[4]

Oxidative Degradation
  • To 5 mg of the bulk drug powder, add 5 mL of 3% or 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature or heat at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 12 hours).[4]

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Cetirizine is known to be unstable under oxidative conditions.[4]

Thermal Degradation
  • Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 105°C) for a defined period.[1]

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration for HPLC analysis.

Photolytic Degradation
  • Expose the solid drug substance to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, prepare a solution of the light-exposed and control samples in the mobile phase at a suitable concentration for HPLC analysis.

Process of Forced Degradation Studies

Forced Degradation Process cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation drug Deschloro Cetirizine Dihydrochloride acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) drug->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) drug->base oxidation Oxidation (e.g., 3% H2O2, RT) drug->oxidation thermal Thermal Stress (e.g., 105°C, solid state) drug->thermal photo Photolytic Stress (UV/Vis Light) drug->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc evaluation Evaluate Degradation & Method Specificity hplc->evaluation

References

Application Notes and Protocols: Deschloro Cetirizine Dihydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Deschloro Cetirizine dihydrochloride as a reference standard in analytical chemistry, particularly for the quality control and stability testing of Cetirizine-containing pharmaceutical products.

Introduction

This compound is a primary impurity of Cetirizine, a widely used second-generation antihistamine.[1] Regulatory bodies worldwide require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. The use of a well-characterized reference standard for each impurity is critical for accurate analytical measurements. This document outlines the application of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this specific impurity in Cetirizine drug substances and formulations.

Physicochemical Properties of the Reference Standard

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid dihydrochloride
Synonyms Cetirizine Impurity F (EP)
CAS Number 83881-54-3
Molecular Formula C₂₁H₂₆N₂O₃ · 2HCl
Molecular Weight 427.36 g/mol [1]
Appearance White to off-white solid
Storage Store at 2-8°C for long-term storage.[2] Protect from light and moisture.

Application: Quantification of Deschloro Cetirizine Impurity in Cetirizine by HPLC

The primary application of this compound as a reference standard is in the quantification of the corresponding impurity in Cetirizine raw materials and pharmaceutical dosage forms. A stability-indicating HPLC method is the most common technique employed for this purpose.

Proposed HPLC Method for Impurity Quantification

This protocol is a synthesized methodology based on established HPLC methods for Cetirizine and its related impurities.[3][4][5]

3.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a phosphate buffer and acetonitrile is commonly used. A typical composition is 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 60:40 v/v ratio.[4]
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm[4]
Injection Volume 20 µL
Column Temperature Ambient (approximately 25°C)

3.1.2. Preparation of Standard and Sample Solutions

  • Diluent: The mobile phase is a suitable diluent for the preparation of all solutions.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Calibration Curve Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to cover the expected concentration range of the impurity. Suggested concentrations are 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.

  • Sample Solution (Cetirizine Drug Substance): Accurately weigh and dissolve approximately 50 mg of the Cetirizine hydrochloride sample in the diluent in a 50 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Sample Solution (Cetirizine Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Cetirizine hydrochloride and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with the diluent. Centrifuge or filter the solution through a 0.45 µm filter before injection.

3.1.3. System Suitability

Before sample analysis, the chromatographic system should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (for the Cetirizine peak) Not more than 2.0
Theoretical Plates (for the Cetirizine peak) Not less than 2000
Relative Standard Deviation (RSD) for replicate injections of the standard solution Not more than 2.0%
Data Presentation: Typical Method Validation Parameters

The following tables represent typical quantitative data that should be generated during the validation of the analytical method for the quantification of Deschloro Cetirizine.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.1(Data to be generated)
0.5(Data to be generated)
1.0(Data to be generated)
2.0(Data to be generated)
5.0(Data to be generated)
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%(Data to be generated)(Data to be generated)(Data to be generated)
100%(Data to be generated)(Data to be generated)(Data to be generated)
150%(Data to be generated)(Data to be generated)(Data to be generated)
Mean Recovery 98.0% - 102.0%

Table 3: Precision Data (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
1.0≤ 2.0%≤ 2.0%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD (Data to be generated, typically based on a signal-to-noise ratio of 3:1)
LOQ (Data to be generated, typically based on a signal-to-noise ratio of 10:1)

Experimental Protocols

Protocol for Preparation of Standard Solutions

This protocol describes the preparation of a stock and working standard solutions of this compound for use in HPLC analysis.

Protocol_Standard_Preparation cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation (Example for 1 µg/mL) weigh Accurately weigh ~10 mg of This compound Reference Standard dissolve Dissolve in diluent in a 100 mL volumetric flask weigh->dissolve stock Stock Solution (100 µg/mL) dissolve->stock pipette Pipette 1.0 mL of Stock Solution stock->pipette dilute Transfer to a 100 mL volumetric flask and dilute to volume with diluent pipette->dilute working Working Standard (1 µg/mL) dilute->working

Figure 1: Workflow for the preparation of this compound standard solutions.

Protocol for Sample Analysis and Quantification

This protocol outlines the steps for analyzing a Cetirizine sample and quantifying the Deschloro Cetirizine impurity.

Protocol_Sample_Analysis prep Prepare Sample Solution (as per section 3.1.2) inject_sample Inject Sample Solution into HPLC prep->inject_sample inject_std Inject Calibration Curve Standard Solutions into HPLC acquire Acquire Chromatograms inject_std->acquire inject_sample->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Impurity Concentration integrate->calculate Logical_Relationship API Cetirizine (API) DrugProduct Pharmaceutical Product API->DrugProduct Impurity Deschloro Cetirizine (Impurity) Impurity->DrugProduct present in QC Quality Control (HPLC Analysis) DrugProduct->QC RefStd Deschloro Cetirizine Reference Standard RefStd->QC used for quantification

References

Application Note: Protocol for Impurity Profiling of Cetirizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine hydrochloride is a second-generation antihistamine widely used for the treatment of allergies.[1] The profiling of impurities in pharmaceutical products is a critical aspect of quality control and regulatory compliance, ensuring the safety and efficacy of the final drug product.[2][3] This document provides a detailed protocol for the impurity profiling of Cetirizine hydrochloride, outlining analytical methods for the identification and quantification of process-related impurities and degradation products. The methodologies described are based on established High-Performance Liquid Chromatography (HPLC) techniques, including those referenced in the United States Pharmacopeia (USP).[2][4]

Known Impurities of Cetirizine Hydrochloride

Impurities in Cetirizine hydrochloride can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[5] It is essential to monitor and control these impurities to ensure the quality of the drug. Common impurities include related compounds formed during synthesis and degradation products resulting from hydrolysis, oxidation, or photolysis.[5][6][7]

Experimental Protocols

This section details the experimental procedures for the analysis of organic impurities in Cetirizine hydrochloride. Two primary HPLC procedures are outlined below, adapted from USP monographs and other validated methods.[2]

HPLC Method 1 (Based on USP Monograph - Procedure 1)

This method is suitable for the general profiling of organic impurities.

3.1.1. Chromatographic Conditions

ParameterSpecification
Column L3, 4.0 mm x 250 mm; 5 µm packing (or modern equivalent like XBridge BEH HILIC, 2.5 µm, 4.6 x 100 mm for faster analysis)[4][8]
Mobile Phase Acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7 v/v)[8]
Flow Rate 2.116 mL/min (when using a 2.5 µm, 4.6 x 100 mm column)[8]
Injection Volume 10.6 µL (scaled for 2.5 µm column)[8]
Detector UV at 230 nm[9]
Column Temperature 40 °C[10]
Run Time Approximately 3 minutes (modernized method) or 15 minutes (original USP method)[4][8]

3.1.2. Preparation of Solutions

  • Diluent: Prepare a mixture of acetonitrile and water. The diluent composition should ideally match the mobile phase to avoid peak distortion.[8]

  • Standard Solution: Prepare a standard solution of Cetirizine hydrochloride of a known concentration (e.g., 4 µg/mL).[2]

  • Sample Solution: Accurately weigh and dissolve the Cetirizine hydrochloride sample in the diluent to obtain a known concentration (e.g., 500 µg/mL).[2]

3.1.3. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor: Not more than 2.0 for the Cetirizine peak.[8]

  • Relative Standard Deviation (RSD): Not more than 10.0% for replicate injections of the standard solution.[8]

HPLC Method 2 (Based on a Stability-Indicating RP-HPLC Method)

This method is designed to separate Cetirizine from its degradation products.[6]

3.2.1. Chromatographic Conditions

ParameterSpecification
Column Hypersil BDS C18, 4.6 x 250 mm, 5 µm[9]
Mobile Phase 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5[9]
Flow Rate 1.0 mL/min[9]
Injection Volume 20 µL
Detector UV at 230 nm[9]
Column Temperature Ambient

3.2.2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase components and mix them in the specified ratio. Adjust the pH to 5.5.

  • Standard Solution: Prepare a standard solution of Cetirizine hydrochloride in the mobile phase.

  • Sample Solution: Prepare the sample solution by dissolving the Cetirizine hydrochloride in the mobile phase.

3.2.3. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, stress studies can be performed.[6][7]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 105°C.[6]

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 105°C.[6]

  • Oxidative Degradation: Expose the sample to 33% H₂O₂.[6]

  • Photolytic Degradation: Expose the sample to UV light.[6]

  • Thermal Degradation: Heat the sample in a dry air oven at 105°C.[6]

Data Presentation

The quantitative data for the impurities should be summarized in a table for clear comparison.

Table 1: Impurity Profile of Cetirizine Hydrochloride

Impurity NameRetention Time (min)Relative Retention Time (RRT)Limit of Detection (LOD) (µg/mL)[9]Limit of Quantitation (LOQ) (µg/mL)[9]
Cetirizinee.g., 6.281.000.100.34
Impurity AAs per analysisAs per analysis0.08 - 0.260.28 - 0.86
Deschlorocetirizinee.g., 8.731.39To be determinedTo be determined
Other known impuritiesAs per analysisAs per analysisTo be determinedTo be determined
Unknown ImpuritiesAs per analysisAs per analysisTo be determinedTo be determined

Note: Retention times and RRTs are examples and will vary depending on the specific chromatographic conditions used.

Visualization of Workflows

General Workflow for Impurity Profiling

The following diagram illustrates the overall workflow for the impurity profiling of Cetirizine hydrochloride.

G Figure 1: General Workflow for Impurity Profiling cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Cetirizine HCl Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Impurity Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General Workflow for Impurity Profiling

Logical Relationship of Cetirizine Impurities

This diagram shows the classification of different types of impurities found in Cetirizine hydrochloride.

G Figure 2: Classification of Cetirizine Impurities cluster_impurities Impurities cluster_process Examples cluster_degradation Examples Cetirizine Cetirizine HCl Process Process-Related Impurities Cetirizine->Process Degradation Degradation Products Cetirizine->Degradation Intermediates Synthetic Intermediates Process->Intermediates Byproducts Reaction Byproducts Process->Byproducts Hydrolysis Hydrolysis Products Degradation->Hydrolysis Oxidation Oxidative Products Degradation->Oxidation Photolysis Photolytic Products Degradation->Photolysis

Caption: Classification of Cetirizine Impurities

References

Application Note and Protocols for Analytical Method Validation of Cetirizine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine, a second-generation antihistamine, is widely used for the relief of symptoms associated with allergic rhinitis and urticaria. The quality and safety of the final drug product are paramount and are directly linked to the control of impurities.[1][2] Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that any substance that affects the purity of the active pharmaceutical ingredient (API) is identified and quantified.[2] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose.[3][4]

This document provides detailed application notes and protocols for the analytical method validation for the determination of impurities in Cetirizine. The methods described herein are based on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for this purpose. The validation parameters discussed are in accordance with ICH Q2(R2) guidelines and include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

Analytical Methodologies

The primary analytical technique for the determination of Cetirizine and its related impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5] This method offers excellent separation and quantification capabilities for both the API and its potential degradation products or process-related impurities.

Chromatographic Conditions

Several HPLC methods have been developed and validated for the analysis of Cetirizine and its impurities.[5][6] A common approach involves the use of a C18 column with a mobile phase consisting of a buffer and an organic modifier.

Table 1: Example of HPLC Chromatographic Conditions

ParameterCondition 1Condition 2
Column Thermo Hypersil C18 (250 x 4.6 mm, 5 µm)Symmetry C18[6]
Mobile Phase Buffer and Acetonitrile (80:20, v/v)50 mM KH2PO4 and Acetonitrile (60:40 v/v), pH 3.5[6]
Buffer 900 ml water and 200 ml 0.01M H2SO450 mM KH2PO4[6]
Flow Rate 1.0 mL/min[5]Not Specified
Detection 230 nm[5]Not Specified
Injection Volume 20 µl[7]Not Specified
Column Temperature AmbientNot Specified

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[7][8] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Protocol:

  • Acid Hydrolysis: Treat 5 mg of Cetirizine bulk powder with 5 mL of 0.1 M HCl. The solution can be refluxed or kept at room temperature for a specified duration (e.g., 24 hours).[9]

  • Base Hydrolysis: Treat 5 mg of Cetirizine bulk powder with 5 mL of 0.1 M NaOH. The solution can be refluxed or kept at room temperature for a specified duration (e.g., 24 hours).[9]

  • Oxidative Degradation: Expose 5 mg of Cetirizine bulk powder to 5 mL of 3% hydrogen peroxide (H₂O₂). The solution is typically kept at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to dry heat at a specific temperature (e.g., 105°C) for a defined period.[9]

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and shed sunlight for a specified duration.[9]

  • Sample Analysis: After exposure to the stress conditions, dilute the samples appropriately with the mobile phase and analyze them using the validated HPLC method.

A study on stress degradation of Cetirizine dihydrochloride showed extensive degradation in oxidative, neutral, and hydrolytic conditions over 48 hours.[7] In photolytic conditions, degradation was around 30-50%, while it was insignificant in alkaline conditions.[7] Another study found that Cetirizine degraded up to 19% under acid hydrolysis at 105°C and up to 15% under basic hydrolysis at the same temperature.[9]

Method Validation Protocol

The following protocols outline the steps for validating the analytical method according to ICH guidelines.[3][4]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[3]

Protocol:

  • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of Cetirizine and its impurities.

  • Analyze a solution of pure Cetirizine standard.

  • Analyze solutions of known impurities, if available.

  • Analyze the samples from the forced degradation study to demonstrate the separation of the main peak from the degradation product peaks. The peak purity of the Cetirizine peak should be determined using a photodiode array (PDA) detector. A peak purity factor of >950 confirms the complete separation of the drug substance peak from its stress-induced degradation products.[9]

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3]

Protocol:

  • Prepare a series of at least five standard solutions of Cetirizine and its impurities at different concentrations. The concentration range should typically span from the reporting level of the impurities to 120% of the specification limit.[10]

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is generally considered acceptable.[6][9]

Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] It is often determined by recovery studies.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known amounts of Cetirizine and its impurities at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each level. The acceptance criteria for recovery are typically between 98% and 102%.

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results at each level. An RSD of ≤ 2% is commonly acceptable.[3]

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Protocol:

These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: An S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3]

Protocol:

  • Introduce small variations in method parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5°C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze the system suitability parameters for each variation. The system suitability results should remain within the acceptance criteria.

Data Presentation

Table 2: Summary of Validation Parameters for Cetirizine Impurity Analysis

Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference at the retention time of analytes. Peak purity > 950.Method is specific and stability-indicating.[9]
Linearity (r²) ≥ 0.999> 0.999 for Cetirizine and its impurities.[6][9][11]
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable limits.[6]
Precision (RSD) ≤ 2.0%Repeatability and Intermediate Precision < 2.0%.[3][6]
LOD S/N ratio ≥ 30.08 - 0.26 µg/mL for impurities.[5]
LOQ S/N ratio ≥ 100.28 - 0.86 µg/mL for impurities.[5]
Robustness System suitability parameters meet criteria.The method is robust to small variations.

Visualizations

Experimental Workflow for Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation MD_Start Start Method Development Chrom_Cond Define Chromatographic Conditions MD_Start->Chrom_Cond Forced_Deg Perform Forced Degradation Studies Chrom_Cond->Forced_Deg MD_End Optimized Analytical Method Forced_Deg->MD_End MV_Start Start Method Validation MD_End->MV_Start Proceed to Validation Specificity Specificity MV_Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness MV_End Validated Method Robustness->MV_End

Caption: Workflow for Analytical Method Development and Validation.

Relationship of Validation Parameters

G cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_robustness Method Reliability Specificity Specificity Validated_Method Fit for Purpose Validated Method Specificity->Validated_Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Accuracy->Validated_Method Precision->Validated_Method LOD LOD LOQ->LOD LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelationship of Analytical Method Validation Parameters.

References

Application Notes and Protocols for Deschloro Cetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloro Cetirizine Dihydrochloride is a significant impurity and metabolite of Cetirizine, a second-generation antihistamine. As with any active pharmaceutical ingredient (API) or related compound, proper handling and storage are crucial to maintain its chemical integrity and ensure the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the handling, storage, and stability assessment of this compound.

Disclaimer: Specific stability and solubility data for this compound are limited. The quantitative data and stability protocols provided herein are largely based on studies of the closely related parent compound, Cetirizine Dihydrochloride. Researchers should use this information as a guide and conduct their own stability assessments for critical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Name 2-(2-(4-benzhydrylpiperazin-1-yl)ethoxy)acetic acid dihydrochloride--INVALID-LINK--
CAS Number 83881-54-3--INVALID-LINK--
Molecular Formula C21H28Cl2N2O3--INVALID-LINK--
Molecular Weight 427.36 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--

Storage and Handling Protocols

Due to its dihydrochloride salt form, this compound is likely to be hygroscopic. Therefore, adherence to proper storage and handling procedures is essential to prevent moisture uptake and degradation.

General Handling Protocol

This protocol outlines the standard procedures for handling the solid compound in a laboratory setting.

Materials:

  • This compound (solid)

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Equilibrate the container of this compound to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Conduct all weighing and handling operations in a controlled environment with low relative humidity, such as a glove box or a fume hood with a dry air supply.

  • Use clean, dry spatulas and weighing vessels.

  • Promptly and tightly reseal the container after dispensing the required amount.

  • Minimize the time the container is open to the atmosphere.

  • Clean any spills immediately to prevent contamination and exposure.

  • Wash hands thoroughly after handling the compound.

Storage Conditions

The recommended storage conditions for both short-term and long-term preservation of solid this compound and its solutions are summarized below.

FormStorage ConditionDurationNotes
Solid Room Temperature (20-25°C)Long-termStore in a tightly sealed container in a dry and dark place.[1]
Solid 4°CLong-termFor enhanced stability, especially if the compound is of high purity or for use as a reference standard. Store in a desiccator.[1]
Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
Aqueous Solution 2-8°CUp to 24 hoursPrepare fresh daily for best results. Prone to microbial growth and hydrolysis.

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol provides a general procedure for preparing stock solutions of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, water)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the mass of this compound required to achieve the desired concentration and volume.

  • Accurately weigh the solid compound and transfer it to a volumetric flask.

  • Add a portion of the solvent to the flask (approximately 50-70% of the final volume).

  • Mix the contents thoroughly by vortexing or sonicating until the solid is completely dissolved. For DMSO, gentle warming may be required to achieve higher concentrations.[1]

  • Once dissolved, add the solvent to the final volume mark.

  • Invert the flask several times to ensure a homogeneous solution.

  • Transfer the solution to an appropriate storage container (e.g., amber vial) and label it clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution under the recommended conditions (see Table in section 3.2).

Protocol for Stability Testing (Based on Forced Degradation Studies of Cetirizine)

This protocol outlines a forced degradation study to assess the intrinsic stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H2O2) solution (e.g., 3%)

  • High-performance liquid chromatography (HPLC) system

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a 0.1 M HCl solution. Heat the solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize them, and analyze by HPLC.

  • Base Hydrolysis: Dissolve a known amount of the compound in a 0.1 M NaOH solution. Keep the solution at room temperature or a slightly elevated temperature for a defined period. Take samples at various time points, neutralize them, and analyze by HPLC.

  • Oxidative Degradation: Dissolve a known amount of the compound in a 3% H2O2 solution. Keep the solution at room temperature for a defined period. Take samples at various time points and analyze by HPLC.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours). Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

  • Photostability: Expose a known amount of the solid compound and a solution of the compound to UV and visible light in a photostability chamber. Analyze the samples by HPLC.

  • Analysis: For all stress conditions, compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Data Presentation

Solubility Data

The following table summarizes the known solubility of the related compound, Cetirizine Dihydrochloride, which can be used as an initial guide for this compound.

SolventSolubility (Cetirizine Dihydrochloride)
WaterFreely soluble
DMSO~12 mg/mL
Dimethylformamide (DMF)~3 mg/mL
PBS (pH 7.2)~10 mg/mL
EthanolSoluble
MethanolFreely soluble
AcetonePractically insoluble
Methylene ChloridePractically insoluble

Data sourced from publicly available information on Cetirizine Dihydrochloride.

Stability Profile (Hypothetical based on Cetirizine data)

The following table provides a hypothetical summary of the stability of this compound under forced degradation conditions, extrapolated from studies on Cetirizine.

Stress ConditionTemperatureDurationObservation (Hypothetical)Potential Degradants
Acidic Hydrolysis (0.1 M HCl) 80°C24 hoursSignificant degradationHydrolytic cleavage products
Basic Hydrolysis (0.1 M NaOH) Room Temp24 hoursRelatively stableMinimal degradation
Oxidative (3% H2O2) Room Temp24 hoursSignificant degradationOxidation products (e.g., N-oxides)
Thermal (Solid) 70°C48 hoursMinor degradationThermally induced decomposition products
Photolytic (Solid & Solution) UV/Vis Light7 daysModerate degradationPhotodegradation products

Visualizations

Experimental Workflows

Handling_and_Storage_Workflow cluster_receipt Receiving Compound cluster_storage Storage cluster_handling Handling and Use Receipt Receive this compound Inspect Inspect Container for Integrity Receipt->Inspect Record Record Lot Number and Date Inspect->Record Store_Solid Store Solid at Room Temperature or 4°C (Dry, Dark, Tightly Sealed) Record->Store_Solid Equilibrate Equilibrate to Room Temperature Record->Equilibrate Store_Solution Store Solution at -20°C or -80°C (Aliquoted, Protected from Light) Weigh Weigh in Controlled Environment Equilibrate->Weigh Prepare_Solution Prepare Stock Solution Weigh->Prepare_Solution Prepare_Solution->Store_Solution Use_Experiment Use in Experiment Prepare_Solution->Use_Experiment

Caption: Workflow for receiving, storing, and handling this compound.

Stability_Testing_Workflow cluster_stress_conditions Forced Degradation Conditions Start Prepare Samples of this compound (Solid and Solution) Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress Analysis Analyze Samples by HPLC at Defined Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Compare with Control and Quantify Degradants Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for the forced degradation stability testing of this compound.

References

Application Notes and Protocols for NMR Spectroscopy of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are prevalent structural motifs in a vast array of pharmacologically active compounds. The conformational flexibility of the six-membered piperazine ring, along with the electronic environment of its nitrogen atoms, plays a crucial role in molecular recognition and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural and dynamic characterization of these compounds. This document provides detailed application notes and protocols for the NMR analysis of piperazine-containing molecules, aiding in drug discovery and development.

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[1][2] Understanding the conformational behavior of functionalized piperazines is critical for explaining their biological and pharmacological effects.[2] N-acylated piperazines, in particular, exhibit complex conformational dynamics due to restricted rotation around the amide bond and interconversion of the piperazine chair conformations.[1][3][4][5]

Key Applications of NMR in the Study of Piperazine Compounds:

  • Structural Elucidation: Unambiguous assignment of proton (¹H) and carbon (¹³C) signals, including stereochemistry.

  • Conformational Analysis: Investigation of ring conformations (chair, boat, twist-boat) and the orientation of substituents. Dynamic NMR (DNMR) spectroscopy is particularly powerful for studying the kinetics of conformational exchange.[1][3][4][6]

  • Quantitative Analysis (qNMR): Determination of purity, concentration, and enantiomeric excess of piperazine-containing active pharmaceutical ingredients (APIs) and intermediates.[7][8][9]

  • Interaction Studies: Probing the binding of piperazine-containing ligands to biological macromolecules.

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Analysis

A well-prepared sample is fundamental to acquiring high-quality NMR data.

Materials:

  • Piperazine-containing compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[10]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O, Acetone-D₆, Methanol-D₄)[10]

  • High-precision 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the piperazine compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. The choice of solvent can influence the chemical shifts and the conformational equilibrium.[4][5]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10]

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect for any undissolved particulate matter.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

These standard 1D experiments are the starting point for any NMR analysis.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (General):

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ is recommended.[9]

  • Number of Scans: 8-16 scans, adjust as needed based on sample concentration.

  • Temperature: 298 K (25 °C), unless performing variable temperature studies.

¹³C NMR Acquisition Parameters (General):

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more, depending on concentration. The addition of a relaxation agent like Cr(acac)₃ can shorten the required relaxation delay.[9]

  • Proton Decoupling: Standard broadband proton decoupling.

Protocol 3: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)

2D NMR experiments are crucial for assigning complex spectra and establishing connectivity within the molecule.

1. COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings.[11]

  • Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments for DQF-COSY).

  • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans: 2-8 per increment.

2. HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).[11][12]

  • Pulse Sequence: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for edited HSQC, which distinguishes CH/CH₃ from CH₂ groups).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Cover the expected range of carbon chemical shifts.

  • Number of Increments: 128-256 in the indirect dimension.

  • Number of Scans: 2-16 per increment.

3. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), revealing long-range connectivity.[11][12]

  • Pulse Sequence: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Widths: Similar to HSQC.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 4-32 per increment.

  • Long-range Coupling Delay: Optimized for a J-coupling of 7-8 Hz.[12]

Protocol 4: Dynamic NMR (DNMR) for Conformational Analysis

Temperature-dependent NMR experiments are used to study dynamic processes like ring inversion and restricted bond rotation.[1][3][6]

Procedure:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Low-Temperature Spectra: Gradually decrease the temperature in increments (e.g., 10 °C). At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum. Continue until the signals for the interconverting species are sharp and well-resolved.

  • High-Temperature Spectra: From room temperature, gradually increase the temperature in increments. Acquire spectra at each step until the exchanging signals coalesce into a single, sharp peak.[1][6] The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the dynamic process.[3][5]

  • Data Analysis: Analyze the line shapes at different temperatures to determine the rate constants of exchange and calculate the activation energy barriers for the conformational changes.[6]

Protocol 5: Quantitative NMR (qNMR) using an Internal Standard

qNMR provides a highly accurate method for determining the purity or concentration of a substance.[7][8][9]

Materials:

  • Accurately weighed piperazine compound (analyte).

  • High-purity, accurately weighed internal standard (IS). N-(2-Hydroxyethyl)piperazine-d4 is an excellent choice as it offers distinct signals that often do not overlap with the analyte signals.[7]

  • Deuterated solvent.

Procedure:

  • Preparation of a Stock Solution of the Internal Standard: Accurately weigh about 20 mg of the internal standard into a 10 mL volumetric flask, dissolve in the deuterated solvent, and fill to the mark.[7]

  • Sample Preparation: Accurately weigh the analyte into a vial. Add a precise volume of the internal standard stock solution and dissolve the analyte completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters.

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of both the analyte and the internal standard.

    • Use a 90° pulse angle.

    • Acquire data with a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula:

    Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

Data Presentation

Quantitative data from NMR experiments on piperazine-containing compounds should be presented in a clear and organized manner.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Piperazines.

Compound/SubstituentPiperazine Protons (Amide Site)Piperazine Protons (Amine Site)Other ProtonsSolventReference
N-(2,4-Difluorobenzoyl)piperazine3.39, 3.852.92, 3.03Aromatic: 6.85, 6.96, 7.40CDCl₃[13]
N,N'-bis(2,4-difluorobenzoyl)piperazine3.34, 3.44, 3.79, 3.89-Aromatic: 6.78-7.06, 7.43CDCl₃[13]
1-(4-nitrobenzoyl)piperazine3.33, 3.972.81, 2.96Aromatic protonsCDCl₃[6]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Piperazines.

Compound/SubstituentPiperazine Carbons (Amide Site)Piperazine Carbons (Amine Site)Other CarbonsSolventReference
N-(2,4-Difluorobenzoyl)piperazine42.4, 47.445.3, 45.8C=O: 164.6; Aromatic: 104.4-164.0CDCl₃[13]
N,N'-bis(2,4-difluorobenzoyl)piperazine42.1, 42.5, 46.9, 47.5-C=O: 164.7; Aromatic: 104.4-164.0CDCl₃[13]
1-(4-nitrobenzoyl)piperazine43.7, 49.046.0, 46.3-CDCl₃[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive NMR analysis of a novel piperazine-containing compound.

NMR_Workflow start Start: Novel Piperazine Compound prep Sample Preparation (Protocol 1) start->prep end_node End: Structural Confirmation & Quantitative Assessment nmr_1d 1D NMR Acquisition (¹H, ¹³C) (Protocol 2) prep->nmr_1d process_1d 1D Data Processing (FT, Phasing, Baseline Correction) nmr_1d->process_1d prelim_analysis Preliminary Analysis (Signal Counting, Integration, Chemical Shift Analysis) process_1d->prelim_analysis nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) (Protocol 3) prelim_analysis->nmr_2d If structure is complex or ambiguous dynamic_nmr Dynamic NMR (VT-NMR) (Protocol 4) prelim_analysis->dynamic_nmr If dynamic processes are suspected qnmr Quantitative NMR (qNMR) (Protocol 5) prelim_analysis->qnmr For purity/assay process_2d 2D Data Processing nmr_2d->process_2d structure_elucidation Full Structure Elucidation (Connectivity, Stereochemistry) process_2d->structure_elucidation structure_elucidation->end_node conformational_analysis Conformational & Dynamic Analysis (Ring Inversion, Rotational Barriers) dynamic_nmr->conformational_analysis conformational_analysis->end_node purity_analysis Purity/Assay Calculation qnmr->purity_analysis purity_analysis->end_node

References

Troubleshooting & Optimization

"resolving co-elution of Cetirizine and its impurities"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cetirizine and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during chromatographic analysis, with a primary focus on co-elution issues.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the separation of Cetirizine and its impurities.

Issue 1: Poor resolution between Cetirizine and a known impurity.

  • Question: My chromatogram shows overlapping peaks for Cetirizine and a known impurity. How can I improve the separation?

  • Answer: Achieving adequate resolution is critical for accurate quantification. Here are several parameters you can adjust:

    • Mobile Phase Composition: Modifying the mobile phase is often the most effective way to alter selectivity.

      • Organic Modifier: If you are using acetonitrile, consider switching to methanol or vice-versa. The different solvent properties can change the elution order and improve separation.

      • Aqueous Phase pH: Cetirizine is a zwitterionic compound, meaning it has both acidic and basic functional groups.[1] Adjusting the pH of the mobile phase can alter the ionization state of both Cetirizine and its impurities, thereby affecting their retention times and improving separation.[1] A systematic study of pH can reveal an optimal value for resolution.

      • Buffer Concentration: Varying the buffer concentration can also influence peak shape and retention.

    • Stationary Phase: The choice of HPLC column chemistry is fundamental to achieving separation.

      • If you are using a standard C18 column, consider trying a different stationary phase like C8, Phenyl-Hexyl, or a polar-embedded phase.[1] These alternatives offer different retention mechanisms that can resolve co-eluting peaks.

      • For highly polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective alternative to reversed-phase columns.[2][3][4]

    • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can sometimes improve resolution.[1]

Issue 2: Distorted peak shape for Cetirizine (fronting, tailing, or splitting).

  • Question: The peak for Cetirizine in my chromatogram is not symmetrical. What could be the cause and how can I fix it?

  • Answer: Poor peak shape can compromise the accuracy of integration and quantification. Common causes and solutions include:

    • Sample Solvent Effect: A mismatch between the sample solvent and the mobile phase is a frequent cause of peak distortion, particularly peak fronting or splitting.[3][5]

      • Troubleshooting Step: Prepare your sample in the mobile phase whenever possible.[3][5] If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.

      • Example: In a HILIC method where the mobile phase is high in acetonitrile (e.g., 93%), dissolving the sample in a diluent with a higher aqueous content can lead to peak distortion.

    • Injection Volume: Injecting too large a volume of a strong sample solvent can lead to peak distortion.[3]

      • Troubleshooting Step: Try reducing the injection volume. Even with a suitable sample solvent, overloading the column can be an issue.

    • Column Overload: Injecting too much mass of the analyte onto the column can lead to peak fronting.

      • Troubleshooting Step: Dilute your sample and reinject.

    • Secondary Interactions: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, especially with residual silanols.

      • Troubleshooting Step: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask these silanol interactions and improve peak shape. Adjusting the mobile phase pH can also mitigate these effects.

Issue 3: A new, unexpected peak has appeared in my chromatogram.

  • Question: I am observing an unknown peak in my chromatogram that was not present in previous runs. What is its likely origin?

  • Answer: The appearance of a new peak can be attributed to several factors:

    • Sample Degradation: Cetirizine can degrade under various stress conditions such as acidic, basic, oxidative, and photolytic environments, leading to the formation of new impurities.[6][7][8]

      • Troubleshooting Step: Review your sample preparation and storage procedures. Ensure that samples are protected from light and stored at an appropriate temperature. Forced degradation studies can help to identify potential degradation products.[6][8]

    • Contamination: The new peak could be a contaminant from your sample preparation process, glassware, or the HPLC system itself.

      • Troubleshooting Step: Run a blank injection (injecting only the sample solvent) to see if the peak is present. If it is, this points to contamination from the solvent or the system.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Cetirizine?

A1: Cetirizine impurities can originate from the synthesis process or from degradation. Common process-related impurities and degradation products include Cetirizine N-oxide, 4-chlorobenzophenone, and α-(4-chlorophenyl) benzyl alcohol.[6][9] A comprehensive list of known impurities is often available from pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[10]

Q2: How can I perform a forced degradation study for Cetirizine?

A2: Forced degradation studies are essential to develop a stability-indicating method.[6][7][8] A typical study involves subjecting a solution of Cetirizine to the following conditions:[6][8]

  • Acid Hydrolysis: 0.1 M to 2 M HCl at elevated temperatures (e.g., 70-90°C).[6][11]

  • Base Hydrolysis: 0.025 M to 1 M NaOH at elevated temperatures.

  • Oxidative Degradation: 0.5% to 30% H₂O₂ at room or elevated temperatures.[6][11]

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 70°C).[8]

  • Photolytic Degradation: Exposing a solution of the drug to UV light.[7]

The stressed samples are then analyzed by HPLC to check for the separation of the degradation products from the parent drug.

Q3: What are the key parameters for a typical reversed-phase HPLC method for Cetirizine and its impurities?

A3: While the optimal method will depend on the specific impurities being targeted, a good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

  • Mobile Phase: A mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter to optimize. For example, a mobile phase of 0.05 M potassium dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v) at a pH of 5.5 has been reported.[12]

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Detection Wavelength: 230 nm is a common UV detection wavelength for Cetirizine.[12]

Q4: Can I use a HILIC method for the analysis of Cetirizine impurities?

A4: Yes, a HILIC method can be very effective, especially for more polar impurities. The USP monograph for Cetirizine hydrochloride tablets specifies a HILIC method for the analysis of organic impurities.[2] A typical HILIC mobile phase consists of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[2]

Data Presentation

The following tables summarize quantitative data from various published methods for the separation of Cetirizine and its impurities.

Table 1: Comparison of HPLC Methods for Cetirizine and Impurity Separation

ParameterMethod 1Method 2Method 3
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[12]Symmetry C18 (150 x 4.6 mm, 5 µm)[11]XBridge BEH HILIC (250 x 4.6 mm, 5 µm)[2]
Mobile Phase 0.05 M KH₂PO₄:ACN:MeOH:THF (12:5:2:1), pH 5.5[12]50 mM KH₂PO₄:ACN (60:40), pH 3.5[11]ACN:Acidified aqueous tetrabutylammonium hydrogen sulfate (93:7)[2]
Flow Rate 1.0 mL/min[12]1.0 mL/min1.0 mL/min
Detection 230 nm[12]230 nm230 nm
Run Time Not SpecifiedNot Specified15 min[2]

Table 2: Forced Degradation Conditions and Observed Degradation of Cetirizine

Stress ConditionReagent/ConditionDegradation (%)Number of DegradantsReference
Acid Hydrolysis 2 M HCl, 105°C~19%5[7]
Base Hydrolysis Not specified, 105°C~15%12[7]
Oxidation 0.5% H₂O₂~99%1[6]
Photolytic (Sunlight) 15 days~10%1[7]
Thermal (Dry Heat) 105°C~3%6[7]

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Cetirizine and its Related Impurities

This protocol is based on a published method and can be used as a starting point for method development.[12]

  • Preparation of Mobile Phase:

    • Prepare a 0.05 M solution of potassium dihydrogen phosphate.

    • Mix the phosphate buffer, acetonitrile, methanol, and tetrahydrofuran in the ratio of 12:5:2:1 (v/v/v/v).

    • Adjust the pH of the final mixture to 5.5 using an appropriate acid or base.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a standard solution of Cetirizine in the mobile phase at a known concentration.

    • Sample Solution: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Identify the peaks based on their retention times compared to the standard.

    • Calculate the amount of impurities based on their peak areas relative to the Cetirizine peak area.

Visualizations

Troubleshooting_Workflow start Co-elution or Poor Peak Shape Observed check_method Review Method Parameters (Mobile Phase, Column, etc.) start->check_method check_sample_prep Review Sample Preparation (Solvent, Concentration) start->check_sample_prep adjust_mobile_phase Adjust Mobile Phase (pH, Organic Modifier) check_method->adjust_mobile_phase Selectivity Issue change_column Change Column Chemistry (e.g., C18 to Phenyl) check_method->change_column Persistent Co-elution adjust_sample_solvent Modify Sample Solvent (Match Mobile Phase) check_sample_prep->adjust_sample_solvent Peak Distortion reduce_injection_vol Reduce Injection Volume check_sample_prep->reduce_injection_vol Peak Overload/Distortion evaluation Evaluate Chromatogram adjust_mobile_phase->evaluation change_column->evaluation adjust_sample_solvent->evaluation reduce_injection_vol->evaluation resolved Issue Resolved evaluation->resolved Good Separation & Peak Shape not_resolved Issue Not Resolved evaluation->not_resolved Problem Persists not_resolved->check_method Method_Development_Strategy cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation start Define Separation Goal (e.g., Resolve Cetirizine from Impurity X) select_column Select Initial Columns (e.g., C18, Phenyl, HILIC) start->select_column select_mobile_phase Select Mobile Phases (ACN, MeOH with Buffers) start->select_mobile_phase optimize_ph Optimize Mobile Phase pH select_column->optimize_ph select_mobile_phase->optimize_ph optimize_gradient Optimize Gradient Profile optimize_ph->optimize_gradient optimize_temp Optimize Temperature optimize_gradient->optimize_temp validate_method Method Validation (ICH Guidelines) optimize_temp->validate_method final_method Final Analytical Method validate_method->final_method

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of pharmaceutical impurities. This resource provides guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects in their analytical work.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] The "matrix" itself refers to all the components within a sample other than the analyte of interest, which can include salts, proteins, lipids, and other endogenous substances.

Q2: What causes ion suppression and enhancement?

A: Ion suppression and enhancement are primarily caused by competition between the analyte and co-eluting matrix components for ionization in the MS source.[4] Several factors contribute to this:

  • Competition for Charge: When a high concentration of matrix components co-elutes with the analyte, they can compete for the limited available charge in the ion source, leading to reduced ionization of the analyte (ion suppression).

  • Droplet Formation and Evaporation: In electrospray ionization (ESI), less volatile compounds in the matrix can alter the surface tension and viscosity of the droplets, hindering efficient solvent evaporation and subsequent ion formation.[4][5]

  • Analyte Neutralization: Basic compounds in the matrix can deprotonate and neutralize analyte ions, reducing the number of charged ions that reach the detector.[3]

  • Ion Source Contamination: The accumulation of non-volatile matrix components in the ion source can lead to a gradual decrease in sensitivity over a sequence of analyses.[6]

Q3: How can I detect the presence of matrix effects?

A: Several methods can be employed to identify and characterize matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column and before the MS source.[1][6][7] A blank matrix sample is then injected. Any dip or rise in the baseline signal of the analyte indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[1][6][8]

  • Post-Extraction Spike: This is a quantitative method to assess the absolute matrix effect.[1][3][9] The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is known as the matrix factor (MF).[1]

  • Matrix-Matched Calibration Curves: Comparing the slope of a calibration curve prepared in a neat solvent to one prepared in the sample matrix can reveal the presence of matrix effects. A significant difference in the slopes indicates that the matrix is influencing the analyte's response.[10]

Q4: What are the regulatory expectations regarding matrix effects?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines that require the evaluation of matrix effects during the validation of bioanalytical methods.[5][11] The FDA guidance for industry on bioanalytical method validation stipulates that matrix effects should be assessed to ensure they do not compromise the accuracy, precision, and sensitivity of the assay.[11][12] This typically involves analyzing quality control (QC) samples in at least six different lots of the biological matrix.[11][13]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in quantitative results.

This is a common symptom of uncharacterized or uncompensated matrix effects.

Troubleshooting Workflow:

References

Technical Support Center: Optimizing Cetirizine Degradation Product Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the mobile phase in the HPLC separation of Cetirizine and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating Cetirizine and its degradation products?

A good starting point for reversed-phase HPLC is a combination of a phosphate buffer and acetonitrile.[1][2] A common ratio to begin with is a buffered aqueous phase and an organic phase in a 60:40 or 65:35 (v/v) ratio, which can then be optimized.[2][3][4] The pH of the buffer is a critical parameter, with values around 3.5 to 7.0 often being effective.[2][3][4] For instance, a mobile phase of 50 mM potassium phosphate (KH₂PO₄) buffer at pH 3.5 mixed with acetonitrile (60:40 v/v) has been used successfully.[2][5][6]

Q2: What are the common degradation pathways for Cetirizine?

Cetirizine is susceptible to degradation under various stress conditions, including hydrolysis (acidic and neutral), oxidation, and photolysis.[7]

  • Acidic and Neutral Hydrolysis: In these conditions, a primary degradation product is α-(4-chlorophenyl) benzyl alcohol.[7]

  • Oxidative Stress: Under oxidative conditions (e.g., using hydrogen peroxide), 4-chlorobenzophenone is a known degradation product.[7] Another identified oxidation product, particularly in formulations containing polyethylene glycol (PEG), is Cetirizine N-oxide.[8]

  • Photolytic Stress: Exposure to UV and other light sources can also lead to degradation, forming various impurities.[3][7][9]

Q3: Why am I observing poor peak shape (e.g., tailing, fronting, splitting) for the Cetirizine peak?

Poor peak shape for Cetirizine can arise from several factors:

  • Solvent Mismatch: A significant difference between the sample diluent and the mobile phase composition, especially in HILIC methods, can cause peak distortion.[10][11] It is often best to dissolve the sample in the mobile phase itself.[10]

  • Column Choice: The type of stationary phase (e.g., C18, C8) and its condition are crucial. Cetirizine has basic nitrogens that can interact with acidic silanols on the silica surface of the column, leading to tailing. Using a well-end-capped, high-purity silica column can mitigate this.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of Cetirizine. An inappropriate pH can lead to poor peak shape. Adjusting the pH to be at least 2 units away from the drug's pKa values is a general best practice.

  • Injection Volume: In some systems, particularly with HILIC columns, large injection volumes can cause significant peak fronting or splitting.[10]

Q4: How can I improve the resolution between Cetirizine and its closely eluting degradation products?

To improve resolution, consider the following adjustments:

  • Modify Organic Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will generally increase retention times and may improve the separation between peaks.

  • Adjust pH: Small changes in the mobile phase pH can alter the selectivity between Cetirizine and its impurities, which may have different pKa values.

  • Change Buffer Concentration: Modifying the buffer concentration can sometimes influence peak shape and selectivity.

  • Try a Different Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. Methanol has different solvent properties and can alter the elution order.

  • Use a Different Column: Switching to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide different selectivity.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution Mobile phase is too strong (peaks elute too quickly).Decrease the proportion of the organic modifier (e.g., acetonitrile) in the mobile phase.
Inappropriate pH for optimal selectivity.Systematically adjust the pH of the aqueous buffer (e.g., in 0.2 unit increments) to see if selectivity improves.
Column chemistry is not suitable.Try a column with a different stationary phase (e.g., C8, Phenyl) or a different manufacturer.
Peak Tailing Secondary interactions between basic analyte (Cetirizine) and acidic silanols on the column packing.Adjust the mobile phase pH to suppress silanol activity (lower pH) or ensure the analyte is in a single ionic form.
Column is old or contaminated.Replace the column with a new, high-performance column.
Peak Splitting or Distortion Mismatch between sample solvent and mobile phase.[10][12]Dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, minimize the injection volume.[10]
High injection volume overloading the column.Reduce the injection volume.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection, especially when using HILIC.[12]
Mobile phase composition is unstable or prepared incorrectly.Prepare fresh mobile phase daily, ensure it is well-mixed and degassed.[2]
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.[3]
No Degradation Products Detected Stress conditions were not harsh enough.Increase the duration, temperature, or concentration of the stressor (e.g., use 2M HCl instead of 0.1M HCl).[2][7]
Degradation products are not retained or are highly retained on the column.Run a gradient elution from low to high organic phase percentage to ensure all potential products are eluted.

Data Presentation: Mobile Phase Comparison

The following table summarizes various reported mobile phase compositions used for the separation of Cetirizine and its degradation products.

Aqueous PhaseOrganic PhaseRatio (Aq:Org)Column TypeReference
0.05 M KH₂PO₄, pH 3.5Acetonitrile60:40Symmetry C18, 5 µm[2][5][6]
0.2 M K₂HPO₄, pH 7.00Acetonitrile65:35Eclipse XDB C8, 5 µm[3][4]
0.01 M H₂SO₄Acetonitrile80:20Thermo Hypersil C18, 5µ
Phosphate Buffer, pH 4.0Acetonitrile85:15Not specified[1]
0.1% Phosphoric Acid, pH 2.3Methanol40:60Welch Ultimate AQ-C18, 5 µm[9]
0.05 M NaH₂PO₄, pH 3.8Acetonitrile67:33Waters Sunfire C18, 5 µm[13]

Experimental Protocols

Protocol 1: General Reversed-Phase Method Development

This protocol outlines a general approach for developing a stability-indicating method for Cetirizine.

  • Forced Degradation Study:

    • Prepare stock solutions of Cetirizine in a suitable solvent (e.g., mobile phase).[1]

    • Subject the solutions to various stress conditions as per ICH guidelines:

      • Acid Hydrolysis: Treat with 0.1M - 2M HCl at 60-80°C.[1][2]

      • Base Hydrolysis: Treat with 0.1M - 5M NaOH at 60-80°C.[1][2]

      • Oxidation: Treat with 0.5% - 33% H₂O₂ at room temperature.[2][3]

      • Thermal: Expose solid drug to dry heat (e.g., 70-105°C).[1][3]

      • Photolytic: Expose solution to UV light.[1]

    • Neutralize the acid and base-stressed samples before injection.[1][2]

  • Chromatographic Conditions:

    • Column: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase:

      • Aqueous Phase (A): Prepare a 50 mM potassium phosphate (KH₂PO₄) buffer and adjust the pH to 3.5 with phosphoric acid.[2]

      • Organic Phase (B): HPLC-grade Acetonitrile.

    • Elution: Begin with an isocratic elution of A:B (60:40 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2][3]

    • Detection Wavelength: 230 nm.[2][3]

    • Injection Volume: 20 µL.[7]

  • Optimization:

    • Inject the unstressed and stressed samples.

    • Evaluate the resolution between the Cetirizine peak and any degradation product peaks.

    • If resolution is poor, systematically adjust the mobile phase ratio (e.g., to 65:35, 70:30) or the pH of the buffer.

Visualizations

G Troubleshooting Workflow for Poor Peak Resolution Start Start: Poor Resolution or Co-eluting Peaks Check_Organic Is Mobile Phase Too Strong? Start->Check_Organic Adjust_Organic Decrease % of Acetonitrile/Methanol Check_Organic->Adjust_Organic Yes Check_pH Is pH Optimal for Selectivity? Check_Organic->Check_pH No Adjust_Organic->Check_pH Re-Inject Adjust_pH Adjust pH by +/- 0.2 units and re-evaluate Check_pH->Adjust_pH No End End: Resolution Achieved Check_pH->End Yes Check_Column Is Column Chemistry Appropriate? Adjust_pH->Check_Column Re-Inject Change_Column Try a Different Stationary Phase (e.g., C8, Phenyl) Check_Column->Change_Column No Check_Column->End Yes Change_Column->End Re-Inject & Evaluate

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

G Cetirizine Forced Degradation Pathways cluster_conditions Stress Conditions cluster_products Major Degradation Products Cetirizine Cetirizine Acid Acid/Neutral Hydrolysis Cetirizine->Acid Oxidation Oxidation (H₂O₂) Cetirizine->Oxidation Photo Photolysis (UV Light) Cetirizine->Photo Product_Acid α-(4-chlorophenyl) benzyl alcohol Acid->Product_Acid Product_Ox 4-chlorobenzophenone Oxidation->Product_Ox Product_Ox2 Cetirizine N-oxide Oxidation->Product_Ox2 Product_Photo Various Photodegradants Photo->Product_Photo

Caption: Common degradation pathways of Cetirizine under stress conditions.

References

Technical Support Center: HILIC Analysis of Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydrophilic Interaction Liquid Chromatography (HILIC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of polar compounds.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape is a common issue in HILIC analysis, often manifesting as peak tailing or fronting. This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My peaks are tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors. A systematic approach to troubleshooting is often the most effective.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause of tailing.[1][2] For basic compounds, this often involves interaction with acidic silanol groups on silica-based columns.[2]

    • Solution: Adjusting the mobile phase pH can suppress the ionization of either the analyte or the stationary phase, thus minimizing these interactions. For basic analytes, a lower pH is generally recommended, while for acidic analytes, a higher pH may be beneficial.[3]

    • Solution: Increasing the buffer concentration in the mobile phase can help to mask residual silanol groups and improve peak shape.[1] However, be mindful of buffer solubility in high organic content and potential ion suppression if using mass spectrometry (MS) detection.[1][4] Volatile buffers like ammonium formate and ammonium acetate are commonly used for MS compatibility.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[7][8]

    • Solution: Reduce the sample concentration or the injection volume.[7][9]

  • Contamination: A contaminated column or guard column can lead to peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[7][10]

  • Mismatched Sample Solvent: If the sample solvent is significantly stronger (i.e., has a higher water content) than the mobile phase, it can cause peak distortion.[11][12][13]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[13] If solubility is an issue, use the weakest solvent possible that still dissolves the sample, keeping the aqueous content to a minimum.[11][13]

G start Peak Tailing Observed check_secondary_interactions Check for Secondary Interactions (e.g., silanol interactions for basic compounds) start->check_secondary_interactions adjust_pH Adjust Mobile Phase pH check_secondary_interactions->adjust_pH Yes check_overload Check for Column Overload check_secondary_interactions->check_overload No increase_buffer Increase Buffer Concentration adjust_pH->increase_buffer If tailing persists end Improved Peak Shape adjust_pH->end increase_buffer->check_overload increase_buffer->end reduce_sample Reduce Sample Concentration/ Injection Volume check_overload->reduce_sample Yes check_contamination Check for Contamination check_overload->check_contamination No reduce_sample->check_contamination reduce_sample->end flush_column Flush/Replace Column check_contamination->flush_column Yes check_solvent Check Sample Solvent check_contamination->check_solvent No flush_column->check_solvent flush_column->end match_solvent Match Sample Solvent to Initial Mobile Phase check_solvent->match_solvent Yes check_solvent->end No match_solvent->end

Q2: My peaks are fronting. What does this indicate and what can I do?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still significantly impact quantification.

  • Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[7][9]

    • Solution: Dilute the sample or decrease the injection volume.[9]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is too weak (too much organic solvent) or has poor solubility for the analyte can cause fronting.[8][9]

    • Solution: Ensure the sample is fully dissolved. While a high organic content in the sample solvent is generally recommended for HILIC, if the analyte has limited solubility, this can be problematic.[11][13] Consider preparing stock solutions in a solvent with a higher aqueous content and then diluting with the mobile phase.[13]

  • Column Degradation: A void or collapse at the column inlet can lead to peak fronting.[9][14]

    • Solution: This is often irreversible, and the column will need to be replaced.[7][14] Using a guard column can help extend the life of the analytical column.

G start Peak Fronting Observed check_overload Check for Column Overload start->check_overload reduce_sample Reduce Sample Concentration/ Injection Volume check_overload->reduce_sample Yes check_solvent Check Sample Solvent (Poor Solubility) check_overload->check_solvent No reduce_sample->check_solvent end Improved Peak Shape reduce_sample->end adjust_solvent Adjust Sample Solvent Composition check_solvent->adjust_solvent Yes check_column Check for Column Degradation check_solvent->check_column No adjust_solvent->check_column adjust_solvent->end replace_column Replace Column check_column->replace_column Yes check_column->end No replace_column->end

Frequently Asked Questions (FAQs)

Q3: How does the mobile phase composition affect peak shape?

The mobile phase is a critical parameter in HILIC and has a significant impact on peak shape.

  • Organic Solvent: Acetonitrile is the most commonly used organic solvent in HILIC.[5] A high organic content (typically >60%) is necessary to promote partitioning of polar analytes into the water-enriched layer on the stationary phase.[5] A minimum of 3% water is generally required to hydrate the stationary phase.[3][5]

  • Buffer Concentration: Buffer salts, such as ammonium acetate and ammonium formate, are used to control pH and ionic strength.[5] Increasing the buffer concentration can improve the peak shape of charged analytes by reducing secondary electrostatic interactions.[1][3] However, excessively high concentrations can lead to salt precipitation in the high organic mobile phase.[4]

  • Buffer pH: The pH of the mobile phase controls the ionization state of both the analytes and the stationary phase, which in turn affects retention and peak shape.[15] For basic compounds, using a low pH buffer can improve peak shape, while for acidic compounds, a higher pH buffer is often beneficial.[3] It's important to operate within the stable pH range of your column.[16]

Q4: What is the ideal sample solvent for HILIC analysis?

The sample solvent should ideally be as close as possible to the initial mobile phase conditions to avoid peak distortion.[11][13][17]

  • General Recommendation: Dissolving the sample in a solution with a high percentage of acetonitrile is generally recommended.[11][13]

  • Solubility Issues: For highly polar analytes that are not soluble in high organic solvents, a compromise is necessary. A good strategy is to prepare a stock solution in a solvent with a higher water content (e.g., 50:50 water/acetonitrile) and then dilute it with the initial mobile phase or pure acetonitrile to the working concentration.[13]

Q5: How does temperature influence peak shape in HILIC?

Generally, increasing the column temperature in HILIC leads to a decrease in retention time.[18][19]

  • Peak Shape Improvement: For some compounds, such as carbohydrates that can exist as different anomers, increasing the temperature can merge these forms into a single, sharper peak.[18][19]

  • Selectivity Changes: Temperature can also affect the selectivity of the separation, potentially altering the elution order of compounds.[18]

  • Exception for Strong Electrostatic Interactions: In cases where there are strong electrostatic attractions between the analyte and the stationary phase, increasing the temperature can sometimes lead to an increase in retention.[18]

Data and Protocols

Experimental Protocols

Protocol 1: Mobile Phase Preparation for HILIC-MS

  • Aqueous Component (Mobile Phase A):

    • Prepare a 10 mM ammonium formate solution in water.

    • Adjust the pH to 3.2 using formic acid.

    • Filter the solution through a 0.22 µm filter.

  • Organic Component (Mobile Phase B):

    • Use LC-MS grade acetonitrile.

  • Initial Mobile Phase Composition:

    • For a typical HILIC separation, the initial mobile phase would be a high percentage of Mobile Phase B, for example, 90% B.

Protocol 2: Sample Preparation for HILIC Analysis

  • Stock Solution:

    • If the analyte is highly polar and has poor solubility in high organic content, prepare a stock solution in a 50:50 (v/v) mixture of water and acetonitrile.

  • Working Solution:

    • Dilute the stock solution to the final desired concentration using the initial mobile phase composition (e.g., 90% acetonitrile, 10% 10 mM ammonium formate pH 3.2). This helps to minimize the mismatch between the sample solvent and the mobile phase.[13]

Quantitative Data Summary

Table 1: Effect of Buffer Concentration on Peak Asymmetry

Buffer Concentration (mM)AnalytePeak Asymmetry (As)
5Basic Compound1.8
10Basic Compound1.3
20Basic Compound1.1

Note: This is representative data. Actual results will vary depending on the analyte, column, and specific mobile phase conditions. Increasing the buffer concentration generally improves peak symmetry for ionizable compounds.[1][3]

Table 2: Effect of Sample Solvent on Peak Shape

Sample Solvent (% Acetonitrile)AnalytePeak Shape Observation
0 (100% Aqueous)Polar AnalyteSevere peak distortion and broadening.[11][12]
50Polar AnalyteModerate peak broadening.
95Polar AnalyteSharp, symmetrical peak.[11][12]

Note: This table illustrates the general trend of improved peak shape with increasing organic content in the sample solvent for HILIC analysis.[11][12][13]

References

Technical Support Center: Troubleshooting Baseline Drift in Gradient Elution of Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting baseline drift issues encountered during the gradient elution of Cetirizine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is baseline drift in HPLC, and why is it a problem for Cetirizine analysis?

A1: Baseline drift is the gradual, often consistent, upward or downward slope of the baseline in a chromatogram.[1][2] In the analysis of Cetirizine, a stable baseline is crucial for accurate quantification, especially for low-level impurities or degradation products. A drifting baseline can obscure small peaks, leading to inaccurate integration and unreliable results.[1][2]

Q2: What are the most common causes of baseline drift in the gradient elution of Cetirizine?

A2: The most common causes include:

  • Mobile Phase Composition: Differences in the UV absorbance of the mobile phase solvents (e.g., acetonitrile and water/buffer) at the detection wavelength.[3][4][5]

  • Temperature Fluctuations: Changes in the ambient temperature or inconsistent column oven and detector temperatures can cause drift, particularly with refractive index detectors, but also with UV detectors to a lesser extent.[6][7][8]

  • System Contamination: Contaminants leaching from the column, tubing, or mobile phase reservoirs.[1][2][8][9]

  • Detector Issues: A dirty flow cell or a deteriorating lamp in the UV detector.[7][9]

  • Inadequate Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection.[1][6]

Q3: Can the mobile phase preparation for Cetirizine analysis contribute to baseline drift?

A3: Yes, absolutely. Inconsistent preparation of the mobile phase is a significant source of baseline drift.[10] For instance, if a buffer component is only present in one of the mobile phase solvents, its concentration will change during the gradient, leading to a shift in the baseline absorbance.[10] It is critical to ensure that any additives, like buffers or ion-pairing agents, are present in both mobile phase A and B at appropriate concentrations to minimize this effect.[10] Using high-purity solvents and freshly prepared mobile phases is also essential.[6][9]

Q4: How does the choice of detection wavelength for Cetirizine affect baseline drift?

A4: The detection wavelength has a major impact on baseline stability.[3] Cetirizine is often detected at around 230-232 nm.[11][12][13] Many organic solvents used in reversed-phase HPLC, such as acetonitrile, have a higher UV absorbance at lower wavelengths.[3][4] If there is a significant difference in the absorbance between your aqueous and organic mobile phases at the chosen wavelength, the baseline will drift as the gradient progresses.[3][5] Selecting a wavelength where both mobile phases have similar absorbance can significantly reduce drift.[3]

Troubleshooting Guides

Issue 1: Upward or Downward Sloping Baseline Throughout the Gradient

This is a common issue in gradient elution and is often related to the mobile phase composition.

Troubleshooting Workflow:

start Sloping Baseline Observed q1 Is the drift consistent across multiple runs? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no check_mp Investigate Mobile Phase a1_yes->check_mp check_system Investigate System Stability a1_no->check_system q2_mp Are UV-absorbing additives (e.g., TFA, buffer salts) in both mobile phase A and B? check_mp->q2_mp a2_yes Yes q2_mp->a2_yes a2_no No q2_mp->a2_no q3_mp Are you using high-purity (HPLC grade) solvents and fresh mobile phases? a2_yes->q3_mp balance_mp Add additive to the non-containing mobile phase to balance absorbance. a2_no->balance_mp a3_yes Yes q3_mp->a3_yes a3_no No q3_mp->a3_no check_wavelength Evaluate Detection Wavelength a3_yes->check_wavelength replace_mp Prepare fresh mobile phase with HPLC grade solvents. a3_no->replace_mp q4_wavelength Is the detection wavelength optimal? (e.g., 232 nm for Cetirizine) check_wavelength->q4_wavelength a4_yes Yes q4_wavelength->a4_yes a4_no No q4_wavelength->a4_no run_blank Run a blank gradient (without injection). Does the drift persist? a4_yes->run_blank adjust_wavelength Adjust wavelength to a region with less solvent absorbance. a4_no->adjust_wavelength a5_yes Yes run_blank->a5_yes a5_no No run_blank->a5_no column_issue Potential column contamination. Clean or replace column. a5_yes->column_issue sample_issue Issue may be related to sample matrix. a5_no->sample_issue

Caption: Troubleshooting workflow for a sloping baseline.

Detailed Steps:

  • Verify Mobile Phase Composition: Ensure that both your aqueous (A) and organic (B) mobile phases have similar UV absorbance at the detection wavelength. If you are using additives like trifluoroacetic acid (TFA) or phosphate buffers, they should ideally be present in both solvents to minimize shifts in absorbance during the gradient.[3][10]

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[1][9] Lower quality solvents can contain impurities that contribute to baseline drift.

  • Optimize Detection Wavelength: While Cetirizine has a UV maximum around 232 nm, small adjustments to the wavelength can sometimes help to minimize the absorbance difference between the mobile phases.[3]

  • Run a Blank Gradient: Injecting a blank (mobile phase) can help determine if the drift is inherent to the system and mobile phase or if it is related to the sample.[1] If the drift persists in the blank run, the issue is with the system or mobile phase.

Issue 2: Irregular or Wavy Baseline Drift

This type of drift is often indicative of temperature fluctuations or problems with the HPLC system's fluidics.

Troubleshooting Workflow:

start Irregular/Wavy Baseline q1 Are the column and detector temperatures stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no check_mixing Investigate Mobile Phase Mixing a1_yes->check_mixing stabilize_temp Use a column oven and ensure stable ambient laboratory temperature. a1_no->stabilize_temp q2_mixing Is the gradient mixing efficient? (Check for pulsations) check_mixing->q2_mixing a2_yes Yes q2_mixing->a2_yes a2_no No q2_mixing->a2_no degas_mp Degas Mobile Phase a2_yes->degas_mp service_pump Service the pump. Check check-valves and seals. a2_no->service_pump q3_degas Is the mobile phase adequately degassed? degas_mp->q3_degas a3_yes Yes q3_degas->a3_yes a3_no No q3_degas->a3_no check_leaks Inspect for Leaks a3_yes->check_leaks perform_degassing Degas mobile phase using an in-line degasser, sonication, or helium sparging. a3_no->perform_degassing q4_leaks Are there any leaks in the system? check_leaks->q4_leaks a4_yes Yes q4_leaks->a4_yes a4_no No q4_leaks->a4_no fix_leaks Tighten fittings or replace tubing. a4_yes->fix_leaks detector_issue Possible detector issue (e.g., dirty flow cell). a4_no->detector_issue

Caption: Troubleshooting workflow for an irregular baseline.

Detailed Steps:

  • Ensure Temperature Stability: Use a column oven to maintain a consistent column temperature.[6][7] Also, ensure that the HPLC system is not exposed to drafts from air conditioning or heating vents.[1][14]

  • Check for Leaks: Carefully inspect all fittings and connections for any signs of leaks.

  • Degas the Mobile Phase: Inadequate degassing can lead to the formation of air bubbles in the detector flow cell, causing baseline noise and drift.[1][2] Use an inline degasser or other degassing techniques like helium sparging.

  • Inspect the Pump: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and improper mobile phase mixing, leading to a wavy baseline.[2][15]

Data Presentation

Table 1: Impact of Mobile Phase Additives on Baseline Drift

Mobile Phase AMobile Phase BDetection WavelengthObserved Baseline Drift
WaterAcetonitrile232 nmSignificant upward drift
0.05M NaH2PO4 (pH 3.8)Acetonitrile232 nmModerate upward drift
0.05M NaH2PO4 (pH 3.8) in Water0.05M NaH2PO4 (pH 3.8) in 90:10 ACN:Water232 nmMinimal drift

This table illustrates how balancing the ionic strength and UV-absorbing components in both mobile phases can significantly reduce baseline drift.

Table 2: Effect of Temperature on Baseline Stability

Column TemperatureDetector TemperatureAmbient TemperatureBaseline Stability
30°C (No Oven)AmbientFluctuating (± 5°C)High drift and noise
40°C (Oven)AmbientStableModerate drift
40°C (Oven)40°CStableStable baseline

This table demonstrates the importance of maintaining stable and consistent temperatures for both the column and detector to achieve a stable baseline.

Experimental Protocols

Protocol 1: Standard Gradient Elution Method for Cetirizine

This protocol is a typical starting point for the analysis of Cetirizine and its related substances.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.05M Sodium Dihydrogen Phosphate in water, pH adjusted to 3.8 with phosphoric acid.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient Program:

    • 0-2 min: 33% B

    • 2-15 min: 33% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 33% B

    • 20-25 min: 33% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[13]

  • Detection Wavelength: 232 nm[12][13]

  • Injection Volume: 10 µL

Protocol 2: Column Cleaning and Regeneration

If column contamination is suspected as the cause of baseline drift, the following cleaning procedure can be performed.

  • Disconnect the column from the detector.

  • Flush with HPLC-grade water for 30 minutes.

  • Flush with Isopropanol for 30 minutes.

  • Flush with Hexane for 30 minutes (for highly non-polar contaminants).

  • Flush with Isopropanol for 30 minutes.

  • Flush with HPLC-grade water for 30 minutes.

  • Equilibrate the column with the initial mobile phase conditions for at least 1 hour or until a stable baseline is achieved.

Disclaimer: Always consult the column manufacturer's guidelines for specific cleaning recommendations.

References

"reducing ion suppression in ESI-MS of nitrogen-containing compounds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) of nitrogen-containing compounds.

Troubleshooting Guides

Problem: My signal intensity for a nitrogen-containing analyte is unexpectedly low or absent.

This is a common indicator of ion suppression, where other components in the sample interfere with the ionization of your analyte.[1] Follow this guide to diagnose and resolve the issue.

Step 1: Identify the Source of Ion Suppression

The first step is to determine if ion suppression is indeed occurring and to pinpoint the region of your chromatogram where it is most severe. The post-column infusion experiment is the most definitive method for this.[2][3]

  • Experimental Protocol: Post-Column Infusion A detailed protocol for conducting a post-column infusion experiment is provided in the "Experimental Protocols" section. This experiment involves infusing a constant flow of your analyte into the mass spectrometer while injecting a blank matrix extract. A drop in the baseline signal at a specific retention time indicates the presence of co-eluting, ion-suppressing molecules.[2][4][5]

Step 2: Optimize Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[6] The goal is to remove interfering matrix components, such as phospholipids, salts, and other endogenous materials, before LC-MS analysis.[6]

  • Solution: Choose a more effective sample preparation technique. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7]

Sample Preparation TechniqueGeneral Effectiveness in Reducing Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low to ModerateSimple, fast, and inexpensive.[7]Often results in significant ion suppression as many interfering compounds remain in the supernatant.[8]
Liquid-Liquid Extraction (LLE) Moderate to HighCan provide cleaner extracts than PPT.Can be labor-intensive and may not be suitable for all analytes.
Solid-Phase Extraction (SPE) HighProvides the cleanest extracts by selectively isolating the analyte.[6]Can be more time-consuming and expensive to develop a method.
  • Experimental Protocols: Detailed protocols for PPT, LLE, and SPE for nitrogen-containing compounds are available in the "Experimental Protocols" section.

Step 3: Modify Chromatographic and Mobile Phase Conditions

If ion suppression persists after optimizing sample preparation, further adjustments to the chromatographic method are necessary.

  • Solution 1: Adjust Chromatographic Separation: Modify your gradient or change your column to separate your analyte from the interfering peaks identified in the post-column infusion experiment.

  • Solution 2: Optimize Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact the ionization of nitrogen-containing compounds.

Mobile Phase AdditiveTypical ConcentrationEffect on Nitrogen-Containing Compounds (Positive ESI)
Formic Acid 0.1%Generally provides good protonation and signal intensity.[9]
Acetic Acid 0.1%Can be a suitable alternative to formic acid.
Ammonium Formate 5-10 mMCan improve peak shape and sensitivity for some basic compounds.[9][10]
Ammonium Acetate 5-10 mMAnother option for buffering the mobile phase and improving chromatography.[10]
Trifluoroacetic Acid (TFA) <0.1%Can improve chromatography but often causes significant ion suppression.[3][9]

Step 4: Consider Alternative Ionization Techniques

If ion suppression remains a significant issue, your analyte may not be well-suited for ESI, or the matrix may be particularly challenging.

  • Solution: Explore alternative ionization sources.

Ionization TechniquePrincipleBest Suited ForSusceptibility to Ion Suppression
ESI Ionization from charged droplets.Polar and ionic compounds.[11]High.[6]
APCI Gas-phase chemical ionization.Less polar, more volatile compounds.[11][12]Generally lower than ESI.[1]
APPI Photoionization.Nonpolar compounds, including polyaromatic hydrocarbons.[11]Can be lower than ESI, particularly for nonpolar analytes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for nitrogen-containing compounds?

A1: The most common causes include:

  • Co-eluting matrix components: Endogenous substances from biological samples (e.g., phospholipids, salts, urea) can compete with your analyte for ionization.[6]

  • Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents like TFA can suppress the signal.[3]

  • High analyte concentration: At high concentrations, the detector response can become non-linear, leading to self-suppression.

  • Contaminants: Plasticizers or other leached materials from labware can also interfere with ionization.

Q2: How can I quickly assess if I have an ion suppression problem without a full post-column infusion experiment?

A2: A quick way to assess matrix effects is to compare the signal intensity of your analyte in a pure solvent standard to its intensity when spiked into a blank, extracted matrix sample at the same concentration. A significantly lower signal in the matrix sample suggests ion suppression.[8]

Q3: Is it possible to have ion enhancement instead of suppression?

A3: Yes, although less common, some matrix components can enhance the ionization of an analyte, leading to a stronger signal than in a pure solvent. The methods used to identify and mitigate ion suppression are also applicable to ion enhancement.

Q4: Can sample dilution help reduce ion suppression?

A4: Yes, diluting the sample can reduce the concentration of interfering matrix components.[1][3] However, this also dilutes your analyte, which may not be feasible for trace-level analysis.

Q5: When should I use a stable isotope-labeled internal standard?

A5: A stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative analyses, especially when ion suppression is a concern. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocols

1. Post-Column Infusion Experiment

Objective: To identify regions in the chromatogram where co-eluting compounds cause ion suppression.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece

  • Standard solution of your analyte at a known concentration

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • Set up the LC-MS system with your analytical column and mobile phases.

  • Connect the outlet of the LC column to one inlet of the tee-piece.

  • Connect the syringe pump, containing your analyte standard solution, to the other inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.

  • Begin the LC gradient with the mobile phase.

  • Start the syringe pump to infuse the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min).

  • Monitor the signal of your analyte in the mass spectrometer. You should observe a stable baseline.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the analyte signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

2. Protein Precipitation (PPT) Protocol for Plasma Samples

Objective: A quick and simple method to remove the majority of proteins from a plasma sample.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold ACN (a 3:1 ratio of ACN to plasma).

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS analysis.

3. Liquid-Liquid Extraction (LLE) Protocol for Basic Drugs in Plasma

Objective: To extract basic, nitrogen-containing drugs from plasma into an organic solvent, leaving many interfering substances behind.

Materials:

  • Plasma sample

  • A basic buffer (e.g., 0.1 M ammonium hydroxide)

  • An organic extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a clean tube.

  • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in your mobile phase for LC-MS analysis.

4. Solid-Phase Extraction (SPE) Protocol for Basic Compounds in Plasma

Objective: A highly selective method to clean up plasma samples and isolate basic analytes. This protocol uses a mixed-mode cation exchange cartridge.

Materials:

  • Plasma sample

  • Mixed-mode cation exchange SPE cartridge (e.g., C8/SCX)

  • Methanol

  • Deionized water

  • Acidic wash solution (e.g., 2% formic acid in water)

  • Basic elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.

  • Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove neutral and acidic interferences.

    • Wash with 1 mL of methanol to remove lipids and other nonpolar interferences.

  • Elution: Elute the basic analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Troubleshooting_Workflow start Low or No Analyte Signal identify_suppression Perform Post-Column Infusion Experiment start->identify_suppression suppression_present Ion Suppression Detected? identify_suppression->suppression_present optimize_sample_prep Optimize Sample Preparation (PPT, LLE, SPE) suppression_present->optimize_sample_prep Yes no_suppression Investigate Other Issues (e.g., Instrument Malfunction) suppression_present->no_suppression No modify_chromatography Modify Chromatography & Mobile Phase optimize_sample_prep->modify_chromatography alternative_ionization Consider Alternative Ionization (APCI, APPI) modify_chromatography->alternative_ionization end Problem Resolved alternative_ionization->end no_suppression->end Sample_Prep_Comparison cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add_solvent Add Acetonitrile ppt_start->ppt_add_solvent ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Analyze Supernatant (High Matrix) ppt_centrifuge->ppt_supernatant lle_start Plasma Sample lle_add_buffer_solvent Add Buffer & Organic Solvent lle_start->lle_add_buffer_solvent lle_vortex Vortex & Centrifuge lle_add_buffer_solvent->lle_vortex lle_collect_organic Collect Organic Layer lle_vortex->lle_collect_organic lle_evaporate Evaporate & Reconstitute (Medium Matrix) lle_collect_organic->lle_evaporate spe_start Plasma Sample spe_condition Condition Cartridge spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evaporate Evaporate & Reconstitute (Low Matrix) spe_elute->spe_evaporate

References

Technical Support Center: Method Transfer from HPLC to UPLC for Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers navigating the transition of impurity analysis methods from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of transferring our impurity analysis methods from HPLC to UPLC?

Transferring impurity analysis methods from HPLC to UPLC offers several significant advantages for drug development and quality control professionals. The primary benefits stem from the use of sub-2 µm particles in UPLC columns, which leads to:

  • Faster Analysis Times: UPLC methods can reduce analysis times by a factor of 5 to 10, dramatically increasing sample throughput.[1] This is particularly beneficial in high-demand quality control environments.

  • Improved Sensitivity and Resolution: The higher efficiency of UPLC columns results in sharper, narrower peaks.[1] This enhanced resolution allows for better separation of closely eluting impurities and an improved signal-to-noise ratio, enabling the detection and quantification of impurities at lower levels.[1][2]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, leading to cost savings and more environmentally friendly "green" chromatography.[2][3]

Q2: What are the fundamental differences between HPLC and UPLC that I need to consider?

The core difference lies in the stationary phase particle size and the resulting operational parameters. Understanding these distinctions is crucial for a successful method transfer.

ParameterHPLCUPLCImpact on Impurity Analysis
Stationary Phase Particle Size 3–5 µm< 2 µmSmaller particles in UPLC provide higher efficiency, leading to better resolution of complex impurity profiles.[1][2]
Column Dimensions Longer columns (150–250 mm), 4.6 mm IDShorter, narrower columns (30–100 mm), 2.1 mm IDUPLC columns offer faster analysis times with equivalent or better resolution.[4]
Operating Pressure Up to 400 bar (approx. 5,800 psi)Up to 1000 bar (approx. 15,000 psi) or higherUPLC requires specialized instrumentation capable of handling higher backpressure.[1][4]
Flow Rate 0.5–2.0 mL/min0.2–0.5 mL/minLower flow rates in UPLC reduce solvent consumption.[4]
Analysis Time 20–45 minutes2–5 minutesUPLC significantly increases sample throughput.[4]

Q3: How do I properly scale my gradient method from HPLC to UPLC?

To maintain the same selectivity and resolution, the gradient profile must be geometrically scaled to the new UPLC column dimensions and flow rate.[1] This can be achieved by using a series of calculations to adjust the flow rate, injection volume, and gradient timetable. To simplify this process, several instrument manufacturers provide online method transfer calculators.[5] The fundamental principle is to keep the ratio between the gradient volume and the column volume constant.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during and after the method transfer process.

Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting)

Symptom: You observe distorted peak shapes in your UPLC chromatogram that were not present in the original HPLC method.

Possible Causes and Solutions:

  • Sample Solvent Mismatch: The use of a sample solvent with a stronger elution strength than the mobile phase can cause significant peak distortion, especially with larger injection volumes in UPLC systems.[6][7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, consider reducing the injection volume. Another effective technique is "co-injection," where a weak solvent (like water) is injected along with the sample to dilute the strong sample solvent before it reaches the column.[6]

  • Extra-Column Dispersion: The smaller peak volumes in UPLC are more susceptible to band broadening that occurs in the system tubing and detector flow cell (extra-column volume).[8]

    • Solution: Ensure your UPLC system is optimized with low-dispersion tubing and a small-volume flow cell to minimize these effects.[8][9]

  • Column Overload: Injecting too large a sample volume or too high a concentration can lead to peak fronting.

    • Solution: Scale down the injection volume proportionally to the change in column volume from HPLC to UPLC.[10] A general guideline is to keep the injection volume between 1-5% of the column volume.[10]

Experimental Protocol: Troubleshooting Peak Shape Distortion Using Co-Injection

This protocol outlines a procedure to improve peak shape when a sample solvent stronger than the mobile phase is used.

  • Initial Analysis:

    • Prepare your sample in the strong elution solvent.

    • Inject the sample onto the UPLC system using the transferred method.

    • Observe the peak shape of the impurities. Note any significant fronting or broadening.

  • Co-Injection Setup:

    • Utilize an autosampler with co-injection capability.

    • In the injection program, specify the sample vial and volume.

    • Specify a second vial containing a weak solvent (e.g., water for reversed-phase chromatography) and the volume to be co-injected. A typical starting point is to co-inject a volume of weak solvent equal to or greater than the sample injection volume.

  • Co-Injection Analysis:

    • Run the co-injection sequence. The autosampler will aspirate both the sample and the weak solvent into the injection loop before injecting the mixture onto the column.

    • Analyze the resulting chromatogram and compare the peak shapes to the initial analysis.

  • Optimization:

    • If peak shape is improved but not optimal, adjust the volume of the co-injected weak solvent.

Issue 2: Retention Time Shifts and Changes in Selectivity

Symptom: The retention times of your impurities have shifted, and in some cases, the elution order has changed compared to the HPLC method.

Possible Cause and Solution:

  • Dwell Volume Differences: The dwell volume is the volume from the point of solvent mixing to the head of the column.[11] HPLC and UPLC systems typically have different dwell volumes, which can cause significant shifts in retention times in gradient separations.[12] This can be particularly problematic for early eluting peaks.

    • Solution: To compensate for a larger dwell volume in the original HPLC system, an isocratic hold can be added at the beginning of the UPLC gradient.[13][14] Conversely, if transferring from a low dwell volume UPLC to a higher dwell volume HPLC, a delayed injection might be necessary.[14] Many modern chromatography data systems and method transfer tools can automatically calculate the required adjustments.

Logical Workflow for Addressing Retention Time Shifts

Caption: Troubleshooting workflow for retention time shifts.

Issue 3: Loss of Resolution Between Critical Impurity Pairs

Symptom: Two or more impurity peaks that were baseline-resolved in the HPLC method are now co-eluting or poorly resolved in the UPLC method.

Possible Causes and Solutions:

  • Improper Gradient Scaling: If the gradient is not scaled correctly, the separation selectivity can change, leading to a loss of resolution.

    • Solution: Use a reliable method transfer calculator to ensure accurate geometric scaling of the gradient profile.[5]

  • Column Selectivity: Even with the same stationary phase chemistry (e.g., C18), there can be subtle differences in selectivity between HPLC and UPLC columns from different manufacturers or even different product lines from the same manufacturer.

    • Solution: When transferring a method, it is best to use a UPLC column with the same stationary phase chemistry and from the same manufacturer as the original HPLC column to preserve selectivity. Many manufacturers offer columns with identical stationary phase chemistry in both HPLC and UPLC particle sizes.

  • Temperature Effects: UPLC systems often have more efficient column heating and pre-heating, which can influence selectivity.

    • Solution: Ensure that the column temperature is accurately controlled and that the mobile phase is pre-heated to the column temperature before entering the column to maintain consistent selectivity.[15]

Experimental Workflow for Method Transfer and Optimization

Method_Transfer_Workflow cluster_planning Planning & Calculation cluster_execution Execution & Evaluation cluster_troubleshooting Troubleshooting Select_UPLC_Column Select UPLC Column (Same Chemistry) Scale_Parameters Geometrically Scale Method (Flow Rate, Gradient, Inj. Vol.) using a calculator Select_UPLC_Column->Scale_Parameters Initial_UPLC_Run Perform Initial UPLC Run Scale_Parameters->Initial_UPLC_Run Evaluate_Results Evaluate Chromatogram: - Peak Shape - Retention Time - Resolution Initial_UPLC_Run->Evaluate_Results Troubleshoot_Peak_Shape Adjust Sample Solvent or Injection Volume Evaluate_Results->Troubleshoot_Peak_Shape Poor Peak Shape Troubleshoot_Retention Adjust for Dwell Volume Evaluate_Results->Troubleshoot_Retention RT Shift Troubleshoot_Resolution Fine-tune Gradient or Temperature Evaluate_Results->Troubleshoot_Resolution Resolution Loss Method_Validation Method Validation Evaluate_Results->Method_Validation Criteria Met Troubleshoot_Peak_Shape->Initial_UPLC_Run Re-run Troubleshoot_Retention->Initial_UPLC_Run Re-run Troubleshoot_Resolution->Initial_UPLC_Run Re-run

Caption: Workflow for HPLC to UPLC method transfer.

References

"addressing peak splitting in Cetirizine hydrochloride analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Cetirizine hydrochloride, with a specific focus on addressing peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting in Cetirizine hydrochloride HPLC analysis?

A1: Peak splitting in the analysis of Cetirizine hydrochloride is often attributed to several factors. A primary cause is a mismatch between the sample diluent and the mobile phase, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC) methods where water acts as a strong solvent. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. Other common causes include high injection volumes leading to column overload, improper mobile phase pH, and issues with the HPLC column itself, such as voids or contamination.[1][2][3]

Q2: How does the injection volume affect the peak shape of Cetirizine hydrochloride?

A2: Increasing the injection volume can lead to significant peak fronting and, in severe cases, peak splitting for Cetirizine hydrochloride.[1] Lower injection volumes generally result in better peak shapes.[1] It is crucial to optimize the injection volume to avoid overloading the analytical column.[3]

Q3: Can the mobile phase composition contribute to peak splitting?

A3: Yes, the mobile phase composition is critical. For instance, in reversed-phase methods, a higher percentage of acetonitrile in the mobile phase has been reported to cause peak splitting of the Cetirizine peak.[4] The pH of the mobile phase also plays a significant role; suboptimal pH can lead to peak tailing or broadening.[4][5]

Q4: I am transferring a validated method to a different HPLC system and now observe peak splitting. What could be the reason?

A4: Method transfer between different HPLC systems, even with identical methods, can introduce variability that leads to issues like peak splitting.[6] Differences in system volume, dwell volume, and autosampler design can affect the chromatographic results.[6] Specifically, the design of the needle wash system and the composition of the wash solvent can be a root cause of peak splitting, especially in HILIC methods.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak splitting issues during Cetirizine hydrochloride analysis.

Issue: Peak splitting is observed for the Cetirizine hydrochloride peak.

Troubleshooting Workflow:

G start Peak Splitting Observed check_injection Step 1: Review Injection Parameters start->check_injection reduce_volume Action: Reduce Injection Volume check_injection->reduce_volume Is volume high? check_solvent Step 2: Evaluate Sample/Wash Solvents check_injection->check_solvent Volume is optimal reduce_volume->check_solvent Problem persists resolved Issue Resolved reduce_volume->resolved Problem solved modify_solvent Action: Match Sample Diluent to Mobile Phase or use a weaker solvent. Adjust needle wash composition. check_solvent->modify_solvent Mismatch identified? check_mobile_phase Step 3: Assess Mobile Phase check_solvent->check_mobile_phase Solvents are matched modify_solvent->check_mobile_phase Problem persists modify_solvent->resolved Problem solved adjust_mp Action: Optimize Mobile Phase pH and Organic Content. check_mobile_phase->adjust_mp Suboptimal composition? check_column Step 4: Inspect Column Condition check_mobile_phase->check_column Composition is optimal adjust_mp->check_column Problem persists adjust_mp->resolved Problem solved replace_column Action: Flush column, replace frits, or use a new column. check_column->replace_column Signs of degradation? replace_column->resolved Problem solved unresolved Issue Persists: Contact Support replace_column->unresolved Problem persists G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_orig 1. Prepare Stock Solution in a suitable solvent (e.g., Methanol) prep_a 2a. Dilute with Mobile Phase prep_orig->prep_a prep_b 2b. Dilute with Original Diluent prep_orig->prep_b inject_a 3a. Inject Sample A prep_a->inject_a inject_b 3b. Inject Sample B prep_b->inject_b compare 4. Compare Chromatograms inject_a->compare inject_b->compare conclusion Conclusion compare->conclusion

References

Technical Support Center: Minimizing On-Column Degradation of Acid-Labile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to the on-column degradation of acid-labile compounds during HPLC analysis.

Troubleshooting Guide

Issue: My acid-labile compound is degrading during HPLC analysis, what are the initial troubleshooting steps?

If you observe unexpected peaks, reduced peak area for your main analyte, or peak tailing, your acid-labile compound may be degrading on the column. Follow these initial steps to diagnose and resolve the issue.

  • Systematic Problem Isolation: The first step is to systematically isolate the source of the degradation. It's crucial to change only one variable at a time to pinpoint the root cause.[1]

    • Blank Injection: Start with a blank injection to ensure that no spurious peaks are present from the system or solvent.[1]

    • Fresh Sample Preparation: Prepare a new sample to rule out degradation that may have occurred during sample preparation or storage.[1]

    • Fresh Mobile Phase: Prepare a fresh batch of the mobile phase to eliminate the possibility of contamination or incorrect formulation.[1]

  • Evaluate Mobile Phase Conditions: The mobile phase composition is a critical factor in the stability of acid-labile compounds.

    • pH Adjustment: The pH of the mobile phase significantly impacts the stability of ionizable compounds.[2][3][4][5] For many acid-labile compounds, a mobile phase with a slightly acidic pH (e.g., pH 3.0-3.5) can suppress ionization and improve stability.[6] However, for some compounds, a neutral pH range of 6-8 is required to prevent degradation.[7]

    • Buffer Selection: Use a suitable buffer system to maintain a constant pH throughout the analysis.[4] Organic-based buffers like TRIS or citrate can be less aggressive towards the silica-based stationary phase compared to phosphate buffers.[8]

  • Assess Column and Stationary Phase: The column itself can be a source of degradation.

    • Stationary Phase Interaction: Active silanol groups on the surface of silica-based columns can interact with and promote the hydrolysis of acid-labile compounds.[1][9] Consider using an end-capped column to minimize these interactions.[10]

    • Column Type: If silanol interactions are suspected, switching to a column with a different stationary phase, such as a silica-hydride based column, can reduce hydrolytic activity.[9] Polymeric columns or those with enhanced stability at different pH ranges can also be viable alternatives.[11][12]

  • Control Temperature: Elevated temperatures can accelerate the degradation of thermally sensitive compounds.[13][14][15]

    • Reduce Column Temperature: If your compound is known to be thermolabile, try reducing the column temperature. Operating at a lower temperature, such as 25°C, can significantly decrease degradation.[7] However, for some basic compounds, elevated temperatures can improve peak shape and efficiency.[16] A careful evaluation of the temperature effect is necessary.

The following flowchart outlines a general troubleshooting workflow for on-column degradation.

G cluster_0 Start: Suspected On-Column Degradation cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column Evaluation cluster_4 Temperature Control cluster_5 Resolution start Observe Unexpected Peaks / Reduced Analyte Peak Area blank_injection Perform Blank Injection start->blank_injection fresh_sample Prepare Fresh Sample blank_injection->fresh_sample fresh_mobile_phase Prepare Fresh Mobile Phase fresh_sample->fresh_mobile_phase adjust_ph Adjust Mobile Phase pH fresh_mobile_phase->adjust_ph change_buffer Change Buffer Type adjust_ph->change_buffer resolved Degradation Minimized adjust_ph->resolved If successful endcapped_column Use End-Capped Column change_buffer->endcapped_column change_buffer->resolved If successful change_stationary_phase Change Stationary Phase endcapped_column->change_stationary_phase endcapped_column->resolved If successful reduce_temp Reduce Column Temperature change_stationary_phase->reduce_temp change_stationary_phase->resolved If successful reduce_temp->resolved

Troubleshooting workflow for on-column degradation.

Frequently Asked Questions (FAQs)

Mobile Phase

Q1: How does the mobile phase pH affect the stability of my acid-labile compound?

The pH of the mobile phase is a critical parameter that influences the ionization state of your analyte, which in turn affects its stability and interaction with the stationary phase.[2][3][4][5] For many acid-labile compounds, degradation occurs via acid-catalyzed hydrolysis.[14] Paradoxically, using a mobile phase with a low pH (e.g., below 3) can sometimes stabilize the compound by suppressing its ionization.[3] However, extremely low pH can cause hydrolysis of the bonded phase on silica-based columns.[3] Conversely, a pH that is too high can lead to the dissolution of the silica itself.[3][17] It is crucial to find an optimal pH range that ensures both compound stability and column integrity.

Q2: What type of buffer should I use and at what concentration?

Buffers are essential for maintaining a stable pH during the chromatographic run.[4] The choice of buffer can also impact column lifetime. Organic-based buffers, such as TRIS or citrate, are often less aggressive towards silica-based columns than phosphate buffers.[8] A lower buffer concentration may also improve column life, but this needs to be balanced with the need for a robust and reproducible method.[8]

Column and Stationary Phase

Q3: Can the HPLC column itself cause degradation?

Yes, the column's stationary phase can play a significant role in on-column degradation. Traditional silica-based columns have silanol (Si-OH) groups on their surface which can be acidic and promote the hydrolysis of labile compounds.[1][9] Even with end-capping, a significant percentage of these active silanols can remain.[9]

Q4: What are the best column choices to minimize degradation of acid-labile compounds?

To minimize interactions with silanol groups, consider the following options:

  • End-capped Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent, which reduces their activity and can improve peak shape and analyte stability.[10]

  • Silica-Hydride Based Columns: These columns have a silica-hydride (Si-H) surface, which is significantly less hydrolytically active than traditional silanol-based phases.[9]

  • Polymer-Based Columns: These columns are not silica-based and are therefore not susceptible to silica dissolution at high pH. They offer a wider pH operating range.[12]

  • Hybrid Silica Particles: These particles extend the operational pH range (typically 1-12), providing more flexibility in mobile phase selection to enhance analyte stability.

Temperature

Q5: How does temperature influence on-column degradation?

Temperature is a key factor in liquid chromatography that affects the kinetics of chemical reactions.[15][18] Higher temperatures generally increase the rate of degradation for thermolabile compounds.[13][14] However, temperature also affects the viscosity of the mobile phase and the diffusion of analytes, which can influence peak shape and resolution.[15] For some compounds, particularly basic ones, operating at elevated temperatures can improve column efficiency.[16] Therefore, the optimal temperature must be determined experimentally, balancing the need for stability with chromatographic performance.

Other Factors

Q6: Could metal contamination in my HPLC system be a cause of degradation?

Yes, metal contamination can be a source of on-column degradation. Heavy metals can interact with certain analytes and catalyze their degradation.[19] Sources of metal contamination can include the sample itself, the mobile phase, or components of the HPLC system. If metal-catalyzed degradation is suspected, using a mobile phase with a chelating agent or ensuring all components of the flow path are bio-inert can be beneficial.

Quantitative Data Summary

The following table summarizes the typical operational ranges and their impact on the stability of acid-labile compounds.

ParameterTypical RangeImpact on Acid-Labile Compound StabilityPotential Issues
Mobile Phase pH 2 - 8 (for silica columns)Crucial for controlling ionization and preventing hydrolysis.[2][3] Optimal pH is compound-dependent.[5]Low pH (<2) can hydrolyze the stationary phase.[20] High pH (>8) can dissolve the silica backbone.[3]
Temperature Ambient to 60°C (can be higher)[13]Higher temperatures can accelerate degradation.[13][14]Too high a temperature can degrade thermolabile compounds.[13]
Stationary Phase Silica, Hybrid, PolymerActive silanols on silica can cause degradation.[9] End-capping reduces this effect.[10]Unsuitable stationary phase can lead to poor peak shape and degradation.

Experimental Protocols

Protocol 1: Determining the Optimal Mobile Phase pH

Objective: To identify the mobile phase pH that provides the best stability for an acid-labile analyte.

Methodology:

  • Prepare a series of mobile phases: Prepare identical mobile phases buffered at different pH values (e.g., in 0.5 pH unit increments from pH 2.5 to 7.5).

  • Prepare a fresh analyte stock solution: Dissolve the acid-labile compound in a suitable solvent.

  • Equilibrate the column: Equilibrate the HPLC system with the first mobile phase until a stable baseline is achieved.

  • Inject the analyte: Inject a known concentration of the analyte and record the chromatogram.

  • Repeat for each pH: Repeat steps 3 and 4 for each of the prepared mobile phases.

  • Analyze the results: Compare the peak area of the main analyte and the presence of any degradation peaks across the different pH values. The optimal pH will show the largest main peak area and the smallest degradation peaks.

Protocol 2: Assessing the Effect of Temperature on Analyte Stability

Objective: To determine the effect of column temperature on the on-column degradation of a thermally sensitive compound.

Methodology:

  • Select the optimal mobile phase: Use the mobile phase composition and pH determined from Protocol 1.

  • Set the initial column temperature: Set the column oven to a low temperature (e.g., 25°C).

  • Equilibrate the system: Allow the system to equilibrate at the set temperature.

  • Inject the analyte: Inject the analyte and record the chromatogram.

  • Increase the temperature: Increase the column temperature in increments (e.g., 5°C or 10°C) up to a maximum reasonable temperature (e.g., 60°C).

  • Repeat the injection at each temperature: At each temperature increment, allow the system to equilibrate and then inject the analyte.

  • Analyze the results: Compare the peak area of the analyte and any degradation products at each temperature. This will reveal the temperature at which degradation becomes significant.

Logical Relationships

The interplay of various factors can lead to on-column degradation. The following diagram illustrates these relationships.

G cluster_0 Factors Influencing On-Column Degradation cluster_1 Degradation Mechanisms cluster_2 Observed Effects cluster_3 Mitigation Strategies mobile_phase Mobile Phase (pH, Buffer) hydrolysis Hydrolysis mobile_phase->hydrolysis column Column (Stationary Phase, Silanols) column->hydrolysis temperature Temperature temperature->hydrolysis oxidation Oxidation temperature->oxidation metal_ions Metal Ion Contamination metal_ions->oxidation degradation On-Column Degradation hydrolysis->degradation oxidation->degradation optimize_ph Optimize pH degradation->optimize_ph inert_column Use Inert Column degradation->inert_column control_temp Control Temperature degradation->control_temp chelating_agents Use Chelating Agents degradation->chelating_agents

References

Validation & Comparative

UPLC vs. HPLC for Pharmaceutical Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. For decades, High-Performance Liquid Chromatography (HPLC) has been the cornerstone of this analytical endeavor. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a paradigm shift, offering significant enhancements in speed, resolution, and sensitivity. This guide provides an objective, data-driven comparison of UPLC and HPLC for the critical task of pharmaceutical impurity profiling.

Principles of Separation: A Tale of Two Technologies

Both HPLC and UPLC operate on the fundamental principles of liquid chromatography, where a liquid mobile phase carries a sample through a stationary phase packed in a column, leading to the separation of its components.[1] The primary distinction lies in the particle size of the stationary phase and the corresponding operating pressures.[1]

High-Performance Liquid Chromatography (HPLC) traditionally employs columns packed with porous silica particles of 3 to 5 µm in diameter and operates at pressures up to 400–600 bar (approximately 6,000–9,000 psi).[2] This has been the established and reliable workhorse for routine analytical tasks, including impurity profiling and validation of finished pharmaceutical products.[3]

Ultra-Performance Liquid Chromatography (UPLC) , an evolution of HPLC, utilizes columns packed with smaller, sub-2 µm particles.[1] This reduction in particle size dramatically increases chromatographic efficiency.[1] To propel the mobile phase through these densely packed columns, UPLC systems are engineered to withstand much higher backpressures, often exceeding 1,000 bar (around 15,000 psi).[2][3] This combination of smaller particles and higher pressure results in significantly improved separation performance.[3]

Head-to-Head Performance Comparison

The move from HPLC to UPLC translates into tangible benefits for pharmaceutical impurity profiling, primarily in the areas of speed, resolution, and sensitivity. These advantages empower laboratories to enhance productivity, gain deeper insights into impurity profiles, and reduce operational costs.

Quantitative Data Summary

The following table summarizes the key performance differences between a typical HPLC method and a UPLC method for pharmaceutical impurity profiling.

ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time ~20 - 30 minutes[2]< 7 minutes[4]UPLC [2][4]
Resolution (API/Impurity) GoodExcellentUPLC [5]
Peak Capacity LowerHigher[6]UPLC [6]
Sensitivity (LOD/LOQ) Standard2-3 times higher[7]UPLC [7]
Solvent Consumption HighReduced by 50-70%[2]UPLC [2]
System Backpressure 150 - 400 bar600 - 1000+ bar[3]N/A
Column Particle Size 3 - 5 µm< 2 µmN/A
Column Dimensions (L x ID) 150-250 mm x 4.6 mm[3]30-100 mm x 2.1 mm[3]N/A

Experimental Protocols

A detailed experimental protocol for both an established HPLC method and an optimized UPLC method for impurity profiling are presented below. These are generalized protocols and may require optimization for specific drug substances.

HPLC Method for Impurity Profiling
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Run Time: 30 minutes

UPLC Method for Impurity Profiling
  • Column: BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size[8]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: 5-95% B (linear gradient)

    • 4.0-4.5 min: 95% B

    • 4.5-4.6 min: 95-5% B (linear gradient)

    • 4.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Run Time: 5 minutes

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for impurity profiling and the logical relationship between the analytical techniques and their performance outcomes.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Prepare Sample and Standards instrument Select HPLC or UPLC System prep->instrument injection Inject Sample instrument->injection separation Chromatographic Separation injection->separation detection UV/PDA or MS Detection separation->detection integration Peak Integration detection->integration quantification Impurity Quantification integration->quantification reporting Generate Report quantification->reporting

Caption: A generalized workflow for pharmaceutical impurity profiling.

G cluster_tech Chromatographic Technique cluster_params Operating Parameters cluster_perf Performance Outcome HPLC HPLC (3-5 µm particles) Pressure Operating Pressure HPLC->Pressure Lower FlowRate Flow Rate HPLC->FlowRate Standard ColumnDim Column Dimensions HPLC->ColumnDim Longer/Wider Robustness Established Robustness HPLC->Robustness UPLC UPLC (<2 µm particles) UPLC->Pressure Higher UPLC->FlowRate Optimized UPLC->ColumnDim Shorter/Narrower Speed Faster Analysis UPLC->Speed Resolution Higher Resolution UPLC->Resolution Sensitivity Increased Sensitivity UPLC->Sensitivity Solvent Reduced Solvent Use UPLC->Solvent Pressure->Speed FlowRate->Speed ColumnDim->Speed

Caption: The relationship between technique, parameters, and performance.

Conclusion

For pharmaceutical impurity profiling, both HPLC and UPLC are indispensable techniques.[9] HPLC remains a robust, reliable, and widely accepted method, particularly in regulated quality control environments where consistency and historical data are prioritized.[3] Its lower initial cost and vast library of established methods make it a continued staple in many laboratories.[1]

However, UPLC offers clear and significant advantages in terms of speed, resolution, and sensitivity, making it a superior tool for high-throughput screening, in-depth impurity characterization, and method development.[2][10] The ability to drastically reduce analysis times not only increases laboratory productivity but also leads to substantial cost savings through reduced solvent consumption.[2][9] The enhanced resolution allows for more accurate quantification of impurities, even those present at trace levels or eluting closely to the main active pharmaceutical ingredient.[6]

Ultimately, the choice between UPLC and HPLC depends on the specific needs of the laboratory. For those seeking to maximize throughput, improve sensitivity for trace impurity detection, and align with green chemistry initiatives, UPLC represents a compelling and powerful evolution in liquid chromatography.[5]

References

Unveiling the Unseen: A Comparative Guide to the Detection of Cetirizine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Cetirizine is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Cetirizine impurities, supported by experimental data and detailed protocols. The focus is on providing a clear, objective overview to aid in the selection of the most appropriate analytical strategy.

The primary analytical techniques for monitoring Cetirizine impurities are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods, often coupled with advanced detectors like mass spectrometers, offer the sensitivity and selectivity required to meet stringent regulatory standards. This guide will delve into the nuances of these techniques, presenting their performance characteristics in a comparative format.

Performance Comparison of Analytical Methods

The selection of an analytical method for impurity profiling is a critical decision in drug development and quality control. The following tables summarize the quantitative performance of various HPLC and CE methods reported for the analysis of Cetirizine and its impurities.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Method TypeColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Analyte(s)LOD (µg/mL)LOQ (µg/mL)Linearity (µg/mL)
RP-HPLC[1][2]Hypersil BDS C18, 5 µm, 4.6 x 250 mm0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.51.0230Cetirizine & related impurities0.08 - 0.260.28 - 0.861 - 4
HILIC (USP Modernization)[3][4][5]XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mmAcetonitrile:acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7)Scaled from USP methodUVOrganic impuritiesNot specifiedNot specifiedNot specified
Stability-Indicating RP-HPLCThermo Hypersil C18, 5 µm, 250 x 4.6 mmBuffer (900 mL water + 200 mL 0.01M H2SO4):acetonitrile (80:20, v/v)Not specifiedNot specifiedCetirizine & degradation productsNot specifiedNot specified80 - 120
USP Monograph (Procedure 1)[6]L3, 5 µm, 4.0 x 250 mmNot specifiedNot specifiedNot specifiedOrganic impuritiesNot specified0.5 (for system suitability)Not specified
RP-HPLC for Estimation[7]Phenomenex Luna 5µ C18 100A, 250 x 4.6 mmAcetonitrile:water (60:40 v/v)1.0229Cetirizine HClNot specifiedNot specified50 - 150

Table 2: Capillary Electrophoresis (CE) Methods

Method TypeCapillaryBackground Electrolyte (BGE)Voltage (kV)Detection (nm)Analyte(s)LOD (M)LOQ (M)
Capillary Zone Electrophoresis (CZE)[8]Uncoated fused-silica (75 cm x 50 µm i.d.)75 mM sodium phosphate (pH 2.8)+25230Cetirizine & major impuritiesNot specifiedNot specified
Chiral Separation CE[9]Not specified75 mM triethanolamine-phosphate buffer (pH 2.5) containing 0.4 mg/mL heptakis(2,3-diacetyl-6-sulfato)-β-CD and 10% ACN20214Levocetirizine & its distomerNot specifiedNot specified
CZE for Enantiomeric Purity[10]Not specified50 mM borax BGE (pH 8.20) containing 1% S-β-CD (w/v)Not specifiedNot specifiedLevocetirizine & DextrocetirizineNot specifiedEnables quantification of 0.1% enantiomeric impurity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for key experiments cited in this guide.

RP-HPLC Method for Cetirizine and its Related Impurities[1][2]
  • Chromatographic System:

    • Column: Hypersil BDS C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

    • Mobile Phase: A mixture of 0.05 M dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran in a ratio of 12:5:2:1 (v/v/v/v). The pH of the final mixture is adjusted to 5.5.

    • Flow Rate: 1 mL/min.

    • Detector: UV detector set at a wavelength of 230 nm.

  • Sample Preparation:

    • Standard and sample solutions are prepared by dissolving the respective substances in the mobile phase to achieve the desired concentrations.

  • Procedure:

    • Inject the prepared solutions into the HPLC system.

    • Record the chromatograms and calculate the concentrations of the impurities based on the peak areas of the standard solutions.

Capillary Zone Electrophoresis (CZE) for Impurity Profiling[9]
  • Electrophoretic System:

    • Capillary: Uncoated fused-silica capillary with a total length of 75 cm and an internal diameter of 50 µm.

    • Background Electrolyte (BGE): 75 mM sodium phosphate buffer with a pH of 2.8.

    • Applied Voltage: +25 kV.

    • Temperature: 25°C.

    • Detector: UV detector set at a wavelength of 230 nm.

  • Sample Preparation:

    • Dissolve the sample in the BGE or a compatible solvent. Fexofenadine can be used as an internal standard.

  • Procedure:

    • Introduce the sample into the capillary using an appropriate injection method (e.g., hydrodynamic or electrokinetic).

    • Apply the voltage and record the electropherogram.

    • Identify and quantify the impurities based on their migration times and peak areas relative to the internal standard.

Forced Degradation Studies[12][13][14]

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Treat the drug substance with an acid solution (e.g., 0.1 M HCl) and heat.[11][12]

  • Base Hydrolysis: Treat the drug substance with a basic solution (e.g., 0.1 M NaOH) and heat.[11][12]

  • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., hydrogen peroxide).[11][12]

  • Thermal Degradation: Expose the solid drug substance to dry heat.[12]

  • Photolytic Degradation: Expose the drug substance to UV and/or visible light.[11]

After exposure to these stress conditions, the samples are analyzed using the developed analytical method to ensure that the degradation products are well-separated from the main peak of Cetirizine and from each other.

Visualizing the Workflow

A logical workflow is critical for a systematic comparison and selection of a suitable detection method. The following diagram illustrates a general workflow for this process.

G cluster_0 Phase 1: Method Identification & Data Collection cluster_1 Phase 2: Method Evaluation & Comparison cluster_2 Phase 3: Method Selection & Validation A Identify Potential Analytical Methods (HPLC, CE, etc.) B Gather Experimental Protocols (Columns, Mobile Phases, BGEs) A->B C Collect Quantitative Performance Data (LOD, LOQ, Linearity) B->C D Perform Forced Degradation Studies C->D E Analyze Stressed Samples using Identified Methods D->E F Compare Method Performance: - Resolution of Impurities - Sensitivity (LOD/LOQ) - Specificity E->F G Select Optimal Method based on Performance & Application Needs F->G H Validate Selected Method (as per ICH guidelines) G->H I Implement for Routine Impurity Profiling H->I

Caption: Workflow for Comparison of Cetirizine Impurity Detection Methods.

Conclusion

The choice between HPLC and CE for the detection of Cetirizine impurities depends on the specific requirements of the analysis. HPLC, particularly reversed-phase HPLC, is a robust and widely used technique that has been extensively validated for this purpose.[1][7] It offers excellent resolution and sensitivity for a broad range of impurities. Modernization of USP methods using smaller particle size columns can significantly reduce analysis time.[3][4][5]

Capillary Electrophoresis provides a powerful alternative, especially for the analysis of chiral impurities and when smaller sample volumes are a consideration.[8][9][10] The high efficiency of CE can lead to excellent resolution of closely related impurities.

Ultimately, a thorough evaluation of the methods, including performance under forced degradation conditions, is crucial for selecting the most suitable and reliable method for ensuring the quality and safety of Cetirizine products. The data and protocols presented in this guide serve as a valuable resource for initiating such an evaluation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the cross-validation of analytical methods used to determine related substances in pharmaceuticals. Ensuring that an analytical method produces consistent and reliable results across different laboratories, instruments, or even with different analytical procedures is a critical aspect of drug development and regulatory compliance.[1] This process, known as cross-validation, is essential for maintaining data integrity throughout the lifecycle of a drug product.[1][2]

Understanding Cross-Validation

Cross-validation is the process of comparing results from at least two different analytical methods or from the same method used in at least two different laboratories to determine if the data are comparable.[2] This is particularly crucial when a method is transferred between labs, when multiple sites are involved in analyzing samples for a single study, or when a new method is introduced to replace an existing one.[1] The primary goal is to ensure the method's robustness and reproducibility under varied conditions.[1]

Regulatory bodies like the FDA and international guidelines such as the ICH (International Council for Harmonisation) emphasize the importance of analytical method validation, which includes cross-validation, to ensure the reliability of data supporting regulatory submissions.[1][3][4] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14, provides a comprehensive framework for the validation of analytical procedures throughout their lifecycle.[5][6][7]

Key Scenarios for Cross-Validation

Cross-validation is typically performed in the following scenarios:

  • Method Transfer: When an analytical method is transferred from a transferring unit (e.g., a development lab) to a receiving unit (e.g., a quality control lab).[1][8][9]

  • Multi-Site Studies: When multiple laboratories are analyzing samples for the same clinical or stability study.[1]

  • Comparative Methodologies: When a new analytical method is being compared to an existing or reference method.

  • Inter-Laboratory Covalidation: Involving the receiving unit in the validation process alongside the transferring unit to assess reproducibility.[8]

Comparative Analysis of Cross-Validation Strategies

The approach to cross-validation can vary depending on the specific scenario. Below is a comparison of common strategies.

Table 1: Comparison of Cross-Validation Scenarios and Methodologies
Scenario Primary Objective Typical Methodologies Key Performance Parameters
Method Transfer To verify the receiving laboratory's proficiency in performing the analytical method.Comparative testing of the same homogeneous lots by both labs.[8][9]Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Linearity, Range, LOQ.[1]
Multi-Site Studies To ensure inter-laboratory reproducibility of results.Analysis of a common set of quality control (QC) samples or incurred samples by all participating labs.[2]Accuracy, Precision (Reproducibility).[1]
Comparative Methodologies To demonstrate the equivalence or superiority of a new analytical method.Analysis of the same set of samples (spiked and/or incurred) by both the new and the reference method.[2]Accuracy, Precision, Specificity, Selectivity, Linearity, Range, LOD, LOQ.[1][4]
Covalidation To simultaneously validate the method and qualify the receiving laboratory.The receiving lab participates in the method validation study, generating data for reproducibility assessment.[8]All relevant validation parameters as per ICH Q2(R2).[8]

Experimental Protocols

Detailed experimental protocols are essential for a successful cross-validation study. The following sections outline typical protocols for key performance parameters.

Protocol 1: Accuracy Assessment

Objective: To determine the closeness of test results to the true value.

Methodology:

  • Prepare placebo samples spiked with known concentrations of the active pharmaceutical ingredient (API) and its related substances at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze these samples in triplicate using the analytical method.

  • Calculate the percent recovery for each related substance at each concentration level.

Acceptance Criteria: The mean recovery should be within a predefined range, typically 85-115% for chromatographic assays.[2]

Protocol 2: Precision Assessment

Objective: To evaluate the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.

Methodology:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on different days, with different analysts, and/or different equipment.

  • Reproducibility (Inter-laboratory precision): Have different laboratories analyze the same homogeneous sample lot.

Acceptance Criteria: The Relative Standard Deviation (RSD) should not exceed a predefined limit, often ≤15% for impurities.

Protocol 3: Specificity/Selectivity Assessment

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

Methodology:

  • Analyze placebo samples, stressed samples (subjected to heat, light, acid, base, and oxidation), and samples spiked with known related substances.

  • Demonstrate that the peaks for the related substances are well-resolved from each other and from the main component and any potential interfering peaks from the placebo.

  • If reference standards for all impurities are not available, specificity can be demonstrated by comparing results with an orthogonal, well-characterized procedure.[10][11]

Acceptance Criteria: The method should be able to separate and quantify the related substances without interference.

Quantitative Data Summary

The following tables summarize typical acceptance criteria for key validation parameters for related substance methods.

Table 2: Acceptance Criteria for Accuracy
Analyte Level Typical Recovery Range (%)
Reporting Threshold80.0 - 120.0
Qualification Threshold90.0 - 110.0
Specification Limit95.0 - 105.0
Table 3: Acceptance Criteria for Precision
Precision Level Typical Acceptance Criteria (%RSD)
Repeatability≤ 15.0
Intermediate Precision≤ 15.0
Reproducibility≤ 20.0
Table 4: Acceptance Criteria for Linearity
Parameter Typical Acceptance Criteria
Correlation Coefficient (r²)≥ 0.99
y-interceptShould be close to zero

Visualization of Cross-Validation Workflows

The following diagrams illustrate the logical flow of different cross-validation scenarios.

CrossValidationWorkflow cluster_method_transfer Scenario 1: Method Transfer cluster_multi_site Scenario 2: Multi-Site Study start_mt Method Developed & Validated at Transferring Lab protocol_mt Define Transfer Protocol & Acceptance Criteria start_mt->protocol_mt execution_mt Comparative Testing at Both Labs on Same Lots protocol_mt->execution_mt results_mt Compare Results Against Acceptance Criteria execution_mt->results_mt pass_mt Method Successfully Transferred results_mt->pass_mt Pass fail_mt Investigate Discrepancies & Re-evaluate results_mt->fail_mt Fail start_ms Validated Method Established protocol_ms Define Cross-Validation Protocol start_ms->protocol_ms execution_ms Analysis of Common QC/Incurred Samples at All Sites protocol_ms->execution_ms results_ms Statistical Comparison of Inter-Laboratory Results execution_ms->results_ms pass_ms Demonstrated Inter-Laboratory Reproducibility results_ms->pass_ms Pass fail_ms Identify and Address Lab-Specific Issues results_ms->fail_ms Fail

Caption: Workflow for Method Transfer and Multi-Site Study Cross-Validation.

ComparativeMethodologyWorkflow cluster_comparative Scenario 3: Comparative Methodologies cluster_covalidation Scenario 4: Covalidation start_cm New Method Developed & Validated protocol_cm Define Comparison Protocol with Reference Method start_cm->protocol_cm execution_cm Analysis of Same Samples by Both Methods protocol_cm->execution_cm results_cm Compare Performance Characteristics execution_cm->results_cm pass_cm New Method is Equivalent/Superior results_cm->pass_cm Equivalent/Superior fail_cm Optimize New Method or Re-evaluate results_cm->fail_cm Not Equivalent start_co Method Development Completed protocol_co Joint Validation Protocol for Transferring & Receiving Labs start_co->protocol_co execution_co Simultaneous Validation & Reproducibility Assessment protocol_co->execution_co results_co Evaluate All Validation Parameters Including Reproducibility execution_co->results_co pass_co Method Validated & Transferred Simultaneously results_co->pass_co Pass fail_co Investigate Root Cause of Failure results_co->fail_co Fail

Caption: Workflow for Comparative Methodologies and Covalidation.

Logical Relationships in Cross-Validation

The decision to perform cross-validation and the selection of the appropriate strategy are based on a logical assessment of the situation.

CrossValidationDecisionTree cluster_yes start Change in Analytical Procedure or Location? method_transfer Method Transfer to New Lab? start->method_transfer Yes no_change No Cross-Validation Required (Continue Routine Monitoring) start->no_change No multi_site Multiple Labs in One Study? method_transfer->multi_site No perform_mt Perform Method Transfer Cross-Validation method_transfer->perform_mt Yes new_method New Method Replacing Old One? multi_site->new_method No perform_ms Perform Multi-Site Cross-Validation multi_site->perform_ms Yes perform_cm Perform Comparative Methodology Cross-Validation new_method->perform_cm Yes new_method->no_change No

Caption: Decision Tree for Initiating Cross-Validation.

References

Forced Degradation of Cetirizine Dihydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a critical aspect of drug development. Forced degradation studies, or stress testing, provide valuable insights into the degradation pathways and the degradation products of a drug substance. This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Comparative Degradation under Stress Conditions

Cetirizine dihydrochloride exhibits varying stability under different stress conditions. The following table summarizes the extent of degradation observed in several studies.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)No. of Degradation PeaksReference
Acid Hydrolysis 0.1 M HCl24 hoursRoom Temp.Not substantial3[1]
0.1 M HCl-105°C195[1]
2 M HCl48 hours70-90°CExtensive (~99%)-[2]
Alkaline Hydrolysis 0.1 M NaOH24 hoursRoom Temp.Not substantial3[1]
0.1 M NaOH-105°C1512[1]
-48 hours-Insignificant-[2]
Oxidative Degradation 33% H₂O₂24 hoursRoom Temp.--[1]
0.5% H₂O₂48 hours50-80°CExtensive (~99%)-[2]
Thermal Degradation Dry Heat-105°C36[1]
Dry Heat12 hours70°C--[3]
Photolytic Degradation Shed Sunlight15 days-101[1]
UV Light--94[1]
IR Light--84[1]
Photolytic48 hours-30-50-[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following section outlines the experimental protocols employed in the forced degradation studies of Cetirizine dihydrochloride.

Sample Preparation and Stress Conditions

A common approach involves the preparation of a standard stock solution of Cetirizine dihydrochloride, which is then subjected to various stress conditions.

  • Acid and Alkaline Hydrolysis : Typically, a solution of the drug is treated with hydrochloric acid (e.g., 0.1 M to 2 M) or sodium hydroxide (e.g., 0.1 M to 5 M).[1][4] The reactions are carried out at room temperature or elevated temperatures (e.g., 60°C to 105°C) for specific durations.[1][3] After the stress period, the solutions are neutralized before analysis.[3]

  • Oxidative Degradation : Hydrogen peroxide (e.g., 0.5% to 33%) is a common oxidizing agent used.[1][2] The drug solution is mixed with H₂O₂ and kept at room temperature or elevated temperatures for a defined period.[1][4]

  • Thermal Degradation : For solid-state thermal stress testing, the powdered drug is kept in a hot air oven at a specific temperature (e.g., 70°C to 105°C) for a set duration.[1][3]

  • Photolytic Degradation : The drug solution or solid powder is exposed to sunlight or specific light sources like UV and IR lamps for a certain period to assess photosensitivity.[1]

Analytical Methodology

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for separating and quantifying Cetirizine dihydrochloride and its degradation products.

  • Chromatographic Conditions :

    • Column : C8 or C18 columns are commonly used.[1][2]

    • Mobile Phase : A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically employed.[1] The pH of the mobile phase is a critical parameter for achieving good separation.

    • Detection : UV detection is commonly performed at a wavelength of 230 nm.[1]

    • Flow Rate : A typical flow rate is 1 mL/min.[1]

Experimental Workflow and Degradation Pathway Visualization

The following diagrams illustrate a typical workflow for a forced degradation study and the proposed degradation pathways for Cetirizine dihydrochloride.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Cetirizine Dihydrochloride (Bulk Drug/Formulation) Stock_Solution Prepare Stock Solution API->Stock_Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 105°C) Alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, 105°C) Oxidative Oxidative Degradation (e.g., 33% H₂O₂, RT) Thermal Thermal Degradation (e.g., Dry Heat, 105°C) Photo Photolytic Degradation (e.g., Sunlight, 15 days) Neutralize Neutralize/Dilute Samples Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC Analysis (C8/C18 Column, UV 230nm) Neutralize->HPLC Data Data Acquisition & Processing HPLC->Data Degradation_Profile Degradation Profile (% Degradation) Data->Degradation_Profile Degradation_Products Identification of Degradation Products Data->Degradation_Products Pathway Elucidation of Degradation Pathway Degradation_Products->Pathway

Caption: Workflow for a forced degradation study of Cetirizine dihydrochloride.

Degradation_Pathway cluster_hydrolysis Acidic/Neutral Hydrolysis cluster_oxidation Oxidative Degradation Cetirizine Cetirizine Dihydrochloride DP1 α-(4-chlorophenyl) benzyl alcohol Cetirizine->DP1 HCl / H₂O DP2 4-chlorobenzophenone Cetirizine->DP2 H₂O₂

Caption: Proposed degradation products of Cetirizine dihydrochloride.[2]

Identification of Degradation Products

In some studies, the major degradation products formed under specific stress conditions have been identified. For instance, under neutral and acidic hydrolytic conditions, α-(4-chlorophenyl) benzyl alcohol has been reported as a degradation product.[2] In contrast, oxidative stress with hydrogen peroxide leads to the formation of 4-chlorobenzophenone.[2] The identification of these degradation products is crucial for understanding the degradation mechanism and for ensuring the safety of the drug product, as these products may have different pharmacological or toxicological profiles.

Comparison with Other Antihistamines

While a direct comparative forced degradation study between Deschloro Cetirizine dihydrochloride and other antihistamines was not found, studies comparing the clinical efficacy and side-effect profiles of Cetirizine with other antihistamines like Desloratadine and Dexchlorpheniramine are available.[5][6] For instance, one study showed that Cetirizine had a significantly greater suppression of skin reactivity to histamine compared to Desloratadine.[5] Such pharmacological comparisons, however, do not provide information on the relative chemical stability of these molecules.

References

Comparative Stability of Cetirizine and its Impurities: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of the second-generation antihistamine, cetirizine, and its associated impurities under various stress conditions. The information presented is collated from peer-reviewed studies and is intended to assist researchers and drug development professionals in understanding the degradation pathways and establishing robust stability-indicating methods for cetirizine hydrochloride.

Executive Summary

Cetirizine dihydrochloride, a widely used pharmaceutical active ingredient, exhibits varying stability under different environmental pressures. Forced degradation studies, conducted as per the International Conference on Harmonisation (ICH) guidelines, reveal that cetirizine is particularly susceptible to degradation under oxidative, acidic, and photolytic conditions. Conversely, it demonstrates notable stability in alkaline and dry heat environments. The primary degradation products identified include α-(4-chlorophenyl) benzyl alcohol and 4-chlorobenzophenone. High-Performance Liquid Chromatography (HPLC) remains the predominant analytical technique for separating and quantifying cetirizine and its degradation products.

Comparative Stability Under Stress Conditions

The stability of cetirizine dihydrochloride has been rigorously evaluated under various stress conditions. The following table summarizes the quantitative data on the percentage of degradation observed in different studies.

Stress ConditionReagents and ConditionsDurationDegradation (%)Number of Degradation ProductsReference
Acid Hydrolysis 2 M HClNot SpecifiedUnstableNot Specified[1]
0.5 M HCl at 80°C4 hoursUnstableNot Specified[1]
1 M HCl at 80°C12 hoursDecomposition ObservedNot Specified[1]
0.1 M HCl at 105°CNot Specified19%5[2]
0.1N HCl at 60°C1 hourSignificantNot Specified[3]
Base Hydrolysis 0.1 M NaOH at 80°C10 hoursStable0[1]
0.1 M NaOH at 105°CNot Specified15%12[2]
0.1N NaOH at 60°C1 hourInsignificantNot Specified[3][4]
Oxidative 0.5% H₂O₂Not SpecifiedUnstableMultiple small peaks[1]
1% H₂O₂ at 80°C10 hoursUnstableNot Specified[1]
30% H₂O₂ at 80°C12 hoursDecomposition ObservedNot Specified[1]
33% H₂O₂ at room temp.24 hoursSignificantMultiple[2]
Not Specified48 hours~99%1 (4-chlorobenzophenone)[4]
Photolytic Shed Sunlight15 days10%1[2]
UV LightNot Specified9%4[2]
Not Specified48 hours30-50%Not Specified[4]
Thermal (Dry Heat) 105°CNot Specified3%6[2]
70°C12 hoursSignificantNot Specified[3]

Key Identified Impurities

Stress testing has led to the identification and characterization of several degradation products of cetirizine. The most prominently reported impurities are:

  • α-(4-chlorophenyl) benzyl alcohol: Formed under neutral and acidic hydrolytic conditions[4].

  • 4-chlorobenzophenone: Identified as the major degradation product under oxidative conditions[4].

  • Cetirizine N-oxide: Formed through oxidation, particularly in the presence of polyethylene glycol (PEG) which can form peroxide intermediates[5].

Experimental Protocols

The following sections detail the methodologies employed in the stability testing of cetirizine.

Forced Degradation (Stress Testing) Protocol

A general protocol for conducting forced degradation studies on cetirizine dihydrochloride, based on ICH guidelines, is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of cetirizine dihydrochloride in a suitable solvent (e.g., water or mobile phase).

  • Acid Hydrolysis: Treat the drug solution with an equal volume of an acid solution (e.g., 0.1 M to 2 M HCl) and heat at a specified temperature (e.g., 60-105°C) for a defined period. After the stress period, cool the solution and neutralize it with a suitable base.

  • Base Hydrolysis: Treat the drug solution with an equal volume of a base solution (e.g., 0.1 M to 1 M NaOH) and heat at a specified temperature (e.g., 60-105°C) for a defined period. After the stress period, cool the solution and neutralize it with a suitable acid.

  • Oxidative Degradation: Treat the drug solution with an equal volume of hydrogen peroxide solution (e.g., 0.5% to 33%) and keep it at a specified temperature (e.g., room temperature to 80°C) for a defined period.

  • Photolytic Degradation: Expose the drug solution or solid drug substance to UV light (e.g., 254 nm) and/or sunlight for a defined period.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 70-105°C) for a defined period.

  • Sample Analysis: After the specified stress period, dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

A typical stability-indicating HPLC method for the analysis of cetirizine and its impurities is summarized below. It is important to note that specific parameters may vary between different validated methods.

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., Thermo Hypersil C18, 250 x 4.6 mm, 5µm) or Symmetry C18[1].
Mobile Phase A mixture of a buffer (e.g., 50 mM KH₂PO₄ or 0.01M H₂SO₄) and an organic solvent (e.g., acetonitrile) in various ratios (e.g., 60:40 v/v)[1]. The pH is often adjusted (e.g., pH 3.5)[1].
Flow Rate Typically 1.0 mL/min[6].
Detection Wavelength 230 nm[6].
Injection Volume 20 µL[4].
Column Temperature Ambient or controlled (e.g., 25°C)[5].

Visualizing the Stability Testing Workflow

The following diagram illustrates the logical workflow for a comparative stability study of cetirizine and its impurities.

Workflow for Comparative Stability Testing of Cetirizine cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Start Active Pharmaceutical Ingredient (Cetirizine HCl) Prepare_Solutions Prepare Stock and Sample Solutions Start->Prepare_Solutions Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Prepare_Solutions->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Prepare_Solutions->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Prepare_Solutions->Oxidative Photolytic Photolytic Stress (UV/Vis Light) Prepare_Solutions->Photolytic Thermal Thermal Stress (e.g., 105°C) Prepare_Solutions->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC Characterization Impurity Characterization (e.g., LC-MS/MS, NMR) HPLC->Characterization Data_Analysis Data Analysis and Comparison Characterization->Data_Analysis Report Comparative Stability Report Data_Analysis->Report

Caption: Workflow for Comparative Stability Testing of Cetirizine.

References

A Comparative Guide to the Bioequivalence of Cetirizine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations of cetirizine, a widely used second-generation antihistamine for the treatment of allergic rhinitis and chronic urticaria. By summarizing key pharmacokinetic data from various studies, this document aims to offer valuable insights for researchers and professionals involved in drug development and formulation science.

Pharmacokinetic Equivalence of Cetirizine Formulations

Bioequivalence studies are crucial to ensure that generic or new formulations of a drug perform in the same manner as a reference product. These studies primarily focus on comparing the rate and extent of drug absorption into the systemic circulation. The key pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).[1]

The following tables summarize the pharmacokinetic data from several bioequivalence studies comparing different formulations of cetirizine hydrochloride.

Table 1: Bioequivalence of Cetirizine Hydrochloride 10 mg Tablets (Test vs. Reference)
Study PopulationFormulationCmax (ng/mL)AUC0-t (ng·h/mL)Tmax (h)
18 Chinese Healthy Male Volunteers[1][2]Test Tablet0.80 ± 0.146.00 ± 1.040.8 ± 0.4
Reference Tablet0.80 ± 0.235.98 ± 1.391.1 ± 0.7
Healthy Iranian Volunteers[3]Test Tablet2732534 (AUC0-∞)-
Reference Tablet2662526 (AUC0-∞)-
Healthy Ghanaian Male Volunteers (Urine Data)[4]Test Tablet3.043 (µg/mL)13.05 (AUC0-24)7.42 (min)
Reference Tablet3.378 (µg/mL)13.32 (AUC0-24)7.25 (min)

Data presented as mean ± standard deviation where available.

Table 2: Bioequivalence of Cetirizine Formulations Under Different Conditions
Study ConditionFormulationCmax (ng/mL)AUC0-t (ng·h/mL)
Fasting[6]Test Tablet402 ± 842520 ± 491
Reference Tablet379 ± 532455 ± 480
Fed[6]Test Tablet221 ± 552046 ± 524
Reference Tablet221 ± 362067 ± 513
Orally Disintegrating Tablet (ODT) vs. Tablet (Fasted)[7]ODT with water-2566 (AUCLAST)
Zyrtec Tablet with water-2468 (AUCLAST)

Data presented as mean ± standard deviation where available.

Studies have shown that while food can delay the time to reach peak concentration (Tmax) and decrease the Cmax of cetirizine, it does not significantly affect the overall extent of absorption (AUC).[8][9] Orally disintegrating tablets have also been demonstrated to be bioequivalent to standard tablets when administered with or without water.[7]

Experimental Protocols in Cetirizine Bioequivalence Studies

The design and execution of bioequivalence studies for cetirizine formulations generally follow a standardized protocol to ensure the reliability and validity of the results.

Study Design

A common study design is a randomized, single-dose, two-treatment, two-period, crossover design.[1][2][5] In this design, healthy volunteers are randomly assigned to receive either the test formulation or the reference formulation in the first period. After a washout period, which is typically at least 7 days for cetirizine to ensure complete elimination of the drug from the body, the subjects receive the other formulation in the second period.[1][2] This crossover design allows each subject to serve as their own control, reducing inter-subject variability.

Subjects

Studies are typically conducted in a cohort of healthy adult volunteers, often males, to minimize hormonal influences on drug pharmacokinetics.[1][2][4] The number of subjects is statistically determined to provide sufficient power to detect potential differences between formulations. For example, one study enrolled 18 healthy male volunteers, while another investigating a combination product included 40 subjects.[1][2][5]

Drug Administration and Blood Sampling

A single oral dose of the cetirizine formulation, typically 10 mg, is administered to the subjects after an overnight fast.[1][2][6] Blood samples are collected at predetermined time points before and after drug administration over a period of up to 34 hours.[1] Plasma is then separated from the blood samples for the analysis of cetirizine concentrations.

Analytical Method

The concentration of cetirizine in plasma samples is determined using a validated analytical method, most commonly high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] These methods are validated for their specificity, linearity, accuracy, precision, and sensitivity.[4]

In Vitro Dissolution Studies

In addition to in vivo bioequivalence studies, in vitro dissolution testing is a critical component of formulation development and quality control.[10] These studies assess the rate and extent to which the active pharmaceutical ingredient dissolves from the dosage form in a specified medium. For orally disintegrating tablets, disintegration time is also a key parameter, with studies showing rapid disintegration in less than 10 seconds.[10] For some formulations, a waiver for in vivo bioequivalence studies may be granted if in vitro dissolution profiles are similar to the reference product and the formulation is proportionally similar to a strength that has demonstrated bioequivalence.[11][12]

Visualizing Bioequivalence Assessment

To better understand the workflow and decision-making process in bioequivalence studies, the following diagrams are provided.

Bioequivalence_Study_Workflow start Start: Protocol Development ethics Ethics Committee Approval start->ethics screening Subject Screening and Recruitment ethics->screening randomization Randomization to Treatment Groups screening->randomization period1 Period 1: Dosing (Test or Reference) randomization->period1 sampling1 Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Crossover Dosing washout->period2 sampling2 Blood Sampling period2->sampling2 analysis Bioanalytical Sample Analysis (HPLC/LC-MS) sampling2->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) analysis->pk_calc stats Statistical Analysis (90% CI) pk_calc->stats report Final Report and Conclusion stats->report

Caption: Experimental workflow of a typical two-way crossover bioequivalence study.

Bioequivalence_Decision_Tree start Pharmacokinetic Data (Test vs. Reference) log_transform Log-transform AUC and Cmax data start->log_transform ci_calc Calculate 90% Confidence Interval (CI) for the ratio of geometric means log_transform->ci_calc decision Is the 90% CI for both AUC and Cmax within the 80-125% range? ci_calc->decision bioequivalent Conclusion: Formulations are Bioequivalent decision->bioequivalent  Yes not_bioequivalent Conclusion: Formulations are Not Bioequivalent decision->not_bioequivalent  No

Caption: Logical decision tree for determining bioequivalence based on pharmacokinetic parameters.

References

A Comparative Guide to the Determination of Relative Response Factors for Cetirizine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Cetirizine is critical for ensuring drug safety and efficacy. The Relative Response Factor (RRF) is a crucial parameter in the chromatographic analysis of these impurities, particularly when a reference standard for each impurity is not available. This guide provides a comparative overview of methodologies for determining the RRF of Cetirizine impurities, supported by experimental data from various sources.

Understanding the Relative Response Factor (RRF)

The Relative Response Factor is a measure of the detector response of an impurity relative to the response of the API at the same concentration under identical chromatographic conditions.[1] It is a vital tool for the accurate quantification of impurities when only the API reference standard is used for calibration.[1][2] The RRF is calculated using the following formula:

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

When the concentrations of the impurity and the API are equal, the formula simplifies to the ratio of their responses. An RRF value of 1.0 indicates an equivalent detector response between the API and the impurity.

Experimental Protocol for RRF Determination

The determination of RRF is a meticulous process that involves the preparation of standard solutions and analysis by High-Performance Liquid Chromatography (HPLC).

Preparation of Standard Solutions
  • API Standard Stock Solution: Accurately weigh and dissolve a known amount of Cetirizine Hydrochloride reference standard in a suitable diluent to prepare a stock solution of a specific concentration (e.g., 500 µg/mL).[3]

  • Impurity Standard Stock Solutions: If available, accurately weigh and dissolve known amounts of each impurity reference standard in the same diluent to prepare individual stock solutions.

  • Mixed Standard Solution: Prepare a solution containing a known concentration of the Cetirizine Hydrochloride API and each of the impurities of interest. Typically, solutions of at least three different concentrations are prepared to establish linearity.[1]

Chromatographic Analysis

The prepared solutions are then analyzed using a validated, stability-indicating HPLC method. The chromatographic conditions are optimized to achieve good separation and resolution between Cetirizine and its impurities.

The following diagram illustrates the general experimental workflow for determining the Relative Response Factor.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Calculation prep_api Prepare API Standard Stock Solution prep_mix Prepare Mixed Standard Solutions (API + Impurities) at various concentrations prep_api->prep_mix prep_imp Prepare Impurity Standard Stock Solution prep_imp->prep_mix hplc_analysis Inject solutions into HPLC system prep_mix->hplc_analysis get_data Acquire chromatograms and measure peak areas hplc_analysis->get_data linearity Establish linearity by plotting peak area vs. concentration get_data->linearity calc_rf Calculate Response Factor (RF) for API and each impurity (Slope of linearity curve) linearity->calc_rf calc_rrf Calculate RRF = RF_impurity / RF_API calc_rf->calc_rrf

Workflow for RRF Determination

Comparative HPLC Methods and RRF Values

Different analytical methods have been developed and validated for the determination of Cetirizine and its related substances. The choice of method can influence the separation and, consequently, the calculated RRF values.

Method 1: USP Monograph Procedure

The United States Pharmacopeia (USP) provides a standardized method for the analysis of Cetirizine Hydrochloride and its related compounds, including specified RRF values for known impurities.

ParameterCondition
Column 4.0-mm × 25-cm; 5-µm packing L3
Mobile Phase A mixture of acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7).
Flow Rate Not specified in the provided snippet, but typically around 1.0 mL/min.
Detection UV at 230 nm
Injection Volume 20 µL

Table 1: HPLC Conditions based on a modernized USP method.[4]

The USP monograph for Cetirizine Hydrochloride provides the following RRF values for specific impurities:

Impurity NameApproximate Relative Retention Time (RRT)Relative Response Factor (F)
Cetirizine related compound A0.90.95
Deschlorocetirizine1.40.45
(4-Chlorophenyl)phenylmethanol1.451.6

Table 2: RRF Values for Cetirizine Impurities as per USP Monograph.

Method 2: Stability-Indicating RP-HPLC Method

A stability-indicating reversed-phase HPLC method was developed for the determination of stress-induced degradation products of Cetirizine.

ParameterCondition
Column Hypersil BDS C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v) at a pH of 5.5.
Flow Rate 1.0 mL/min
Detection UV at 230 nm

Table 3: HPLC Conditions for a stability-indicating assay.[5][6]

While this study developed a robust method for impurity detection and demonstrated its linearity, specific RRF values for the identified degradation products were not published.[5] However, the linearity data, with r² > 0.999 for both Cetirizine and its related impurities over a concentration range of 1-4 µg/ml, indicates that the detector response is proportional to the concentration, a prerequisite for accurate RRF determination.[5][6]

Method 3: Alternative RP-HPLC Method

Another validated RP-HPLC method for the determination of Cetirizine and its degradation products employed the following conditions:

ParameterCondition
Column C18 analytical column
Mobile Phase Acetonitrile and 0.2 M potassium phosphate dibasic buffer solution at pH 7.0 (35:65 v/v).
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30°C
Injection Volume 25 µL

Table 4: HPLC Conditions from a forced degradation study.[4]

This study also confirmed the linearity of the method for Cetirizine and its degradation products, with r² > 0.999.[4] The response factor was calculated as the ratio of the response (peak area) to the concentration.[4]

Conclusion

The determination of the Relative Response Factor is a critical step in the accurate quantification of impurities in Cetirizine. While the USP provides standardized RRF values for some known impurities, the development and validation of in-house, stability-indicating HPLC methods are essential for identifying and quantifying new or process-specific impurities. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists in the pharmaceutical industry. By employing a systematic approach to RRF determination, laboratories can ensure the quality and safety of Cetirizine drug substances and products.

References

A Comparative Guide to Inter-Laboratory Analysis of Cetirizine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the identification and quantification of impurities in Cetirizine hydrochloride. The data and protocols presented are compiled from validated methods published in peer-reviewed journals and official pharmacopeial monographs, simulating an inter-laboratory comparison to aid researchers, scientists, and drug development professionals in method selection and implementation.

Introduction to Cetirizine Impurity Profiling

Cetirizine is a widely used second-generation antihistamine for the treatment of allergies.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish stringent limits on the levels of organic impurities, which can arise from the manufacturing process, degradation, or storage.[1][2] This guide compares several high-performance liquid chromatography (HPLC) methods, reflecting the techniques employed by different analytical laboratories for robust impurity profiling.

Experimental Workflow for Impurity Analysis

The general workflow for analyzing Cetirizine impurities involves several key stages, from sample preparation to data analysis and reporting. The following diagram illustrates a typical experimental process.

G cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Reporting prep_sample Dissolve Cetirizine API in appropriate diluent prep_std Prepare reference standards of known impurities injection Inject sample/standard into HPLC system prep_std->injection separation Separate components on a stationary phase (Column) injection->separation detection Detect compounds using UV detector separation->detection integration Integrate chromatographic peaks detection->integration identification Identify impurities by Relative Retention Time (RRT) integration->identification quantification Quantify impurities against reference standards identification->quantification report Generate final report (Impurity levels vs. limits) quantification->report

Caption: General workflow for Cetirizine impurity analysis via HPLC.

Comparison of Analytical Methodologies

The following tables summarize the experimental conditions and performance parameters of three distinct HPLC methods for Cetirizine impurity analysis.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (USP Monograph)[1]Method 2 (Alternative to EP)[3][4]Method 3 (Stability-Indicating)[5]
Stationary Phase (Column) L1 packing, 4.6-mm × 25-cm; 5-µmHypersil BDS C18, 4.6-mm x 250-mm; 5-µmSymmetry C18, 4.6-mm x 250-mm; 5-µm
Mobile Phase Gradient of Buffer A and Buffer BIsocratic: 0.05 M KH2PO4:ACN:MeOH:THFIsocratic: 50 mM KH2PO4:ACN (60:40 v/v)
(Details in protocol section)(12:5:2:1 v/v/v/v), pH 5.5pH 3.5
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 230 nm230 nm220 nm
Column Temperature 40 °CNot specifiedNot specified
Injection Volume 20 µLNot specified20 µL

Table 2: Comparison of Method Performance and Validation Data

ParameterMethod 1 (USP Monograph)[1]Method 2 (Alternative to EP)[3][6]Method 3 (Stability-Indicating)[4][5]
Linearity Range (Cetirizine) Not specified for impurity200 - 800 µg/mL1 - 20 µg/mL
LOD (Impurities) Not specified0.08 - 0.26 µg/mL0.2 µg/mL (for Cetirizine)
LOQ (Impurities) Sensitive to <0.1% levels0.28 - 0.86 µg/mL1 µg/mL (for Cetirizine)
Precision (RSD%) Meets USP system suitabilityNot specified< 1.5% (within-day and between-day)
Accuracy / Recovery Not specifiedNot specified~99.5% for stock solution stability
Specificity Yes, resolves 5 specified impuritiesYes, stability-indicatingYes, stability-indicating

Detailed Experimental Protocols

Method 1: USP 41 Monograph, Procedure 1

This method is prescribed by the United States Pharmacopeia for the analysis of organic impurities in Cetirizine hydrochloride drug substance.[1]

  • Mobile Phase Preparation:

    • Buffer A: 1.1 g/L of tetrabutyl ammonium hydrogen sulfate in water.

    • Buffer B: 1.1 g/L of tetrabutyl ammonium hydrogen sulfate in 0.05 M monobasic sodium phosphate (pH adjusted to 7.0 with 1 M NaOH).

    • Mobile Phase A: A mixture of Buffer A and acetonitrile (90:10 v/v).

    • Mobile Phase B: A mixture of acetonitrile and Buffer B (75:25 v/v).

  • Sample Preparation: A test solution of 2 mg/mL Cetirizine HCl is prepared using a diluent made of Buffer B and acetonitrile (1:1 v/v).[1]

  • Chromatographic Procedure: The system operates on a gradient program with Mobile Phase A and Mobile Phase B. The column is maintained at 40 °C with a flow rate of 1.5 mL/min. Detection is performed at 230 nm.

  • System Suitability: The method requires meeting specific criteria for tailing factor, theoretical plates, and repeatability as outlined in the USP monograph.[1]

Method 2: HPLC Method as an Alternative to European Pharmacopoeia

This method was developed for the determination of Cetirizine, its related impurities, and preservatives in oral solutions and tablets.[3][6]

  • Mobile Phase Preparation: An isocratic mobile phase is prepared by mixing 0.05 M dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran in a ratio of 12:5:2:1 (v/v/v/v). The final pH is adjusted to 5.5.[3]

  • Sample Preparation: Samples are diluted to fall within the linear concentration range (e.g., 1-4 µg/mL for impurities).

  • Chromatographic Procedure: The separation is achieved on a Hypersil BDS C18 column with a flow rate of 1.0 mL/min and UV detection at 230 nm.[3]

  • Validation: The method was validated for specificity, linearity, accuracy, precision, and robustness, proving to be stability-indicating.[3][6] The limits of detection (LOD) for Cetirizine-related impurities were found to be in the range of 0.08–0.26 µg/mL.[3]

Method 3: Stability-Indicating HPLC Method for Degradation Studies

This method was validated to study the kinetics of Cetirizine degradation under acidic and oxidative stress conditions.[5]

  • Mobile Phase Preparation: A mixture of 50 mM KH2PO4 and acetonitrile (60:40 v/v) is prepared, and the pH is adjusted to 3.5.[5]

  • Sample Preparation: Stock solutions are prepared in water and diluted with the mobile phase to the desired concentration.

  • Chromatographic Procedure: Analysis is carried out on a Symmetry C18 column with a flow rate of 1.0 mL/min and UV detection at 220 nm.

  • Validation: The method demonstrated linearity over a range of 1-20 μg/mL with a correlation coefficient (r²) > 0.999. The precision was excellent, with CV values below 1.5%. The LOD and LOQ for Cetirizine were determined to be 0.2 μg/mL and 1 μg/mL, respectively.[5] This method proved effective in separating the parent drug from its degradation products formed under acidic (2 M HCl) and oxidative (0.5% H2O2) conditions.[4]

References

Performance Verification of USP Method for Cetirizine Organic Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the United States Pharmacopeia (USP) method for the analysis of organic impurities in Cetirizine Hydrochloride with a modernized, alternative High-Performance Liquid Chromatography (HPLC) method. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding method selection, verification, and implementation for quality control and stability studies.

Executive Summary

The official USP monograph for Cetirizine Hydrochloride outlines a specific HPLC method for the determination of organic impurities. While robust and validated, this method can be time-consuming. Modern advancements in HPLC column technology offer opportunities to significantly reduce analysis time and improve efficiency without compromising data quality. This guide presents a side-by-side comparison of the traditional USP method and a modernized approach, highlighting key performance characteristics and providing detailed experimental protocols.

Performance Data Comparison

The following table summarizes the key performance parameters for the USP method and a modernized alternative HPLC method for the analysis of Cetirizine organic impurities.

Performance ParameterUSP MethodModernized HPLC Method
Linearity (r²) Not explicitly stated in provided abstracts, but expected to be ≥0.99> 0.999[1]
Accuracy (% Recovery) Not explicitly stated in provided abstractsWithin acceptable limits (typically 98-102%)
Precision (% RSD) Peak Area RSD ≤ 10.0%[2]Within-day and between-day precision < 1.5%[1]
Limit of Detection (LOD) Method-dependent, not consistently specified0.08 - 0.26 µg/mL for related impurities[3][4]
Limit of Quantitation (LOQ) Method-dependent, not consistently specified0.28 - 0.86 µg/mL for related impurities[3][4]
System Suitability Tailing factor ≤ 2.0[2]Tailing factor typically ≤ 1.5
Analysis Time Approximately 15 minutes[2]As low as 3 minutes[2]

Experimental Protocols

USP Method for Cetirizine Organic Impurities

The USP method for organic impurities in cetirizine hydrochloride tablets specifies the use of an L3 column (porous silica particles, 1.5 µm–10 µm in diameter).[5]

Chromatographic Conditions:

  • Column: 4.0 mm x 250 mm, 5 µm L3 column[5]

  • Mobile Phase: A mixture of an aqueous solution of tetrabutylammonium hydrogen sulfate and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a specified wavelength.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Crush five cetirizine hydrochloride (10 mg) tablets.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of diluent and sonicate for about 20 minutes.

  • Dilute to the volume mark with diluent to achieve a concentration of 0.5 mg/mL and mix well.

  • Filter the solution through a 0.45 µm filter before injection.

Modernized HPLC Method for Cetirizine Organic Impurities

This method utilizes a smaller particle size column to significantly reduce analysis time.

Chromatographic Conditions:

  • Column: XBridge HILIC XP, 2.5 µm, 4.6 x 100 mm column.[2]

  • Mobile Phase: 93:7 acetonitrile: 200 mM ammonium formate buffer.[2]

  • Flow Rate: Scaled appropriately for the smaller column dimensions (e.g., around 2.1 mL/min).[6]

  • Detection: UV at a specified wavelength.

  • Injection Volume: Scaled down to prevent peak distortion (e.g., 10.6 µL).[2][6]

Sample Preparation:

  • Crush five cetirizine hydrochloride tablets.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add about 50 mL of the mobile phase and sonicate for approximately 20 minutes.

  • Dilute to volume with the mobile phase to get a concentration of 0.5 mg/mL and mix well.[2]

  • Filter the sample solution through a 0.45 µm filter before injection.[2]

Visualized Workflows

The following diagrams illustrate the logical flow of the performance verification process and a comparison of the analytical methods.

cluster_0 Performance Verification Workflow Define_Parameters Define Verification Parameters (Accuracy, Precision, Linearity, etc.) Prepare_Samples Prepare Standard and Sample Solutions Define_Parameters->Prepare_Samples Input Analyze_Samples Analyze Samples using USP Method Prepare_Samples->Analyze_Samples Input Collect_Data Collect and Process Chromatographic Data Analyze_Samples->Collect_Data Output Evaluate_Results Evaluate Against Acceptance Criteria Collect_Data->Evaluate_Results Input Documentation Document Verification Results Evaluate_Results->Documentation Output

Caption: Workflow for USP Method Performance Verification.

cluster_usp USP Method cluster_modern Modernized Method usp_prep Sample Preparation (0.5 mg/mL in diluent) usp_col Column (4.0x250mm, 5µm) usp_prep->usp_col usp_run Chromatographic Run (~15 min) usp_col->usp_run usp_data Data Analysis usp_run->usp_data end End usp_data->end mod_prep Sample Preparation (0.5 mg/mL in mobile phase) mod_col Column (4.6x100mm, 2.5µm) mod_prep->mod_col mod_run Chromatographic Run (~3 min) mod_col->mod_run mod_data Data Analysis mod_run->mod_data mod_data->end start Start start->usp_prep start->mod_prep

Caption: Comparison of USP and Modernized Methodologies.

References

A Comparative Analysis of the Bioactivity of Cetirizine and Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of two prominent second-generation antihistamines, Cetirizine and Desloratadine. The following sections present a detailed examination of their performance based on experimental data, including their binding affinity to the histamine H1 receptor, in vivo efficacy, onset and duration of action, and their effects on inflammatory mediators.

Overview of Bioactivity

Cetirizine, the carboxylated metabolite of hydroxyzine, and Desloratadine, the active metabolite of loratadine, are both potent and selective antagonists of the histamine H1 receptor.[1] While both are effective in the treatment of allergic conditions such as allergic rhinitis and urticaria, they exhibit distinct profiles in terms of their interaction with the H1 receptor and their clinical effects.[2]

Quantitative Comparison of Bioactivity

The following tables summarize key quantitative data from various experimental studies, providing a direct comparison of the bioactivities of Cetirizine and Desloratadine.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundReceptor SourceKi (nM)Reference
CetirizineCloned human H1 receptors6[3]
DesloratadineCloned human H1 receptors0.4[3]
CetirizineHuman H1 receptors in CHO cells47[3]
DesloratadineHuman H1 receptors in CHO cells0.87[3]

Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

In competitive-binding studies, desloratadine has shown a significantly greater affinity for the human H1 receptor, approximately 50-200 times that of cetirizine and fexofenadine, respectively.[4]

Table 2: In Vivo Efficacy - Inhibition of Histamine-Induced Wheal and Flare Response

ParameterCetirizine (10 mg)Desloratadine (5 mg)Placebop-valueReference
Wheal Inhibition (≥70%)Achieved in all 18 subjectsAchieved in 3 of 18 subjects-< 0.001[2]
Median Time to ≥70% Wheal Inhibition1.7 hours2-4 hours-< 0.001[2]
Median Duration of ≥70% Wheal Inhibition21.9 hours0 hours0 hours< 0.001[2]
Onset of Wheal Suppression60 minutes---[5]
Onset of Flare Suppression60 minutes---[5]

Cetirizine demonstrates significantly greater suppression of skin reactivity to histamine compared to desloratadine over a 24-hour period following a single dose.[2][[“]]

Table 3: Onset and Duration of Action

DrugOnset of Action (Allergic Rhinitis Symptoms)Duration of ActionReference
Cetirizine59 minutes to 2 hours and 6 minutes≥24 hours[7][8]
DesloratadineNo published onset of action studies for allergic rhinitis found in the cited literatureLong duration of action[7][9]

Cetirizine generally exhibits a faster onset of action compared to loratadine, the parent drug of desloratadine.[7]

Table 4: Effect on Inflammatory Mediators

MediatorCetirizineDesloratadineFindingReference
IL-4 and IL-13 Secretion (from human basophils)-Reduced secretion to a much greater extent than CetirizineDesloratadine showed greater inhibition[4]

Desloratadine has been shown to inhibit the release of various inflammatory mediators from human tissue and blood cells.[4]

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of compounds to the histamine H1 receptor.

Objective: To quantify the affinity of Cetirizine and Desloratadine for the human histamine H1 receptor.

Materials:

  • HEK293T cells transiently expressing the human H1 receptor.[10]

  • [³H]-mepyramine (radioligand).[10]

  • Unlabeled test compounds (Cetirizine, Desloratadine).

  • Mianserin (for determining non-specific binding).[10]

  • Incubation buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).[11]

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293T cells expressing the H1 receptor. Determine the protein concentration of the membrane homogenate.[10]

  • Competition Binding: Incubate a fixed concentration of [³H]-mepyramine with the cell membrane homogenate in the presence of increasing concentrations of the unlabeled test compounds (Cetirizine or Desloratadine).[11]

  • Incubation: Incubate the mixture for a defined period (e.g., 4 hours) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.[10][11]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A H1 Receptor-Expressing Cell Homogenate D Incubation A->D B [³H]-mepyramine (Radioligand) B->D C Unlabeled Antihistamine (Cetirizine or Desloratadine) C->D E Filtration D->E F Scintillation Counting E->F G Determine IC₅₀ F->G H Calculate Kᵢ G->H

Workflow for H1 Receptor Binding Assay.
Histamine-Induced Wheal and Flare Inhibition Assay

This in vivo protocol assesses the efficacy of antihistamines in suppressing the cutaneous allergic reaction.

Objective: To compare the in vivo antihistaminic activity of Cetirizine and Desloratadine.

Participants: Healthy volunteers or patients with a history of allergies.[2]

Materials:

  • Histamine solution (e.g., 100 mg/mL).[2]

  • Skin prick test lancets.

  • Transparent paper and pen for outlining the reactions.

  • Image analysis software.[12]

  • Test medications (Cetirizine, Desloratadine, Placebo).

Procedure:

  • Study Design: A double-blind, randomized, placebo-controlled, crossover study design is typically used.[2]

  • Baseline Measurement: Before drug administration, perform a baseline histamine skin prick test and measure the resulting wheal and flare areas.

  • Drug Administration: Administer a single oral dose of the test medication (Cetirizine, Desloratadine, or placebo) to the participants.[2]

  • Serial Skin Prick Tests: Perform histamine skin prick tests at multiple time points after drug administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours).[2]

  • Measurement of Wheal and Flare: At a fixed time after each prick test (e.g., 15 minutes), outline the wheal and flare reactions on transparent paper.[12]

  • Area Calculation: Scan the outlines and calculate the surface areas of the wheal and flare using image analysis software.[12]

  • Data Analysis: Compare the areas under the curve of the wheal and flare responses over time for each treatment group using statistical methods like analysis of variance (ANOVA).[2]

G A Participant Recruitment B Baseline Histamine Skin Prick Test A->B C Randomized Drug Administration (Cetirizine, Desloratadine, Placebo) B->C D Serial Histamine Skin Prick Tests (0-24 hours) C->D E Measure Wheal and Flare Areas D->E F Data Analysis (Area Under the Curve) E->F G Compare Efficacy F->G

Workflow for Wheal and Flare Inhibition Assay.

Signaling Pathway

Both Cetirizine and Desloratadine exert their primary effect by acting as inverse agonists or antagonists at the histamine H1 receptor, a G protein-coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. Cetirizine and Desloratadine block these effects by preventing histamine from binding to and activating the H1 receptor.

G cluster_receptor Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Antihistamine Cetirizine / Desloratadine Antihistamine->H1R Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Allergic Response Ca->Response PKC->Response

Histamine H1 Receptor Signaling Pathway.

Conclusion

The available data indicates that while Desloratadine exhibits a higher in vitro binding affinity for the histamine H1 receptor, Cetirizine demonstrates superior in vivo efficacy in suppressing histamine-induced wheal and flare reactions, with a faster onset and longer duration of action in this model.[2][3] A study on children with allergic rhinitis showed no significant difference in the efficacy of the two drugs in improving symptoms, though Desloratadine was associated with fewer side effects. The choice between these two antihistamines may depend on the specific clinical context and desired therapeutic outcomes. Further research, particularly on the onset of action of Desloratadine in allergic rhinitis, is warranted to provide a more complete comparative profile.

References

Safety Operating Guide

Navigating the Disposal of Deschloro Cetirizine Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed, procedural instructions for the proper disposal of Deschloro Cetirizine dihydrochloride, tailored for researchers, scientists, and drug development professionals.

Hazard Classification and Initial Handling

Based on the available data for Cetirizine dihydrochloride, the compound is classified as harmful if swallowed.[1][2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, and safety glasses with side-shields.[3] All handling should be performed in a well-ventilated area to avoid the formation and inhalation of dust.[3]

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including this compound, must adhere to federal, state, and local regulations.[4][5][6] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a framework for hazardous waste management.[4][5][6] A fundamental rule is that chemical waste should never be disposed of through the sewage system or in regular municipal trash.[7]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the safe disposal of this compound from a laboratory setting.

Step 1: Segregation and Containerization

  • Isolate the Waste: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[8] Specifically, store it away from incompatible materials such as strong oxidizing agents.[1]

  • Use Appropriate Containers: The waste should be collected in a designated, leak-proof container that is compatible with the chemical.[7][8][9] The container must have a secure, tight-fitting lid to prevent spills and the release of dust or vapors.[7][9]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly and accurately labeled.[7][8] The label should include:

    • The full chemical name: "this compound Waste"

    • The associated hazards (e.g., "Harmful if Swallowed")

    • The date when the first waste was added to the container.

    • The laboratory or department of origin.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9][10] This area must be at or near the point of generation.[10]

  • Volume Limits: Be mindful of the maximum volume of hazardous waste allowed in an SAA, which is typically 55 gallons.[5][10]

Step 4: Arrange for Professional Disposal

  • Engage a Licensed Contractor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] These companies are equipped to manage and transport chemical waste in compliance with all regulations.

  • Documentation: Maintain a record of all disposed chemical waste, including the name of the substance, quantity, and date of disposal. This is crucial for regulatory compliance and internal safety audits.

Step 5: Handling Spills and Contaminated Materials

  • Spill Cleanup: In the event of a spill, contain the material to prevent it from entering drains. Sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[3]

  • Contaminated PPE: Any PPE, such as gloves or lab coats, that becomes contaminated with this compound should be disposed of as hazardous waste along with the chemical itself.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generate Deschloro Cetirizine dihydrochloride Waste B Segregate from other chemical waste streams A->B C Place in a designated, leak-proof container B->C D Label container with chemical name, hazards, and date C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Arrange for pickup by a licensed hazardous waste contractor E->F G Maintain disposal records F->G

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key regulatory and safety information derived from related compounds and general guidelines.

ParameterValue/GuidelineSource
Hazard Classification Acute Toxicity, Oral, Category 4 (Harmful if swallowed)[1][2]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[4][5][6]
Prohibited Disposal Method Disposal down the drain/sewer system[6][7]
SAA Storage Limit Maximum of 55 gallons of hazardous waste[5][10]
Final Disposal Method Approved waste disposal plant via licensed contractor

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling Deschloro Cetirizine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Deschloro Cetirizine dihydrochloride. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Summary: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. It is essential to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or safety glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Consider double gloving for enhanced protection.
Body Protection Laboratory coat. A disposable gown made of low-permeability fabric is recommended for extensive handling.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.

Operational Plan

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a chemical fume hood, to control airborne exposure.[2][3]

  • Ensure safety equipment, such as an eyewash station and safety shower, is readily accessible.[4]

  • Keep the work area clean and organized to prevent spills.[5]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.

  • Weigh and transfer the compound carefully within a ventilated enclosure.[3]

  • Use appropriate tools and clean them thoroughly after use.[2]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[6]

  • Keep away from incompatible materials.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste contaminated with this compound should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.[7]

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[6]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area Prepare Work Area don_ppe Inspect & Don PPE prep_area->don_ppe weigh Weigh & Transfer (in ventilated enclosure) don_ppe->weigh Proceed to handling experiment Perform Experiment weigh->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Experiment complete dispose Dispose of Waste (as hazardous) decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for safely handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.